(Z)-PUGNAc
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H19N3O7 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC名 |
[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+ |
InChIキー |
PBLNJFVQMUMOJY-NBVRZTHBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
(Z)-PUGNAc: A Technical Guide to its Mechanism of Action as an O-GlcNAcase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Z)-PUGNAc, or (Z)-O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent and widely utilized inhibitor of O-GlcNAcase (OGA), the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cellular signaling pathways, particularly insulin (B600854) signaling, and its utility as a research tool. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this compound's biochemical and cellular effects.
Core Mechanism of Action: Inhibition of O-GlcNAcase
The primary mechanism of action of this compound is the competitive inhibition of O-GlcNAcase (OGA). The "Z" stereoisomer of PUGNAc is markedly more potent than its "E" counterpart[1][2]. This compound functions as a transition state analog, mimicking the oxocarbenium ion-like intermediate formed during the hydrolysis of O-GlcNAc from proteins[3]. By binding tightly to the active site of OGA, this compound prevents the enzyme from catalyzing the removal of O-GlcNAc modifications.
This inhibition of OGA leads to a global increase in the steady-state levels of O-GlcNAcylated proteins within the cell[4]. The dynamic nature of O-GlcNAcylation, often referred to as O-GlcNAc cycling, is thus disrupted, favoring a state of hyper-O-GlcNAcylation. This accumulation of O-GlcNAc on various proteins subsequently modulates a wide array of cellular processes.
It is crucial to note that while this compound is a potent OGA inhibitor, it is not entirely selective. It has been shown to inhibit other N-acetylhexosaminidases, most notably the lysosomal β-hexosaminidases A and B (HexA/B)[3][5]. This lack of absolute specificity can lead to off-target effects, a critical consideration in interpreting experimental results. Some studies suggest that certain cellular outcomes attributed to OGA inhibition by this compound, such as insulin resistance, may be at least partially due to its effects on these other enzymes[6][7].
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against OGA and other hexosaminidases has been quantified in various studies. The following table summarizes key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.
| Enzyme Target | Organism/Source | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| O-GlcNAcase (OGA) | Human | 46 nM | 46 nM | [3][8] |
| O-GlcNAcase (OGA) | Human | 70 nM | - | [3] |
| β-Hexosaminidase B | Human | 36 nM | - | [8] |
| Hexosaminidase A/B | Human | - | 31 nM | [3] |
| NagZ | Vibrio cholerae | 48 nM | - | [3] |
| Hexosaminidase | Penicillium oxalicum | 910 nM | - | [3] |
Impact on Cellular Signaling: The Insulin Pathway
One of the most extensively studied consequences of this compound-induced hyper-O-GlcNAcylation is its impact on insulin signaling. Increased O-GlcNAcylation of key components of this pathway has been shown to attenuate the cellular response to insulin, leading to a state of insulin resistance.
Upon treatment with this compound, several proteins in the insulin signaling cascade become hyper-O-GlcNAcylated. This includes Insulin Receptor Substrate 1 (IRS-1) and the protein kinase Akt (also known as PKB)[9][10]. The increased O-GlcNAcylation of these proteins interferes with their normal phosphorylation-dependent activation.
Specifically, O-GlcNAcylation of IRS-1 has been shown to decrease its insulin-stimulated tyrosine phosphorylation[10]. This, in turn, reduces the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). Downstream, the O-GlcNAcylation of Akt2 inhibits its phosphorylation at key residues (Threonine 308 and Serine 473), which is essential for its full activation[9][10][11]. The reduced activity of Akt leads to decreased translocation of the glucose transporter GLUT4 to the plasma membrane, resulting in impaired glucose uptake by the cell[10].
Caption: this compound's impact on the insulin signaling pathway.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the effects of this compound.
OGA Inhibition Assay (In Vitro)
This assay measures the ability of this compound to inhibit the enzymatic activity of OGA using a synthetic substrate.
Materials:
-
Recombinant human OGA
-
This compound
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 1 mM DTT, 0.1% BSA)
-
Fluorogenic or chromogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the OGA enzyme, and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the OGA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Western Blotting for O-GlcNAc Levels
This protocol is used to detect changes in the global O-GlcNAcylation of proteins in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgM
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cell culture reagents
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of a typical OGA inhibition assay and the logical relationship of this compound's mechanism of action.
Caption: Workflow for an in vitro OGA inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 132489-69-1 | Benchchem [benchchem.com]
- 4. This compound | 132489-69-1 | EA06838 | Biosynth [biosynth.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 9. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes -Experimental and Molecular Medicine | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
(Z)-PUGNAc as an O-GlcNAcase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins. This process is critical in regulating a vast array of cellular processes, including signal transduction, gene expression, and cell cycle progression. The levels of O-GlcNAcylation are maintained by the balanced action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] Dysregulation of O-GlcNAc cycling has been implicated in various diseases, making the enzymes involved attractive therapeutic targets.[4]
(Z)-PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a potent, competitive inhibitor of O-GlcNAcase.[1][5][6][7] Its ability to increase global O-GlcNAc levels has made it a valuable chemical probe for studying the functional roles of O-GlcNAcylation.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, experimental protocols, and its effects on cellular signaling.
Mechanism of Action
This compound functions as a potent competitive inhibitor of O-GlcNAcase by mimicking the oxazoline (B21484) intermediate or a closely related transition state of the enzyme's catalytic mechanism.[1][8] The OGA enzyme utilizes a substrate-assisted catalytic mechanism where the 2-acetamido group of the GlcNAc substrate participates in the reaction to form an oxazoline intermediate.[8][9] this compound, with its distinct stereochemistry at the oxime linkage, effectively binds to the active site, preventing the hydrolysis of O-GlcNAc from proteins.[1][5] It is important to note that the (Z)-isomer of PUGNAc is vastly more potent as an OGA inhibitor than the (E)-isomer.[5][6]
Quantitative Inhibitory Data
The inhibitory potency of this compound against O-GlcNAcase and its selectivity have been determined in various studies. The following tables summarize the key quantitative data.
| Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Reference |
| Human O-GlcNAcase (hOGA) | This compound | 70 | 46 | [1] |
| Human O-GlcNAcase (hOGA) | This compound | 46 | - | |
| Human Lysosomal β-hexosaminidase | This compound | 36 | - |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of an inhibitor's potency.
Experimental Protocols
In Vitro O-GlcNAcase Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC50 value of this compound against recombinant human OGA using a fluorogenic substrate.
Materials and Reagents:
-
Recombinant full-length human OGA
-
This compound
-
Assay Buffer: 50 mM NaH₂PO₄, 100 mM NaCl, 0.1% BSA, pH 7.3
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human OGA in Assay Buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the final desired concentrations for the assay.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO (for control) to the wells of the 384-well plate.
-
Add 10 µL of the diluted human OGA enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the 4-MUG substrate (prepared in Assay Buffer) to each well.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 25 µL of the Stop Solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorescence plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[10][11]
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control wells (containing DMSO instead of the inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[10]
In-Cell Western (ICW) Assay for Cellular OGA Inhibition
This assay measures the increase in O-GlcNAcylated proteins in cells treated with this compound to determine its cellular efficacy (EC50).
Materials and Reagents:
-
HeLa or other suitable cell line
-
This compound
-
Cell culture medium and reagents
-
Fixing and permeabilization buffers
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2)
-
Infrared dye-conjugated secondary antibody
-
Infrared imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound for a specified time (e.g., 12-24 hours) to induce O-GlcNAc accumulation.
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., formaldehyde) and then permeabilize them (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with the primary anti-O-GlcNAc antibody.
-
Wash and incubate with the infrared dye-conjugated secondary antibody.
-
-
Imaging and Quantification: Acquire images using an infrared imaging system. Quantify the fluorescence intensity, which corresponds to the level of O-GlcNAcylated proteins.
-
Data Analysis: Normalize the fluorescence intensity to a cell staining control. Plot the normalized intensity against the this compound concentration to determine the EC50 value.[12]
Visualizations
O-GlcNAc Cycling Pathway
Caption: O-GlcNAc Cycling and its inhibition by this compound.
Workflow for OGA Inhibition Assay
Caption: Workflow for determining the IC50 of OGA inhibitors.
Impact of this compound on Insulin (B600854) Signaling
Caption: this compound-induced O-GlcNAcylation impairs insulin signaling.
Effects on Cellular Signaling
A significant body of research has utilized this compound to investigate the consequences of elevated O-GlcNAcylation on cellular signaling pathways. One of the most studied areas is its impact on insulin signaling.
Treatment of cells with this compound leads to a global increase in protein O-GlcNAcylation.[1] This has been shown to induce insulin resistance in various cell types, including adipocytes.[1][13] The proposed mechanism involves the O-GlcNAcylation of key components of the insulin signaling cascade, such as Insulin Receptor Substrate 1 (IRS-1) and Akt.[13][14] This increased O-GlcNAcylation can interfere with their subsequent phosphorylation, which is essential for downstream signaling.[13] Specifically, PUGNAc treatment has been shown to reduce insulin-stimulated phosphorylation of Akt and GSK3β.[1][14] This impairment of the insulin signaling pathway ultimately leads to decreased glucose uptake.[13]
It is crucial to acknowledge that this compound is not a completely selective inhibitor and also targets lysosomal hexosaminidases A and B.[1][9][15] This lack of selectivity could contribute to off-target effects, and therefore, results obtained using this compound should be interpreted with caution and ideally confirmed with more selective OGA inhibitors when possible.[9][15]
Conclusion
This compound remains a cornerstone tool in the study of O-GlcNAcylation. Its potent inhibition of OGA allows for the effective manipulation of global O-GlcNAc levels in cellular and in vivo models. This guide provides a comprehensive technical overview for researchers utilizing this compound, from its fundamental mechanism of action to practical experimental protocols and its well-documented effects on insulin signaling. As research into the therapeutic potential of OGA modulation continues, a thorough understanding of foundational inhibitors like this compound is indispensable.
References
- 1. This compound | 132489-69-1 | Benchchem [benchchem.com]
- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (Z)-PUGNAc: A Tool for Interrogating O-GlcNAcylation
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification implicated in a vast array of cellular processes, from signal transduction to transcription. The study of this modification has been significantly advanced by the use of chemical tools that can manipulate the cellular O-GlcNAc landscape. Among the most widely used first-generation tools is O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, or PUGNAc. This guide focuses specifically on the more potent (Z)-isomer, (Z)-PUGNAc, detailing its mechanism of action, applications, and the critical experimental considerations for its use in studying O-GlcNAcylation.
The O-GlcNAc Cycle and the Role of this compound
The cycling of O-GlcNAc on serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins is governed by two highly conserved enzymes: O-GlcNAc Transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] This dynamic interplay allows O-GlcNAc to function as a nutrient sensor and a key regulator of protein function, often in direct competition with phosphorylation.[1]
This compound serves as a powerful research tool by inhibiting the activity of OGA.[3][4] By blocking the removal of O-GlcNAc, treatment of cells with this compound leads to a global increase in protein O-GlcNAcylation, allowing researchers to investigate the downstream functional consequences of this hyper-O-GlcNAcylated state.[5] The Z-linked isomer of PUGNAc is vastly more potent as an OGA inhibitor than its E-linked counterpart.[4]
Caption: The O-GlcNAc cycle and the inhibitory action of this compound on OGA.
Mechanism and Potency
This compound functions as a competitive inhibitor of OGA, mimicking the transition state of the enzyme's substrate.[6] Its structure allows it to fit into the active site of OGA, preventing the hydrolysis of O-GlcNAc from modified proteins.[6][7] However, a critical point for researchers is that this compound is not entirely selective for OGA. It also potently inhibits lysosomal β-hexosaminidases (HexA and HexB), which share a similar substrate-assisted catalytic mechanism.[1][8] This lack of selectivity means that observed cellular effects following this compound treatment may not be solely attributable to increased O-GlcNAcylation.[8][9]
Quantitative Data: Inhibitory Potency
The inhibitory constants of this compound highlight its potency and its primary off-targets.
| Target Enzyme | Constant | Value (nM) | Reference(s) |
| O-GlcNAcase (OGA) | Ki | 46 - 70 | [1][6] |
| β-Hexosaminidase | Ki | ~36 | |
| O-GlcNAcase (OGA) | IC50 | ~50 | [9] |
| β-Hexosaminidase | IC50 | ~50 | [9] |
Applications in O-GlcNAc Research
By elevating global O-GlcNAc levels, this compound has been instrumental in uncovering the role of this modification in various signaling pathways and disease states.
Case Study: Insulin (B600854) Signaling
One of the most well-studied applications of this compound is in the field of insulin resistance. Treatment of adipocytes and other cell types with this compound to increase O-GlcNAcylation has been shown to impair the insulin signaling cascade.[5][8] Specifically, increased O-GlcNAcylation on key signaling intermediates like Insulin Receptor Substrate 1 (IRS-1) and Akt2 inhibits their insulin-stimulated phosphorylation.[5][10] This disruption prevents the downstream translocation of the GLUT4 glucose transporter to the cell membrane, leading to impaired glucose uptake.[5]
Caption: this compound-induced O-GlcNAcylation impairs the insulin signaling pathway.
Other Research Areas
-
Cancer Biology: this compound has been used to show that hyper-O-GlcNAcylation can stabilize oncoproteins, such as SIRT7 in pancreatic cancer, by disrupting their interaction with degradation machinery.[11]
-
Neurodegenerative Disease: Studies using PUGNAc have helped link aberrant O-GlcNAcylation to the pathology of diseases like Alzheimer's.
-
Transcription and Cell Cycle: As a global modulator, this compound treatment has been used to probe the role of O-GlcNAc in regulating transcription factors and cell cycle progression proteins.
Experimental Protocols and Workflow
The effective use of this compound requires careful planning of experimental conditions. Concentrations and treatment times can vary significantly depending on the cell type and the biological question.
Example Concentrations from Literature
| Cell Type | Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| Rat Primary Adipocytes | 100 | 12 | Increased O-GlcNAcylation of IRS-1/Akt2; induced insulin resistance | [5] |
| 3T3-L1 Adipocytes | 100 | 18 | Defective insulin-stimulated Akt phosphorylation | [10] |
| PANC-1, MiaPaCa-2 | 1 | 4 | Increased SIRT7 protein levels | [11] |
| HT29 Cells | Not specified | Not specified | ~2-fold increase in O-GlcNAc levels |
General Protocol for Cell Treatment and Analysis
This protocol provides a generalized workflow for using this compound to study protein O-GlcNAcylation. Optimization is required for specific cell lines and experimental goals.
-
Reagent Preparation:
-
Prepare a stock solution of this compound, typically 10-100 mM in DMSO.[3] Store at -20°C or -80°C.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1%).
-
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow to the desired confluency (e.g., 70-80%).
-
Starve cells of serum for a period (e.g., 4-12 hours) if studying a signaling pathway that is sensitive to growth factors.
-
Treat cells with the desired final concentration of this compound (or vehicle control, e.g., DMSO) for the predetermined duration (e.g., 4 to 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor like PUGNAc or Thiamet-G in the lysis buffer to prevent de-O-GlcNAcylation during sample processing.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA or Bradford assay).
-
-
Western Blot Analysis:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody that detects total O-GlcNAc (e.g., CTD110.6 or RL2).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze changes in global O-GlcNAcylation levels relative to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (Z)-PUGNAc: A Technical Guide for Researchers
An in-depth exploration of the potent O-GlcNAcase inhibitor, (Z)-PUGNAc, providing a comprehensive overview of its discovery, stereoselective synthesis, and biological evaluation for professionals in drug development and biomedical research.
Introduction
The post-translational modification of intracellular proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous process crucial for regulating a multitude of cellular functions, including signal transduction, transcription, and metabolism. The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been implicated in various diseases, including diabetes, neurodegeneration, and cancer, making OGA a compelling therapeutic target.
One of the most widely utilized inhibitors of OGA is PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate). Initial studies with PUGNAc revealed its potent ability to increase cellular O-GlcNAc levels. However, subsequent research demonstrated that PUGNAc exists as a mixture of two geometric isomers, (E) and (Z), arising from the stereochemistry of the oxime linkage. A pivotal study by Perreira and colleagues in 2006 established that the inhibitory activity of PUGNAc is highly dependent on this stereochemistry, with the (Z)-isomer being a significantly more potent inhibitor of O-GlcNAcase than the (E)-isomer[1]. This discovery was critical in refining the use of PUGNAc as a research tool and underscored the importance of stereochemistry in inhibitor design. This guide provides a detailed technical overview of the discovery, synthesis, and biological characterization of this compound.
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound and (E)-PUGNAc
| Compound | Target Enzyme | Ki (nM) | Reference |
| This compound | Human O-GlcNAcase | 46 | |
| This compound | Human β-hexosaminidase | 36 | |
| (E)-PUGNAc | Human O-GlcNAcase | >10,000 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Observation | Reference |
| HT29 | Increase in O-GlcNAc levels | ~2-fold increase | |
| HeLa | Amplification of O-GlcNAc incorporation | Qualitative increase | [2] |
| HEK293 | Amplification of O-GlcNAc incorporation | Qualitative increase | [2] |
| Rat Primary Adipocytes | Increased O-GlcNAc modification | Observed with 100 µM treatment for 12h | [3] |
| 3T3-L1 Adipocytes | Elevated O-GlcNAc levels | Observed with PUGNAc treatment | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from D-glucosamine hydrochloride. The following protocol is adapted from the method described by Perreira et al. (2006)[1].
Step 1: Synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone
-
Dissolve D-glucosamine hydrochloride in water.
-
Add an excess of acetic anhydride (B1165640) and sodium bicarbonate to the solution while maintaining a basic pH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution with a strong acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the lactone.
Step 2: Synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone oxime
-
Dissolve the lactone from Step 1 in a mixture of pyridine (B92270) and ethanol.
-
Add hydroxylamine (B1172632) hydrochloride to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting oxime by column chromatography on silica (B1680970) gel.
Step 3: Synthesis and Separation of (E/Z)-PUGNAc
-
Dissolve the oxime from Step 2 in anhydrous pyridine.
-
Add phenyl isocyanate to the solution and stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain a mixture of (E)- and this compound.
-
Separate the (E) and (Z) isomers using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane). The two isomers can be distinguished by their different retention factors on TLC.
In Vitro O-GlcNAcase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against O-GlcNAcase using the chromogenic substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Reagents:
-
Recombinant human O-GlcNAcase (hOGA)
-
Assay Buffer: 50 mM sodium cacodylate, pH 6.5, 0.3% BSA
-
Substrate: p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Inhibitor: this compound dissolved in DMSO
-
Stop Solution: 500 mM sodium carbonate
Procedure:
-
Prepare a solution of hOGA in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or DMSO for control)
-
hOGA solution
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNP-GlcNAc substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Mandatory Visualization
Caption: O-GlcNAc cycling and its inhibition by this compound.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for O-GlcNAcase inhibition assay.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(Z)-PUGNAc: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological function of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA). The information presented herein is intended to support researchers and professionals in the fields of biochemistry, cell biology, and drug development in their exploration of O-GlcNAcylation and its role in cellular signaling.
Chemical Properties and Structure
This compound, with the IUPAC name (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a synthetic aminocarbamate derivative of N-acetylglucosamine. Its chemical structure is characterized by the presence of a Z-configured oxime ether linkage, which is crucial for its high inhibitory potency against OGA.[1]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate | [1] |
| Synonyms | (1Z)-δ-lactone-2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic acid | [2][3] |
| CAS Number | 132489-69-1 | [2][3][4][5][6][7][8][9][10][11][12] |
| Chemical Formula | C₁₅H₁₉N₃O₇ | [3][5][6][7][8][10] |
| Molecular Weight | 353.33 g/mol | [4][5][6][7][9][10] |
| Melting Point | 173 °C | [5] |
| Appearance | White crystalline solid | [1][2][3][8] |
| Purity | ≥95% to >99% (HPLC) | [2][3][6][7][9][10] |
| Solubility | - DMSO: 1 mg/mL to 100 mM[2][3][4][6][7][8][13] - Dimethylformamide (DMF): 10 mg/mL[2][3][8] - PBS (pH 7.2): ~1 mg/mL[2][3][8] - Ethanol, Methanol, Water: Soluble[1] | [1][2][3][4][6][7][8][13] |
| Storage and Stability | Store at -20°C. Stable for ≥ 4 years as a solid. Aqueous solutions should be used within one day.[2][3][5][6] | [2][3][5][6] |
Mechanism of Action and Impact on Signaling Pathways
This compound exerts its biological effects primarily through the potent and competitive inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[13][14] This inhibition leads to an accumulation of O-GlcNAcylated proteins within the cell, thereby modulating a variety of signaling pathways.
One of the most well-studied consequences of OGA inhibition by this compound is the induction of insulin (B600854) resistance.[12] Increased O-GlcNAcylation of key components of the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B), interferes with their downstream signaling cascades.[12] Specifically, O-GlcNAcylation of IRS-1 and Akt can reduce their insulin-stimulated phosphorylation, which is a critical step in the propagation of the insulin signal.[12] This disruption ultimately leads to decreased translocation of the glucose transporter GLUT4 to the cell membrane, resulting in reduced glucose uptake by the cell.[12]
The following diagram illustrates the signaling pathway affected by this compound, leading to insulin resistance.
Caption: this compound inhibits OGA, leading to increased O-GlcNAcylation, which impairs insulin signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study its effects on O-GlcNAcylation and cellular signaling.
O-GlcNAcase (OGA) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against OGA in vitro.
-
Reagents and Materials:
-
Recombinant human OGA
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a control well with DMSO only.
-
Add recombinant human OGA to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 450 nm emission for 4-MU) kinetically over 30-60 minutes at 37°C.
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the percentage of OGA activity versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Culture and Treatment with this compound
This protocol describes the treatment of a cell line (e.g., 3T3-L1 pre-adipocytes) with this compound to induce hyper-O-GlcNAcylation.
-
Reagents and Materials:
-
3T3-L1 pre-adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Cell culture plates/flasks
-
-
Procedure:
-
Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiate the pre-adipocytes into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Once differentiated, treat the adipocytes with the desired concentration of this compound (e.g., 50-100 µM) or vehicle (DMSO) for a specified duration (e.g., 12-24 hours).
-
After treatment, harvest the cells for downstream analysis, such as Western blotting or glucose uptake assays.
-
Western Blot Analysis of O-GlcNAcylation
This protocol details the detection of changes in global protein O-GlcNAcylation levels following this compound treatment.
-
Reagents and Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the cell pellets in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Glucose Uptake Assay
This protocol measures the effect of this compound treatment on insulin-stimulated glucose uptake in adipocytes.[1][9]
-
Reagents and Materials:
-
Differentiated 3T3-L1 adipocytes treated with this compound or vehicle
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 6-NBDG)
-
Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader (for fluorescent assay)
-
-
Procedure:
-
Serum-starve the treated and untreated adipocytes for 2-4 hours in DMEM.
-
Wash the cells with KRH buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Add 2-deoxy-D-[³H]glucose or 6-NBDG and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the amount of glucose uptake by scintillation counting or fluorescence measurement.
-
Normalize the glucose uptake to the total protein content of each sample.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular system.
Caption: A typical workflow for studying this compound's effects on cellular O-GlcNAcylation and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. search.library.albany.edu [search.library.albany.edu]
- 3. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 13. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (Z)-PUGNAc versus (E)-PUGNAc Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the (Z)- and (E)- stereoisomers of O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc). It covers their mechanism of action as inhibitors of O-GlcNAcase (OGA), comparative biochemical activity, and the experimental protocols used for their evaluation.
Introduction: The O-GlcNAc Signaling Pathway
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single β-D-N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This process is fundamental to a vast array of cellular functions, including signal transduction, transcription, and protein stability.[2][3] The cycling of O-GlcNAc is tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[4][5][6][7]
Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of several chronic diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[2][4][8] Consequently, the enzymes of this pathway, particularly OGA, have emerged as critical therapeutic targets.[8] Pharmacological inhibition of OGA elevates global O-GlcNAc levels, a strategy being explored for its neuroprotective potential.[1][9]
PUGNAc is a widely studied, potent inhibitor of OGA.[10][11] It exists as two stereoisomers based on the geometry of its oxime moiety: (Z)-PUGNAc and (E)-PUGNAc. Understanding the distinct properties of these isomers is crucial for their application as research tools and for the development of more selective therapeutic agents.
Comparative Analysis of this compound and (E)-PUGNAc
The inhibitory potency of PUGNAc against OGA is critically dependent on the stereochemistry of its oxime group. Experimental evidence consistently demonstrates that the (Z)-isomer is a significantly more potent inhibitor than the (E)-isomer.[10][12]
Biochemical Activity and Selectivity
The primary target of PUGNAc is OGA (also known as β-N-acetylglucosaminidase). However, PUGNAc also exhibits inhibitory activity against lysosomal β-hexosaminidases (HexA and HexB), which are structurally and functionally related enzymes.[13][14] This lack of selectivity can lead to off-target effects in cellular studies, such as the accumulation of glycosphingolipids.[13][15] It is important to note that while PUGNAc is a useful tool, more selective OGA inhibitors like Thiamet-G and GlcNAcstatin have been developed to overcome these limitations.[13][14]
Table 1: Comparative Inhibitory Activity of PUGNAc Isomers
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
| This compound | O-GlcNAcase (OGA) | 46 nM[16] | Significantly more potent than the (E)-isomer.[10][12] |
| This compound | β-hexosaminidase | 36 nM[16] | Shows potent inhibition, indicating a lack of selectivity.[3][16] |
| (E)-PUGNAc | O-GlcNAcase (OGA) | Not specified, but vastly less potent than (Z)-isomer.[10][12] | Considered the less active isomer. |
Signaling Pathways and Cellular Effects
Inhibition of OGA by this compound leads to a global increase in protein O-GlcNAcylation.[16] This hyper-O-GlcNAcylation can modulate numerous signaling pathways. For instance, in the context of insulin (B600854) signaling, increased O-GlcNAcylation of proteins like IRS-1 and Akt2 has been shown to reduce their phosphorylation, potentially leading to insulin resistance.[11] However, studies using more selective OGA inhibitors suggest that the insulin-desensitizing effect of PUGNAc may be due to off-target effects rather than solely OGA inhibition.[13][15][17] In neurodegenerative disease models, elevating O-GlcNAc levels via OGA inhibition has been shown to decrease the phosphorylation of the Tau protein, a key factor in Alzheimer's disease pathology.[1][18]
Figure 1. Mechanism of this compound Action.
Experimental Protocols
Evaluating the activity and effects of this compound and (E)-PUGNAc involves a series of biochemical and cell-based assays.
Synthesis of PUGNAc Stereoisomers
The synthesis of PUGNAc yields a mixture of (Z) and (E) isomers which must be separated for individual testing. While detailed, multi-step synthetic routes are published in specialized organic chemistry literature, the key is the final separation, often achieved by chromatography, and stereochemical assignment, which can be confirmed by techniques like NMR and the Beckmann rearrangement for the (Z)-isomer.[10] Several academic and commercial sources have developed divergent synthetic routes to access PUGNAc derivatives.[19][20][21][22]
O-GlcNAcase (OGA) Inhibition Assay
The activity of OGA and its inhibition by PUGNAc isomers are quantified using enzyme assays. A common method involves a chromogenic or fluorogenic substrate.
Principle: The assay measures the rate at which OGA cleaves a substrate, releasing a detectable product. The inhibitor's potency (IC50 or Ki) is determined by measuring the reduction in enzyme activity at various inhibitor concentrations.
Generalized Protocol:
-
Reagents:
-
Recombinant human OGA enzyme.
-
Assay Buffer (e.g., sodium phosphate, pH 6.5, with BSA).
-
Substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). Cleavage releases p-nitrophenol, which is yellow at basic pH and can be measured spectrophotometrically at ~405 nm.[23]
-
Inhibitor: this compound or (E)-PUGNAc dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: A basic solution (e.g., sodium carbonate or NaOH) to stop the reaction and develop the color.[23]
-
-
Procedure:
-
Prepare serial dilutions of the PUGNAc isomer.
-
In a 96-well plate, add the assay buffer, OGA enzyme, and the inhibitor (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNP-GlcNAc substrate.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternative assay formats exist, including those using radiolabeled substrates or fluorescence polarization, which may offer higher throughput or sensitivity.[5][6][7]
Figure 2. OGA Inhibition Assay Workflow.
Cell-Based O-GlcNAcylation Assay
This assay determines the ability of PUGNAc isomers to increase protein O-GlcNAcylation levels within intact cells.
Principle: Cells are treated with the inhibitor, leading to the accumulation of O-GlcNAcylated proteins. The total level of O-GlcNAcylation is then detected, typically by Western blotting using an antibody that recognizes the O-GlcNAc modification.
Generalized Protocol:
-
Cell Culture:
-
Treatment:
-
Treat the cells with varying concentrations of this compound or (E)-PUGNAc (e.g., 1 µM to 100 µM) for a specified duration (e.g., 12-24 hours).[11] Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To preserve O-GlcNAc levels, it is crucial to include an OGA inhibitor like PUGNAc or Thiamet-G in the lysis buffer itself.[24]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the O-GlcNAc modification (e.g., clone RL2 or CTD110.6).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the O-GlcNAc signal to the loading control to compare levels across different treatments.
-
Conclusion and Future Directions
The stereochemistry of PUGNAc is a determining factor in its biological activity, with the (Z)-isomer being a vastly more potent inhibitor of OGA than the (E)-isomer.[10][12] While PUGNAc has been an invaluable tool for elucidating the roles of O-GlcNAcylation, its lack of selectivity for OGA over lysosomal hexosaminidases is a significant limitation that can confound the interpretation of cellular studies.[3][13][15] Researchers should be aware of these off-target effects and consider using more selective, next-generation OGA inhibitors when investigating the specific consequences of OGA inhibition.[13][14] Future research will continue to focus on developing inhibitors with improved selectivity and pharmacokinetic properties, paving the way for potential therapeutic applications in a range of human diseases.
References
- 1. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 17. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. A stereoselective and flexible synthesis to access both enantiomers of N-acetylgalactosamine and peracetylated N-acetylidosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. De Novo Asymmetric Synthesis of Avocadyne, Avocadene, and Avocadane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. bmrservice.com [bmrservice.com]
- 24. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of (Z)-PUGNAc in Cells
This compound, or (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent and widely utilized chemical probe in the study of O-GlcNAcylation, a dynamic post-translational modification crucial to a myriad of cellular processes. This guide provides a comprehensive overview of the biological activity of this compound in cellular contexts, detailing its mechanism of action, effects on key signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action
This compound primarily functions as a competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] Its Z-stereoisomer configuration confers significantly greater potency compared to its E-form.[1][3] By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation, allowing researchers to study the functional consequences of this modification.
However, the activity of this compound is not entirely specific to OGA. It is also a potent inhibitor of lysosomal β-hexosaminidases A and B (HexA/B). This lack of absolute specificity is a critical consideration, as some of the observed cellular effects of this compound may be attributable to off-target inhibition rather than solely to the elevation of O-GlcNAc levels.[4][5][6][7] Indeed, studies using more selective OGA inhibitors have failed to replicate some of the effects previously attributed to this compound, particularly concerning insulin (B600854) resistance, suggesting the existence of an unknown target or the influence of its hexosaminidase inhibition.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to O-GlcNAc Cycling and the OGA Inhibitor (Z)-PUGNAc
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) of nuclear, cytoplasmic, and mitochondrial proteins, playing a critical regulatory role analogous to phosphorylation in a vast array of cellular processes. This modification, the attachment of a single O-linked β-N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues, is governed by the enzymatic duo of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). The delicate balance of O-GlcNAc cycling is a crucial cellular sensor for nutrient availability and stress, and its dysregulation is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2][3] (Z)-PUGNAc, a potent inhibitor of OGA, has been an instrumental tool in elucidating the functional consequences of increased O-GlcNAcylation. This technical guide provides a comprehensive overview of O-GlcNAc cycling, the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.
The Core of O-GlcNAc Cycling: A Dynamic Duo
The reversible nature of O-GlcNAcylation is tightly controlled by two highly conserved enzymes:
-
O-GlcNAc Transferase (OGT): This enzyme catalyzes the addition of O-GlcNAc from the donor substrate uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) to target proteins.[4] OGT is essential for cell viability and plays a central role in integrating metabolic signals with cellular functions.
-
O-GlcNAcase (OGA): Conversely, OGA is responsible for the removal of the O-GlcNAc modification, ensuring the dynamic and reversible nature of this PTM.[4]
The interplay between OGT and OGA activities dictates the O-GlcNAcylation status of thousands of proteins, thereby modulating their function, stability, and subcellular localization.
This compound: A Potent but Non-selective OGA Inhibitor
This compound, or (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a widely used inhibitor of OGA. It functions as a competitive inhibitor by mimicking the transition state of the OGA-catalyzed reaction. While a powerful tool for increasing global O-GlcNAcylation levels in cellular and in vivo studies, it is crucial to recognize its limitations.
Quantitative Inhibitory Data
The inhibitory potency of this compound is well-documented, however, its lack of selectivity is a significant consideration for experimental design and data interpretation.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | O-GlcNAcase (OGA) | 46 nM | |
| This compound | β-hexosaminidase | 36 nM |
Key Signaling Pathways Modulated by O-GlcNAcylation
The strategic addition and removal of O-GlcNAc serves as a regulatory switch in numerous signaling cascades. Inhibition of OGA by this compound leads to hyper-O-GlcNAcylation, impacting these pathways.
Insulin (B600854) Signaling
O-GlcNAcylation plays a complex, often inhibitory, role in insulin signaling. Increased O-GlcNAcylation of key signaling components can contribute to insulin resistance.[5][6][7]
NF-κB Signaling
O-GlcNAcylation of components of the NF-κB pathway, such as the p65 subunit, can modulate its transcriptional activity, with implications for inflammation and cancer.[8][9][10][11]
References
- 1. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]
- 8. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Elevated O-GlcNAcylation promotes colonic inflammation and tumorigenesis by modulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-PUGNAc's Impact on Protein O-GlcNAcylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is critical in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism. The levels of O-GlcNAcylation are tightly controlled by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including diabetes, neurodegenerative disorders, and cancer.
(Z)-PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N'-phenylcarbamate) is a potent, cell-permeable inhibitor of OGA. By blocking the removal of O-GlcNAc, this compound treatment leads to a global increase in protein O-GlcNAcylation, making it an invaluable tool for studying the functional consequences of this modification. This technical guide provides an in-depth overview of the effects of this compound on protein O-GlcNAcylation levels, detailed experimental protocols for its study, and visualizations of the key cellular pathways involved.
Mechanism of Action
This compound acts as a competitive inhibitor of O-GlcNAcase. The (Z)-stereoisomer of PUGNAc is vastly more potent as an inhibitor of OGA than the (E)-isomer[1]. Its mechanism involves mimicking the transition state of the substrate in the active site of the enzyme, thereby preventing the hydrolysis of O-GlcNAc from modified proteins. This inhibition leads to an accumulation of O-GlcNAcylated proteins within the cell.
Figure 1: O-GlcNAc Cycling and Inhibition by this compound.
Quantitative Effects of this compound on O-GlcNAcylation
Treatment of cells with this compound results in a dose- and time-dependent increase in global protein O-GlcNAcylation.
Dose-Response Data
The effective concentration of PUGNAc for inhibiting OGA and increasing O-GlcNAcylation varies between cell types. In 3T3-L1 adipocytes, PUGNAc shows a dose-dependent effect with a half-maximal effective concentration (EC50) of approximately 3 µM[2].
| Concentration | Cell Type | Duration | Observed Effect on O-GlcNAcylation | Reference |
| 300 nM - 300 µM | 3T3-L1 adipocytes | 24 h | Dose-dependent increase | [2] |
| ~3 µM (EC50) | 3T3-L1 adipocytes | 24 h | Half-maximal increase | [2] |
| 100 µM | 3T3-L1 adipocytes | 16 h | Significant increase, leading to insulin (B600854) resistance | [3][4][5][6] |
| 50 µM | Jurkat cells | 3 h | Used to increase O-GlcNAc levels for Western blot | [7] |
| 50 µM | SH-SY5Y cells | 45 min | Marked increase in Akt1 O-GlcNAcylation |
Time-Course Data
The increase in protein O-GlcNAcylation following this compound treatment is a rapid process.
| Time Point | Concentration | Cell Type | Observed Effect on O-GlcNAcylation | Reference |
| 15 min | 50 µM | SH-SY5Y cells | Increased O-GlcNAcylation of Akt1 | |
| 30 min | 50 µM | SH-SY5Y cells | Maximum O-GlcNAcylation of Akt1 (203% of control) | |
| 1 hour | 100 µM | 3T3-L1 adipocytes | Dramatic increase in global O-GlcNAcylation | [2] |
| 24 hours | 100 µM | 3T3-L1 adipocytes | Maximal increase in global O-GlcNAcylation | [2] |
Off-Target Effects and Selectivity
While this compound is a potent OGA inhibitor, it is not entirely selective and has been shown to inhibit other hexosaminidases, most notably the lysosomal β-hexosaminidases (HexA and HexB)[8][9]. This lack of selectivity can lead to off-target effects, such as the accumulation of gangliosides and free oligosaccharides, which should be considered when interpreting experimental results[8]. More selective OGA inhibitors, such as Thiamet-G, have been developed to mitigate these off-target effects[10].
| Enzyme | This compound Ki | Reference |
| Human O-GlcNAcase (hOGA) | 46 nM | [11] |
| Human lysosomal β-hexosaminidase B (HsHexB) | 36 nM | [11] |
| Vibrio cholerae GH3 β-N-acetyl-D-hexosaminidase (VcNagZ) | 48 nM | [11] |
Impact on Cellular Signaling: The Insulin Pathway
One of the most well-documented effects of increased O-GlcNAcylation due to this compound is the induction of insulin resistance[3][4][5][6]. This occurs through the disruption of the canonical insulin signaling cascade. Specifically, elevated O-GlcNAcylation has been shown to decrease the insulin-stimulated phosphorylation of key downstream effectors Akt and glycogen (B147801) synthase kinase 3β (GSK3β)[3][4][10][12][13]. This impairment in signaling leads to reduced glucose uptake and utilization.
Figure 2: Effect of this compound on the Insulin Signaling Pathway.
Experimental Protocols
Western Blotting for O-GlcNAcylated Proteins
This protocol outlines the general steps for detecting changes in global O-GlcNAcylation levels in cultured cells following treatment with this compound.
Figure 3: Western Blot Workflow for O-GlcNAc Detection.
Materials:
-
Cultured cells of interest
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., this compound or Thiamet-G)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody: anti-O-GlcNAc (e.g., CTD110.6 or RL2)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and OGA inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody (typically diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash the membrane several times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
O-GlcNAcase Activity Assay
This colorimetric assay measures OGA activity using the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). The release of p-nitrophenol is measured spectrophotometrically.
Materials:
-
Source of O-GlcNAcase (e.g., purified enzyme or cell lysate)
-
This compound for inhibition studies
-
pNP-GlcNAc substrate
-
Assay buffer (e.g., 50 mM sodium cacodylate, pH 6.5)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, the OGA enzyme source, and varying concentrations of this compound (for inhibition studies).
-
Initiate Reaction: Add the pNP-GlcNAc substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution. This will also develop the yellow color of the p-nitrophenolate ion.
-
Measurement: Read the absorbance at 405 nm using a spectrophotometer.
-
Analysis: Calculate the OGA activity based on the amount of p-nitrophenol produced, using a standard curve. For inhibition studies, determine the IC50 of this compound.
Mass Spectrometry for O-GlcNAc Site Identification
Mass spectrometry (MS) is a powerful tool for identifying specific sites of O-GlcNAcylation on proteins. This is a generalized workflow.
Materials:
-
Cell or tissue samples treated with or without this compound
-
Lysis buffer with OGA and protease inhibitors
-
Protein digestion enzymes (e.g., trypsin)
-
Enrichment materials for O-GlcNAcylated peptides (e.g., lectin affinity chromatography or chemoenzymatic labeling kits)
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion: Extract proteins from this compound-treated and control samples. Digest the proteins into peptides using trypsin.
-
Enrichment of O-GlcNAc Peptides: Enrich for O-GlcNAcylated peptides using methods such as wheat germ agglutinin (WGA) affinity chromatography or chemoenzymatic labeling followed by affinity purification[14].
-
LC-MS/MS Analysis: Analyze the enriched peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the O-GlcNAcylated peptides and pinpoint the exact sites of modification.
Conclusion
This compound is a cornerstone tool for researchers investigating the roles of O-GlcNAcylation in cellular physiology and disease. Its ability to potently inhibit OGA and thereby increase protein O-GlcNAcylation has provided significant insights into the functional consequences of this dynamic post-translational modification. However, a thorough understanding of its dose- and time-dependent effects, as well as its potential off-target activities, is crucial for the design and interpretation of experiments. The protocols and information provided in this guide offer a comprehensive resource for professionals in the field to effectively utilize this compound in their research endeavors.
References
- 1. Elevation of Global O-GlcNAc Levels in 3T3-L1 Adipocytes by Selective Inhibition of O-GlcNAcase Does Not Induce Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communityofreasonkc.org [communityofreasonkc.org]
- 10. Computational Studies on the Potency and Selectivity of PUGNAc Derivatives Against GH3, GH20, and GH84 β-N-acetyl-D-hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
foundational research on (Z)-PUGNAc and insulin resistance
An In-depth Technical Guide to the Foundational Research on (Z)-PUGNAc and Insulin (B600854) Resistance
Introduction
This compound (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2][3] By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation.[4][5] This modification plays a crucial role in various cellular processes, including signal transduction.[1][2] Foundational research has utilized this compound as a tool to investigate the consequences of elevated O-GlcNAcylation, particularly its link to the development of insulin resistance. Increased flux through the hexosamine biosynthetic pathway (HBP), which produces the substrate for O-GlcNAcylation, is hypothesized to be a key mechanism behind hyperglycemia-induced insulin resistance.[1][5] this compound allows for the direct study of increased O-GlcNAc levels, bypassing the broader metabolic effects of methods like glucosamine (B1671600) treatment.[4][6]
This guide provides a technical overview of the core research on this compound's role in inducing insulin resistance, focusing on quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on key markers of insulin signaling and glucose metabolism as reported in foundational studies.
Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake
| Cell Type | This compound Treatment | Insulin Stimulus | Effect on Glucose Uptake | Reference |
| 3T3-L1 Adipocytes | 100 µM | 1 nM - 100 nM | Up to 39% reduction in insulin-stimulated 2-DOG uptake.[4][5] | Vosseller et al., 2002 |
| Rat Primary Adipocytes | 100 µM for 12h | Not specified | Drastic decrease in insulin-stimulated 2-deoxyglucose (2DG) uptake.[1][2] | Park et al., 2005 |
Table 2: Effect of this compound on Insulin Signaling Protein Phosphorylation
| Cell Type | This compound Treatment | Protein | Phosphorylation Site | Effect | Reference |
| 3T3-L1 Adipocytes | 100 µM for 16h | Akt | Thr308 | Partial blockade/inhibition of insulin-induced phosphorylation.[5][7][8] | Vosseller et al., 2002 |
| 3T3-L1 Adipocytes | 100 µM | GSK3β | Ser9 | Defective/inhibited insulin-stimulated phosphorylation.[5][8] | Vosseller et al., 2002 |
| Rat Primary Adipocytes | 100 µM for 12h | IRS-1 | Not specified (Tyrosine) | Partial reduction of insulin-stimulated phosphorylation.[1] | Park et al., 2005 |
| Rat Primary Adipocytes | 100 µM for 12h | Akt2 | Not specified | Partial reduction of insulin-stimulated phosphorylation.[1] | Park et al., 2005 |
Table 3: Effect of this compound on Protein O-GlcNAcylation
| Cell Type | This compound Treatment | Target Protein | Effect | Reference |
| Rat Primary Adipocytes | 100 µM for 12h | IRS-1 | Increased O-GlcNAc modification.[1] | Park et al., 2005 |
| Rat Primary Adipocytes | 100 µM for 12h | Akt2 | Increased O-GlcNAc modification.[1] | Park et al., 2005 |
| Rat Primary Adipocytes | 100 µM for 12h | GLUT4 | Increased O-GlcNAc modification.[1] | Park et al., 2005 |
Note: While this compound is a widely used tool, some studies suggest that more selective OGA inhibitors do not replicate the insulin resistance phenotype, indicating potential off-target effects of this compound.[6][9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. The following are protocols for key experiments used to study the effects of this compound on insulin resistance.
Cell Culture and Treatment
-
Cell Lines: Differentiated 3T3-L1 adipocytes or primary isolated rat adipocytes are commonly used models.[1][8]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum until differentiation into adipocytes is induced.
-
Serum Starvation: Prior to treatment, differentiated adipocytes are typically serum-starved for several hours to establish a basal, unstimulated state.
-
This compound Treatment: Cells are incubated with this compound (e.g., 100 µM) for a prolonged period, such as 12 to 16 hours, to allow for the accumulation of O-GlcNAcylated proteins.[1][7]
-
Insulin Stimulation: Following this compound treatment, cells are acutely stimulated with a physiological concentration of insulin (e.g., 10 nM) for a short duration (e.g., 5-15 minutes) to activate the signaling cascade.[5][8]
Western Blotting for Signaling Proteins
-
Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., anti-Akt, anti-phospho-Akt (Thr308), anti-IRS-1).[7][8] To detect changes in glycosylation, antibodies against O-GlcNAc (e.g., clone 110.6) are used.[4]
-
Detection and Analysis: After incubation with appropriate secondary antibodies, protein bands are visualized using chemiluminescence. Densitometry is used to quantify the changes in protein phosphorylation or glycosylation relative to total protein levels.[8]
2-Deoxyglucose (2DG) Uptake Assay
-
Procedure: Following this compound and insulin treatment, cells are incubated in a glucose-free buffer before the addition of a solution containing radiolabeled 2-deoxy-D-[³H]glucose for a short period (e.g., 5-10 minutes).
-
Termination: The uptake is stopped by washing the cells rapidly with ice-cold PBS.
-
Measurement: Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The amount of 2DG uptake is normalized to the total protein content in each sample to determine the rate of glucose transport.[1][2]
GLUT4 Translocation Assay
-
Method: This assay measures the movement of the GLUT4 glucose transporter to the plasma membrane, a key step in insulin-stimulated glucose uptake.[11]
-
Subcellular Fractionation: After experimental treatments, cells are homogenized and subjected to differential centrifugation to separate the plasma membrane fraction from intracellular microsomal fractions.[12]
-
Western Blotting: The amount of GLUT4 protein in the isolated plasma membrane fraction is quantified by Western blotting using a GLUT4-specific antibody.[1][2][11] An increase in GLUT4 in this fraction indicates translocation.
-
Immunofluorescence Microscopy: Alternatively, cells can be fixed, permeabilized, and stained with an anti-GLUT4 antibody.[13] Fluorescence microscopy is then used to visualize and quantify the co-localization of GLUT4 with plasma membrane markers.[13]
Signaling Pathways, Workflows, and Mechanisms
Visualizations created using the DOT language provide clear representations of the complex biological processes and experimental designs involved in this research.
Logical Framework of this compound Action
The core hypothesis is that inhibiting OGA with this compound increases O-GlcNAcylation of key signaling proteins, thereby impairing their function and leading to a state of insulin resistance.
References
- 1. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes -Experimental and Molecular Medicine | Korea Science [koreascience.kr]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt1 is dynamically modified with O-GlcNAc following treatments with PUGNAc and insulin-like growth factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The translocation of the glucose transporter sub-types GLUT1 and GLUT4 in isolated fat cells is differently regulated by phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-PUGNAc's Selectivity for O-GlcNAcase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, commonly known as (Z)-PUGNAc, for O-GlcNAcase (OGA) over lysosomal β-hexosaminidases. This compound is a widely utilized tool in glycobiology to study the functional roles of O-GlcNAcylation, a dynamic post-translational modification crucial to numerous cellular processes. Understanding its inhibitory profile is paramount for the accurate interpretation of experimental results.
Core Concept: The Challenge of Selectivity
O-GlcNAcase (OGA) is the sole enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. Its activity is counteracted by O-GlcNAc transferase (OGT), which adds the modification. This dynamic cycling of O-GlcNAc modulates protein function in a manner analogous to phosphorylation. However, the human genome also encodes for two lysosomal β-hexosaminidase isoforms, Hex A and Hex B, which also cleave terminal β-N-acetylglucosamine residues, albeit typically from glycosphingolipids and oligosaccharides within the acidic environment of the lysosome.
The catalytic mechanism of OGA involves substrate-assisted catalysis, a feature shared with lysosomal hexosaminidases. This mechanistic similarity presents a significant challenge in developing highly selective inhibitors. This compound, an oxime-linked N-acetylglucosamine analog, was designed as a transition state mimic for these enzymes. While it potently inhibits OGA, it also exhibits significant activity against lysosomal hexosaminidases, a critical consideration for in vitro and in vivo studies.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against OGA and lysosomal hexosaminidases has been quantified in numerous studies. The following table summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature. These values highlight the compound's lack of substantial selectivity.
| Enzyme Target | Inhibitor | Ki (nM) | IC50 (nM) | Reference |
| Human OGA (hOGA) | This compound | 70 | 35, 46 | [1][2] |
| β-hexosaminidase | This compound | - | 6 | [2] |
| Hexosaminidase A/B (Hex A/B) | This compound | 36 | 25 | [2] |
Note: Ki and IC50 values can vary depending on the specific assay conditions, substrate concentrations, and enzyme source.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize the inhibitory profile of compounds like this compound.
Protocol 1: In Vitro OGA Inhibition Assay using a Chromogenic Substrate
This protocol describes a common method to determine the inhibitory activity of a compound against OGA using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Materials:
-
Recombinant human OGA
-
This compound or other test inhibitor
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.4
-
Stop Solution: 0.5 M Sodium Carbonate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the Assay Buffer. A typical concentration range for an initial IC50 determination would be from 1 nM to 10 µM.
-
Enzyme Preparation: Dilute the recombinant human OGA in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of a 96-well microplate, add 25 µL of the diluted inhibitor solution or vehicle control (Assay Buffer with the same concentration of solvent, e.g., DMSO, as the inhibitor). b. Add 25 µL of the diluted OGA enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding 50 µL of a pre-warmed pNP-GlcNAc solution (final concentration typically at or near the Km of the enzyme for the substrate) to each well. d. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Measurement: a. Stop the reaction by adding 100 µL of Stop Solution to each well. The addition of the basic stop solution will develop the yellow color of the p-nitrophenolate product. b. Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (no enzyme) from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Cellular O-GlcNAcylation
This protocol outlines the procedure to assess the effect of this compound on total O-GlcNAc levels in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 1 µM Thiamet G) to prevent post-lysis deglycosylation.
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Denature the protein samples by boiling in Laemmli sample buffer. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C. c. Wash the membrane several times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again several times with TBST.
-
Signal Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH). d. Quantify the band intensities using densitometry software to determine the relative increase in O-GlcNAcylation.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the O-GlcNAc signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: O-GlcNAc Cycling and Inhibition by this compound.
Caption: Workflow for Determining OGA Inhibitor Selectivity.
Conclusion
This compound remains a valuable pharmacological tool for acutely increasing global O-GlcNAcylation in cellular and in vitro systems. However, its utility is tempered by a significant lack of selectivity for OGA over lysosomal hexosaminidases. Researchers employing this compound must be cognizant of its off-target effects, which can lead to the accumulation of glycosphingolipids and other substrates of lysosomal hexosaminidases, potentially confounding the interpretation of experimental outcomes. For studies requiring a more precise interrogation of OGA's function, the use of more selective inhibitors, such as Thiamet G or GlcNAcstatins, is strongly recommended. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to critically evaluate and utilize OGA inhibitors in their studies of the multifaceted roles of O-GlcNAcylation.
References
(Z)-PUGNAc in Cell Culture: A Technical Guide to Initial Studies
Executive Summary: This technical guide provides an in-depth analysis of the initial cell culture studies involving (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA). This compound functions by increasing the levels of O-GlcNAcylation on intracellular proteins, a post-translational modification crucial for various cellular processes. This document details its mechanism of action, its significant impact on key signaling pathways such as insulin (B600854) and Tau protein regulation, and the experimental protocols used to elucidate these effects. Quantitative data from seminal studies are presented for comparative analysis. Furthermore, this guide highlights the critical consideration of this compound's off-target effects, particularly its inhibition of lysosomal β-hexosaminidases, which has led to a nuanced understanding of its cellular impact. This resource is intended for researchers, scientists, and drug development professionals investigating O-GlcNAc signaling and its therapeutic potential.
Introduction to this compound
O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, commonly known as PUGNAc, is a widely used small molecule for studying the functional roles of O-GlcNAcylation.
Chemical Nature and Isomeric Potency
PUGNAc exists as two stereoisomers based on the oxime moiety: (E) and (Z). Through separation and testing, it was determined that the (Z)-isomer of PUGNAc is a vastly more potent inhibitor of O-GlcNAcase (OGA) both in vitro and in intact cells compared to the (E)-form[1]. Consequently, "this compound" is often referred to simply as "PUGNAc" in literature, denoting the active form.
Primary Mechanism of Action
The cycling of O-GlcNAc on serine and threonine residues of nuclear and cytoplasmic proteins is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it[2]. This compound is a potent inhibitor of OGA, with a Ki value of approximately 50 nM[2]. By blocking OGA, this compound treatment leads to a global increase in the O-GlcNAcylation levels of a multitude of proteins within the cell[2][3]. This mechanism allows researchers to probe the functional consequences of elevated O-GlcNAc signaling.
Off-Target Activities
A critical aspect of using PUGNAc is its lack of complete specificity. It is known to inhibit other glycosidases, most notably the lysosomal β-hexosaminidases (HexA/B)[4]. This off-target activity can lead to the accumulation of free oligosaccharides and gangliosides, potentially mimicking lysosomal storage disorders[5][6][7]. These non-specific effects are crucial to consider when interpreting experimental results, as some cellular phenotypes observed after PUGNAc treatment may not be solely attributable to OGA inhibition[4][8][9]. The development of more selective OGA inhibitors, such as Thiamet-G, has helped to dissect the specific roles of OGA inhibition versus the off-target effects of PUGNAc[5][9].
Key Signaling Pathways Modulated by this compound
Initial cell culture studies using this compound have been instrumental in uncovering the role of O-GlcNAcylation in fundamental cellular signaling pathways.
The Insulin Signaling Pathway
A significant body of research has focused on the link between elevated O-GlcNAc levels and insulin resistance.
-
Mechanism of Induced Insulin Resistance: In cell lines such as 3T3-L1 and rat primary adipocytes, treatment with PUGNAc leads to impaired insulin signaling[5][10][11]. Prolonged exposure to PUGNAc increases the O-GlcNAc modification of key insulin signaling intermediates, including Insulin Receptor Substrate 1 (IRS-1) and Akt2[10]. This hyper-O-GlcNAcylation is associated with a reduction in their insulin-stimulated phosphorylation, which is essential for downstream signaling[10].
-
Functional Consequences: The inhibition of the IRS-1/PI3K/Akt cascade ultimately results in decreased translocation of the glucose transporter GLUT4 to the cell membrane, leading to reduced glucose uptake by the cells[5][10]. Studies have shown that PUGNAc treatment can drastically decrease insulin-stimulated 2-deoxyglucose (2DG) uptake in adipocytes[10]. However, it's noteworthy that some studies using more selective OGA inhibitors did not observe the same insulin resistance phenotype, suggesting that PUGNAc's off-target effects may contribute to this outcome[4][5].
Tau Protein Regulation
The post-translational modification of the microtubule-associated protein Tau is critical in both normal neuronal function and the pathology of neurodegenerative diseases like Alzheimer's. O-GlcNAcylation and phosphorylation of Tau are often found to be in a reciprocal relationship[12].
-
Phosphorylation-Glycosylation Interplay: Studies have shown that O-GlcNAc residues are predominantly found on less phosphorylated variants of Tau, while hyperphosphorylated Tau, a hallmark of Alzheimer's disease, is largely devoid of O-GlcNAc[12].
-
Effect of PUGNAc: By inhibiting OGA, PUGNAc increases Tau O-GlcNAcylation. This has been shown to correlate with a decrease in its phosphorylation[12]. This balance is crucial, as altering it can affect Tau's cellular localization and its propensity to aggregate into neurofibrillary tangles[12][13]. The use of PUGNAc in cell culture models has been pivotal in studying this dynamic interplay and exploring the therapeutic potential of elevating O-GlcNAc levels in tauopathies.
Quantitative Data from Cell Culture Studies
The following table summarizes key quantitative findings from initial cell culture experiments with PUGNAc.
| Cell Line | PUGNAc Concentration | Treatment Duration | Key Quantitative Outcome | Reference |
| Rat Primary Adipocytes | 100 µM | 12 hours | Drastically decreased insulin-stimulated 2-deoxyglucose (2DG) uptake. | [10] |
| Rat Primary Adipocytes | 100 µM | 12 hours | Increased O-GlcNAc modification of IRS-1 and Akt2. | [10] |
| Rat Primary Adipocytes | 100 µM | 12 hours | Partially reduced insulin-stimulated phosphorylation of IRS-1 and Akt2. | [10] |
| 3T3-L1 Adipocytes | 100 µM | Not specified | Inhibited insulin-stimulated phosphorylation of Akt at Thr-308. | [11] |
| 3T3-L1 Adipocytes | 100 µM | Not specified | Inhibited downstream insulin-stimulated phosphorylation of GSK3β at Ser-9. | [11] |
| CHO-IR cells | 50 µM | 24 hours | Inhibited the pro-survival (anti-apoptotic) action of insulin. | [14] |
| HEK 293 Phoenix cells | 100 µM (+ 5mM glucosamine) | 1 hour | Blunted swelling-induced chloride currents (IClswell). | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. Below are synthesized protocols based on published studies.
General Cell Culture and PUGNAc Treatment
This protocol is a generalized workflow for treating adherent cells with this compound.
-
Cell Seeding: Plate cells (e.g., CHO-IR, 3T3-L1, HEK 293) in appropriate well plates or dishes at a density that allows for desired confluency after 24-48 hours of growth[14].
-
Culture: Maintain cells in a suitable medium (e.g., Ham's F-12 or DMEM) supplemented with serum (e.g., 10% FBS) and antibiotics at 37°C in a 5% CO₂ incubator[5][16].
-
Serum Starvation (if required): For signaling studies, especially insulin stimulation, wash cells with phosphate-buffered saline (PBS) and switch to a serum-free medium for a period of several hours to overnight to reduce basal signaling.
-
PUGNAc Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in the culture medium to the final desired concentration (e.g., 50-100 µM).
-
Incubation: Replace the medium on the cells with the PUGNAc-containing medium and incubate for the desired duration (e.g., 1 to 24 hours)[10][14][15]. For control wells, use a vehicle-only medium.
-
Stimulation (if required): Following PUGNAc incubation, acute stimulation with an agonist (e.g., 10 nM insulin for 5-15 minutes) can be performed to assess pathway responsiveness[10][11].
-
Harvesting: Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for subsequent analysis.
Western Blotting for O-GlcNAcylation and Phosphorylation
-
Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix lysates with Laemmli sample buffer, boil for 5-10 minutes, and load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Electrophoresis & Transfer: Separate proteins by size via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Total O-GlcNAc (e.g., RL2 or CTD110.6).
-
Phospho-specific proteins (e.g., anti-phospho-Akt Ser473/Thr308).
-
Total protein controls (e.g., anti-Akt, anti-IRS-1, anti-Actin).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize phospho-protein levels to their respective total protein levels.
2-Deoxyglucose (2DG) Uptake Assay
-
Cell Preparation: Culture and treat cells (e.g., adipocytes) with PUGNAc as described in Protocol 4.1.
-
Insulin Stimulation: Acutely stimulate cells with insulin (e.g., 10-100 nM) for a short period (e.g., 15-30 minutes) to induce glucose uptake.
-
Initiate Uptake: Add a transport solution containing 2-deoxy-D-[³H]glucose (or a fluorescent analog) and incubate for 5-10 minutes.
-
Terminate Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable buffer (e.g., 0.1% SDS).
-
Quantification: Measure the amount of internalized radiolabeled or fluorescent glucose analog using a scintillation counter or fluorescence plate reader, respectively.
-
Normalization: Normalize the glucose uptake values to the total protein content in each sample.
Discussion and Future Directions
Initial studies using this compound in cell culture were foundational, establishing a clear link between elevated O-GlcNAcylation and the modulation of critical signaling pathways like insulin and Tau regulation. These experiments demonstrated that a global increase in this post-translational modification could induce a state of insulin resistance and alter the phosphorylation status of key pathological proteins[10][11][12].
However, the discovery of PUGNAc's off-target effects, particularly its inhibition of lysosomal hexosaminidases, has added a layer of complexity to the interpretation of these early findings[4][7]. The observation that more selective OGA inhibitors do not always recapitulate the effects of PUGNAc (e.g., insulin resistance) strongly suggests that some of its reported actions may be a consequence of these non-specific activities[5][8].
For drug development professionals and researchers, this underscores a critical lesson: while potent, non-selective tool compounds like PUGNAc are invaluable for initial discovery, findings must be validated with more specific chemical probes or genetic approaches (e.g., siRNA-mediated knockdown of OGA). Future research should continue to leverage these highly selective tools to dissect the precise role of O-GlcNAcylation in different cellular contexts, paving the way for the development of targeted therapeutics for metabolic diseases and neurodegeneration.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence of a balance between phosphorylation and O-GlcNAc glycosylation of Tau proteins--a role in nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Phosphorylation and O-GlcNAcylation of the PHF-1 Epitope of Tau Protein Induce Local Conformational Changes of the C-Terminus and Modulate Tau Self-Assembly Into Fibrillar Aggregates [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Approaches to Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of O-GlcNAcase Inhibition by (Z)-PUGNAc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles governing the inhibition of O-GlcNAcase (OGA) by (Z)-O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, commonly known as (Z)-PUGNAc. O-GlcNAcylation, the dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical post-translational modification involved in a myriad of cellular processes. The enzyme responsible for the removal of this modification is O-GlcNAcase. This compound stands as a pivotal tool in the study of O-GlcNAcylation, enabling researchers to elevate global O-GlcNAc levels and investigate the functional consequences. This document details the mechanism of inhibition, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular pathways and research workflows.
Mechanism of O-GlcNAcase Inhibition by this compound
O-GlcNAcase catalyzes the hydrolysis of the O-glycosidic bond of O-GlcNAcylated proteins through a substrate-assisted catalytic mechanism. This process involves the participation of the C2-acetamido group of the GlcNAc moiety, leading to the formation of a transient oxazoline (B21484) intermediate.
This compound is a competitive inhibitor of OGA. Its inhibitory activity is critically dependent on the (Z)-stereochemistry of its oxime group, which is vastly more potent than the (E)-isomer[1]. Structural studies of OGA in complex with PUGNAc reveal that the GlcNAc moiety of the inhibitor binds deep within the active site pocket. The oxime group's (Z)-configuration is essential for fitting into the active site's shape[2]. However, linear free energy relationship studies have suggested that PUGNAc is a poor transition state analogue, unlike other inhibitors such as NAG-thiazoline[3]. While potent, PUGNAc is not entirely selective for OGA and can also inhibit lysosomal β-hexosaminidases, a factor to consider in experimental design[4][5][6].
Quantitative Data on this compound Inhibition
The potency and selectivity of this compound have been characterized in various studies. The following tables summarize key quantitative data for the inhibition of O-GlcNAcase and other related enzymes by PUGNAc and its derivatives.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| This compound | Human O-GlcNAcase (hOGA) | ~50-70 | - | [2][6] |
| This compound | Clostridium perfringens NagJ (OGA homolog) | 5.4 | - | [2] |
| (E)-PUGNAc | O-GlcNAcase | Significantly less potent than (Z)-isomer | - | [1] |
| N-valeryl-PUGNAc | human OGA | 40,000 | - | [7] |
| N-valeryl-PUGNAc | human HexB | 220,000 | - | [7] |
| EtBuPUG | human OGA | >1,000,000 | - | [8] |
| EtBuPUG | human HexB | >1,000,000 | - | [8] |
Key Experimental Protocols
In Vitro O-GlcNAcase Inhibition Assay
This protocol describes a continuous fluorescence-based assay to determine the inhibitory potential of compounds like this compound against OGA.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) or Fluorescein di(FDGlcNAc)[9]
-
This compound
-
Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4
-
Stop Solution: 0.5 M Sodium Carbonate
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of assay buffer.
-
Add 10 µL of varying concentrations of this compound to the wells. Include a DMSO-only control.
-
Add 20 µL of a solution containing the fluorogenic substrate (e.g., 10-300 µM of FDGlcNAc) in assay buffer[9].
-
Initiate the reaction by adding 50 µL of recombinant hOGA diluted in assay buffer.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm for MUG, or appropriate wavelengths for other substrates.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.
Cellular O-GlcNAcylation Analysis by Western Blot
This protocol details the steps to assess the effect of this compound on global O-GlcNAc levels in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 50-100 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Immunoprecipitation of O-GlcNAcylated Proteins
This protocol allows for the enrichment of O-GlcNAcylated proteins from cell lysates.
Materials:
-
Cell lysates prepared as described above.
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-O-GlcNAc antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the immunoprecipitated complexes by centrifugation and wash the beads 3-5 times with wash buffer.
-
Elute the O-GlcNAcylated proteins by resuspending the beads in Laemmli buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blotting with antibodies against specific proteins of interest.
X-ray Crystallography of OGA in Complex with an Inhibitor
This protocol provides a general framework for determining the crystal structure of OGA with a bound inhibitor.
Materials:
-
Purified recombinant human OGA (a catalytically inactive mutant such as D175N is often used for complexes with substrate analogs)[10]
-
This compound or other inhibitors
-
Crystallization screens and plates
-
Cryoprotectant solution (e.g., reservoir solution with 20-30% glycerol)
-
X-ray diffraction equipment
Procedure:
-
Express and purify the OGA protein. A common method involves affinity chromatography followed by size-exclusion chromatography.
-
Form the OGA-inhibitor complex by incubating the purified protein with a molar excess of the inhibitor.
-
Screen for crystallization conditions using commercially available screens and the sitting-drop vapor diffusion method. Optimal crystals of human OGA have been obtained in conditions containing PEG 3350.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known OGA structure as a search model.
-
Refine the model and build the inhibitor into the electron density map.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway: O-GlcNAcylation and Insulin (B600854) Signaling
Inhibition of OGA by this compound leads to an increase in O-GlcNAcylation of key proteins in the insulin signaling pathway. This can result in decreased phosphorylation of these proteins, leading to insulin resistance.
Caption: OGA inhibition by this compound increases O-GlcNAcylation, which can impair insulin signaling.
Experimental Workflow: Characterizing an OGA Inhibitor
The following workflow outlines the key stages in the characterization of a novel OGA inhibitor like this compound.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Studies on the Potency and Selectivity of PUGNAc Derivatives Against GH3, GH20, and GH84 β-N-acetyl-D-hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Computational Studies on the Potency and Selectivity of PUGNAc Derivatives Against GH3, GH20, and GH84 β-N-acetyl-D-hexosaminidases [frontiersin.org]
- 9. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
exploring the enzymatic inhibition kinetics of (Z)-PUGNAc
An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of (Z)-PUGNAc
Introduction
O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, commonly known as PUGNAc, is a synthetic chemical compound that has become a foundational tool in the field of glycobiology. It functions as a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] The inhibitory activity of PUGNAc is highly dependent on the stereochemistry of its oxime moiety, with the (Z)-isomer being significantly more potent than the (E)-isomer.[3][4][5][6][7] This guide provides a detailed technical overview of the enzymatic inhibition kinetics, experimental protocols, and signaling pathway implications of this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of O-GlcNAcase.[1] Its mechanism of action involves mimicking the oxazoline (B21484) intermediate or a similar transition state of OGA's catalytic process.[1] By binding to the active site of OGA, this compound prevents the enzyme from hydrolyzing O-GlcNAc modifications from its protein substrates. This inhibition leads to a significant and sustained increase in the global levels of O-GlcNAcylation on a wide variety of proteins within the nucleus and cytoplasm.[1][7]
Caption: Mechanism of this compound inhibition of O-GlcNAcase (OGA).
Target Enzymes and Inhibition Kinetics
This compound is a potent inhibitor of O-GlcNAc-β-N-acetylglucosaminidase (O-GlcNAcase) and also exhibits inhibitory activity against lysosomal β-hexosaminidases (HexA and HexB).[1][8] The Z-linked isomer is vastly more potent than the E-linked isomer.[8] Its potent inhibition of OGA leads to an increase in O-GlcNAc levels in cells.[8]
Table 1: Quantitative Inhibition Data for this compound
| Enzyme Target | Parameter | Value | Organism/Cell Line | Reference |
| O-GlcNAcase (OGA) | Ki | 46 nM | Not Specified | [8] |
| β-hexosaminidase | Ki | 36 nM | Not Specified | [8] |
| human OGA (hOGA) | IC50 | 46 nM | Human | [1] |
| human OGA (hOGA) | Ki | 70 nM | Human | [1] |
Experimental Protocols
The potency and selectivity of this compound are determined through robust enzymatic assays. Below are detailed methodologies for assessing its inhibitory activity against OGA and β-hexosaminidases.
O-GlcNAcase (OGA) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified human OGA using a fluorogenic substrate.[9]
Materials:
-
Purified full-length human OGA (hOGA) enzyme.[9]
-
Fluorogenic Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-NAG).[9]
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4.[9]
-
This compound or other test compounds.
-
Stop Solution: 0.5 M glycine, pH 10.4.[9]
-
96-well black microplates.[9]
-
Fluorometer.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add the purified hOGA enzyme to the wells of a 96-well black microplate.[9]
-
Add the diluted this compound to the wells containing the enzyme. Incubate for 15 minutes at room temperature to permit inhibitor binding.[9]
-
Initiate the reaction by adding the 4MU-NAG substrate to each well.[9]
-
Incubate the plate at 37°C for 30 minutes.[9]
-
Terminate the reaction by adding the high pH stop solution.[9]
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4MU), using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[9]
-
Calculate the percentage of inhibition for each concentration relative to a control well with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
β-Hexosaminidase (HexA/B) Selectivity Assay
To assess selectivity, a similar assay is performed using human lysosomal β-hexosaminidases under acidic conditions.[9]
Materials:
-
Purified human lysosomal HexA/B enzyme mixture.[9]
-
Fluorogenic Substrate: 4MU-NAG.[9]
-
Assay Buffer: 50 mM citrate/phosphate buffer, pH 4.5.[9]
-
This compound or other test compounds.
-
All other materials are as listed for the OGA assay.
Procedure: The procedure is analogous to the OGA inhibition assay, with two key differences:
-
The HexA/B enzyme mixture is used instead of OGA.[9]
-
An acidic assay buffer (pH 4.5) is used to provide the optimal pH for lysosomal enzyme activity.[9]
-
IC50 values are calculated as described for the OGA assay. Selectivity is determined by comparing the IC50 or Ki values for OGA versus HexA/B.
Caption: Experimental workflow for an OGA enzymatic inhibition assay.
Signaling Pathway Context
The O-GlcNAc modification is a dynamic and ubiquitous post-translational modification that acts as a crucial nutrient sensor and regulator of numerous cellular processes.[10][11][12] The levels of O-GlcNAcylation are controlled by the balanced activities of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[10][13]
The substrate for OGT, UDP-GlcNAc, is produced through the hexosamine biosynthetic pathway (HBP), which integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism.[11][12] Therefore, cellular O-GlcNAc levels reflect the overall nutrient status of the cell.
By inhibiting OGA, this compound disrupts this balance, leading to hyper-O-GlcNAcylation of target proteins. This has profound effects on various signaling pathways:
-
Insulin (B600854) Signaling: Increased O-GlcNAcylation can impair insulin signaling at multiple points, contributing to insulin resistance.[12][14] For instance, O-GlcNAcylation of key signaling proteins like AKT can reduce their activity.[11]
-
Crosstalk with Phosphorylation: O-GlcNAc and phosphorylation often compete for the same or adjacent serine/threonine residues on proteins.[10][11] By increasing O-GlcNAcylation, this compound can reciprocally decrease phosphorylation on many proteins, thereby altering their function and downstream signaling cascades.
-
Transcription and Translation: A significant number of O-GlcNAcylated proteins are transcription factors and components of the translation machinery.[14] Altering their modification status with this compound can impact gene expression and protein synthesis.
Caption: The O-GlcNAc signaling pathway and the point of this compound inhibition.
References
- 1. This compound | 132489-69-1 | Benchchem [benchchem.com]
- 2. This compound | 132489-69-1 | EA06838 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 14. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (Z)-PUGNAc in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent, cell-permeable inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation, making it an invaluable tool for studying the functional roles of this dynamic post-translational modification in various cellular processes. The (Z)-isomer of PUGNAc is significantly more potent than the (E)-isomer.[3][4][5]
These notes provide a comprehensive guide for using this compound in cell culture, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols. It is important to note that while this compound is a powerful tool, it can exhibit off-target effects by inhibiting other hexosaminidases, such as lysosomal hexosaminidases A and B.[6][7][8][9] Researchers should consider these potential off-target effects when interpreting data and may employ more selective OGA inhibitors as controls where appropriate.
Mechanism of Action
This compound functions as a competitive inhibitor of O-GlcNAcase (OGA), mimicking the transition state of the enzyme's substrate.[6] OGA, along with O-GlcNAc Transferase (OGT), regulates the dynamic cycling of O-GlcNAc on serine and threonine residues of target proteins. By blocking OGA activity, this compound prevents the removal of O-GlcNAc, leading to the accumulation of O-GlcNAcylated proteins within the cell. This hyper-O-GlcNAcylation allows for the study of its impact on protein function, stability, localization, and interaction with other signaling molecules.
Data Presentation: Properties and Working Conditions
Quantitative data regarding the physicochemical properties of this compound and its application in various cell lines are summarized below for easy reference.
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₁₉N₃O₇ | [1][4] |
| Molecular Weight | 353.33 g/mol | [1][4] |
| Purity | ≥95-98% | [1][4] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: ~1 mg/mL to 100 mM (35.33 mg/mL) Dimethylformamide: ~10 mg/mL PBS (pH 7.2): ~1 mg/mL | [1][4] |
| Storage (Solid) | -20°C (Stable for ≥ 4 years) | [1] |
| Storage (Solutions) | Aqueous: Do not store for more than one day. DMSO Stock (-20°C): Use within 1 month. | [1][3] |
Table 2: Recommended Working Conditions for this compound in Cell Culture
| Cell Line / Type | Concentration | Incubation Time | Observed Effect / Application | Citation(s) |
| 3T3-L1 Adipocytes | 100 µM | 5 min - 24 h | Increased O-GlcNAcylation, impaired insulin (B600854) signaling (decreased p-Akt) | [10] |
| Rat Primary Adipocytes | 100 µM | 12 h | Increased O-GlcNAcylation of IRS-1 & Akt2, induced insulin resistance | [11] |
| HT29 (Colon Cancer) | Not specified | Not specified | ~2-fold increase in O-GlcNAc levels | [4] |
| HeLa, HEK293 | Not specified | Not specified | Amplified incorporation of O-GlcNAc on proteins | [3][5] |
| HEK293 | 100 µM | 1 h | Increased global O-GlcNAcylation | [12] |
| HepG2 (Hepatoma) | 50 µM | 0 - 6 h | Prevented O-GlcNAc decline during glucose deprivation | [13] |
| CHO-IR | 50 µM | 24 h | Increased global O-GlcNAc levels | [7] |
| Pancreatic Explants (E13.5) | 10 µM | 7 days | Improved beta cell development | [14] |
Experimental Protocols
-
Reconstitution of Stock Solution (e.g., 100 mM in DMSO):
-
This compound is supplied as a crystalline solid.[1] To prepare a 100 mM stock solution, dissolve 35.33 mg of this compound (MW: 353.33) in 1 mL of high-quality, anhydrous DMSO.[4]
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month.[3]
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., for a 100 µM final concentration, add 1 µL of 100 mM stock to 1 mL of medium).
-
Mix immediately by gentle pipetting or swirling.
-
Crucial: Ensure the final concentration of the vehicle (DMSO) in the culture medium is non-toxic to the cells, typically ≤ 0.1%. Prepare a vehicle-only control with the same final DMSO concentration.[1]
-
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubation: Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the freshly prepared medium containing the desired concentration of this compound.
-
For the control group, add medium containing an equivalent concentration of the vehicle (e.g., DMSO).
-
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 1 to 24 hours, based on experimental goals and literature).[7][11][12][13]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western Blot, immunoprecipitation).
This protocol verifies the efficacy of this compound treatment by detecting the increase in total protein O-GlcNAcylation.
-
Cell Lysis:
-
Lyse cells treated according to Protocol 2 in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Crucially, to preserve O-GlcNAc modifications, supplement the lysis buffer with an OGA inhibitor. 100 µM PUGNAc can be used for this purpose.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., clone RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Application Example: Investigating the Impact on Insulin Signaling
This compound is frequently used to study how hyper-O-GlcNAcylation induces insulin resistance. Increased O-GlcNAcylation of key signaling nodes like IRS-1 and Akt can inhibit their activating phosphorylation.[10][11][15]
-
Cell Culture and Starvation: Grow cells (e.g., 3T3-L1 adipocytes, HepG2) to ~80% confluency. To reduce basal signaling, serum-starve the cells for at least 4 hours or overnight in a low-serum or serum-free medium.
-
Pre-treatment: Treat the starved cells with this compound (e.g., 100 µM) or vehicle control for a specified period (e.g., 2-4 hours).[10]
-
Insulin Stimulation: Acutely stimulate the cells with insulin (e.g., 10-100 nM) for a short duration (e.g., 5-15 minutes).[10] Include non-insulin-stimulated controls.
-
Lysis and Analysis: Immediately wash cells with ice-cold PBS and lyse as described in Protocol 3.
-
Western Blot: Analyze the lysates by Western blot using antibodies against total and phosphorylated forms of key signaling proteins, such as p-Akt (Ser473/Thr308), total Akt, p-IRS-1, and total IRS-1. A decrease in the ratio of phosphorylated to total protein in this compound-treated cells upon insulin stimulation indicates impaired signaling.[10][11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-PUGNAc in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] O-GlcNAcylation is a crucial regulator of a wide array of cellular processes, including signal transduction, transcription, and metabolism.[3][4] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[4]
(Z)-PUGNAc is a potent inhibitor of O-GlcNAcase (OGA).[5][6][7] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell, a state often referred to as hyper-O-GlcNAcylation.[8][9] This makes this compound an invaluable tool for studying the functional roles of O-GlcNAcylation. Western blotting is a fundamental technique used to detect and quantify the changes in protein O-GlcNAcylation levels following this compound treatment.[9][10]
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of O-GlcNAcase, the enzyme responsible for removing O-GlcNAc from proteins.[11] The "Z" in its name refers to the specific stereoisomer of the oxime moiety, which has been shown to be a significantly more potent inhibitor of OGA than the "E" isomer.[5] By blocking OGA activity, this compound prevents the removal of O-GlcNAc, leading to a time- and dose-dependent increase in the O-GlcNAcylation of a wide range of cellular proteins.[9][12]
Data Presentation: Efficacy of this compound in Modulating O-GlcNAcylation
The following table summarizes typical experimental conditions and expected outcomes for the use of this compound in cell culture, as derived from various studies.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect on O-GlcNAcylation | Reference |
| HT29 | Not specified | Not specified | ~2-fold increase | [6] |
| CHO-IR | 50 µM | Not specified | Increased O-GlcNAc levels | [8] |
| 3T3-L1 adipocytes | 100 µM | Not specified | Elevated O-GlcNAc levels | [9][13] |
| Rat primary adipocytes | 100 µM | 12 hours | Increased O-GlcNAc modification | [14] |
| HeLa and HEK cells | Not specified | Not specified | Amplified incorporation of O-GlcNAc | [7] |
| HeLa cells | 50 µM | 3-9 hours | Increased total levels of O-GlcNAcylation | [15] |
| Vascular smooth muscle cells | Not specified | 15 min, 30 min, 1, 6, 24 h | Time-dependent effects on downstream signaling | [12] |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating cultured cells with this compound to increase protein O-GlcNAcylation levels prior to Western blot analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stored as a stock solution, e.g., 100 mM in DMSO at -20°C)[6]
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is crucial to also include an OGA inhibitor, such as this compound or Thiamet-G, in the lysis buffer to preserve the O-GlcNAcylation state during sample preparation.[16]
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
Treatment Preparation: Prepare the final working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. A typical final concentration range to test is 50-100 µM.[9][14][15] Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to overnight (e.g., 3 to 24 hours), depending on the experimental goals and cell type.[12][15]
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer containing protease, phosphatase, and an OGA inhibitor.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Western Blot: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. The samples are now ready for SDS-PAGE or can be stored at -20°C.
Protocol 2: Western Blot Analysis of O-GlcNAcylation
This protocol outlines the steps for performing a Western blot to detect changes in total or protein-specific O-GlcNAcylation.
Materials:
-
Protein samples from Protocol 1
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a specific protein of interest (if applicable)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH, or tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17][18]
-
Membrane Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. For detecting total O-GlcNAcylation, use an anti-O-GlcNAc antibody at the manufacturer's recommended dilution. Incubation is typically performed overnight at 4°C or for 1-3 hours at room temperature with gentle agitation.[17][20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20) to remove unbound primary antibody.[17][19]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[17][19]
-
Final Washes: Repeat the washing step (step 5) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the O-GlcNAc signal to the corresponding loading control for each sample to compare the relative changes in O-GlcNAcylation levels between control and this compound-treated samples.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: O-GlcNAc cycling and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis using this compound.
References
- 1. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 2. O-GlcNAc signalling: implications for cancer cell biology: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes -Experimental and Molecular Medicine | Korea Science [koreascience.kr]
- 15. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 17. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 18. nacalai.com [nacalai.com]
- 19. biomol.com [biomol.com]
- 20. researchgate.net [researchgate.net]
Preparing (Z)-PUGNAc Stock Solutions in DMSO: An Application Note and Protocol
Introduction
(Z)-PUGNAc is a potent and widely used inhibitor of O-GlcNAcase (OGA) and β-hexosaminidase.[1] By inhibiting OGA, this compound treatment leads to an increase in the levels of O-GlcNAcylated proteins within cells, making it a valuable tool for studying the roles of this dynamic post-translational modification in various cellular processes.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for understanding the compound's characteristics.
| Property | Value | References |
| Molecular Formula | C₁₅H₁₉N₃O₇ | [2][3] |
| Molecular Weight | 353.33 g/mol | [3] |
| Appearance | Crystalline solid | [2][3] |
| Purity | ≥95% to ≥99% | [2][3][4] |
| Storage (Solid) | -20°C | [2][3] |
| Stability (Solid) | ≥ 4 years at -20°C | [2][3] |
Solubility Data
This compound exhibits good solubility in DMSO. However, reported solubility limits vary across different suppliers. It is recommended to consult the manufacturer's product data sheet for specific information. A summary of reported solubility data is provided below.
| Solvent | Reported Solubility | References |
| DMSO | ~1 mg/mL | [2][3] |
| DMSO | 35.33 mg/mL (100 mM) | |
| DMSO | 50 mg/mL (141.51 mM) | [5] |
| DMSO | Soluble to 100 mM | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2][3] |
| PBS (pH 7.2) | ~1 mg/mL | [2][3] |
Note: Due to the variability in reported solubility, it is advisable to start with a lower concentration or perform a small-scale solubility test if a high concentration stock is required. For most cell culture applications, a 10-50 mM stock solution is sufficient.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 17.67 mg of this compound (Molecular Weight = 353.33 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For 17.67 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][7] Store the aliquots at -20°C or -80°C.
Storage and Stability of Stock Solution:
-
-20°C: Stable for at least 1 month.[6][7] Some sources suggest storage for a few days is acceptable.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 20 µL of the 50 mM stock solution.
-
Mixing: Gently mix the medium containing this compound by pipetting up and down or swirling the culture vessel.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of OGA by this compound increases protein O-GlcNAcylation.
References
- 1. This compound | CAS:132489-69-1 | Inhibitor of O-GlcNAcase and β-hexosaminidase | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 132489-69-1 | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
In Vivo Application of (Z)-PUGNAc in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of (Z)-PUGNAc in mouse models. This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound treatment leads to a state of hyper-O-GlcNAcylation, allowing for the study of this post-translational modification's role in various physiological and pathological processes.
Mechanism of Action
This compound functions as a competitive inhibitor of O-GlcNAcase, effectively increasing the levels of O-GlcNAcylation on a wide range of nuclear and cytoplasmic proteins.[1] This dynamic modification is increasingly recognized as a crucial regulator of cellular processes, analogous to phosphorylation. It is important to note that while this compound is a powerful tool, some studies suggest it may have off-target effects, including the inhibition of lysosomal hexosaminidases.[2] Therefore, results should be interpreted with consideration of these potential non-specific effects.
Applications in Mouse Models
This compound has been utilized in various mouse models to investigate the functional consequences of increased O-GlcNAcylation. Key application areas include:
-
Neurodegenerative Diseases: In mouse models of Alzheimer's disease, elevating O-GlcNAc levels through OGA inhibition has been shown to interfere with the pathological processes.
-
Metabolic Studies: this compound is used to study the role of O-GlcNAcylation in insulin (B600854) signaling and the development of insulin resistance.
-
Circadian Rhythms: Research in mice has demonstrated that O-GlcNAcylation plays a role in the regulation of the molecular clock.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound in mouse models.
Table 1: Effect of this compound on Protein O-GlcNAcylation Levels
| Mouse Model | Tissue/Cell Type | This compound Dose and Route | Duration of Treatment | Fold Increase in O-GlcNAcylation | Reference |
| Wild-type Mice | Heart | 20 mg/kg, Intraperitoneal | Acute | Not explicitly quantified, but significant increase shown by Western blot | [3] |
| Cultured Cortical Neurons | N/A | PUGNAc (concentration not specified) | 12 hours | Strong enhancement observed by Western blot | [1][4] |
Table 2: Effects of this compound on Insulin Signaling and Glucose Metabolism
| Model System | Key Findings | This compound Concentration/Dose | Duration of Treatment | Reference |
| Rat Primary Adipocytes | Decreased insulin-stimulated 2-deoxyglucose uptake | 100 µM | 12 hours | [5] |
| Rat Primary Adipocytes | Partial reduction of insulin-stimulated phosphorylation of IRS-1 and Akt2 | 100 µM | 12 hours | [5] |
| Rat Skeletal Muscle | Reduced insulin-stimulated glucose uptake | Not specified | 19 hours | [6] |
Table 3: Effects of this compound on Circadian Rhythm Proteins
| Mouse Model | Tissue | this compound Dose and Route | Key Findings | Reference | | --- | --- | --- | --- | | Wild-type Mice | Heart | 20 mg/kg, Intraperitoneal | Depressed PER2 protein levels during the dark phase |[3] | | Wild-type Mice | Heart | 20 mg/kg, Intraperitoneal | Greater induction of bmal1 mRNA during the dark phase |[3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal Injection
This protocol describes the preparation and administration of this compound to mice via intraperitoneal (IP) injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
1 mL syringes
-
25-27 gauge needles
-
Alcohol swabs
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in DMSO.[7] Prepare a stock solution by dissolving this compound in DMSO. For example, a 10 mg/mL stock solution.
-
For injection, dilute the stock solution in sterile PBS or saline to the desired final concentration. The final concentration of DMSO should be minimized to avoid toxicity. A final DMSO concentration of <5% is generally recommended.
-
For a 20 mg/kg dose in a 25 g mouse, you would need to administer 0.5 mg of this compound. If your final injection volume is 200 µL, the concentration of your dosing solution should be 2.5 mg/mL.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to accurately calculate the required dose.
-
Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.
-
Position the mouse so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Swab the injection site with an alcohol swab.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 2: Western Blot Analysis of O-GlcNAcylation
This protocol outlines the procedure for detecting changes in total protein O-GlcNAcylation in mouse tissues following this compound treatment.
Materials:
-
Tissue samples from control and this compound-treated mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize collected tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits OGA, increasing O-GlcNAcylation which can negatively regulate insulin signaling.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies using this compound in mouse models.
References
- 1. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 2. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Optimal (Z)-PUGNAc Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of (Z)-PUGNAc, a potent O-GlcNAcase (OGA) inhibitor, for use in various experimental settings. The protocols outlined below will enable researchers to effectively inhibit OGA, leading to increased O-GlcNAcylation of intracellular proteins, while minimizing potential off-target effects and cytotoxicity.
Introduction to this compound and O-GlcNAcylation
O-GlcNAcylation is a dynamic and abundant post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is regulated by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[3] O-GlcNAcylation is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[1][4] Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders.[3][5]
This compound is a potent, cell-permeable inhibitor of OGA.[6][7] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins, allowing for the study of the functional consequences of this modification.[8] The (Z)-isomer of PUGNAc is significantly more potent than the (E)-isomer.[7] However, it is important to note that this compound can also inhibit other N-acetyl-β-hexosaminidases, which may lead to off-target effects.[8][9] Therefore, careful determination of the optimal concentration is crucial for achieving maximal OGA inhibition while minimizing these confounding factors.
Key Signaling Pathways Modulated by O-GlcNAcylation
O-GlcNAcylation plays a crucial role in a multitude of signaling pathways. Understanding these pathways is essential for designing experiments and interpreting the effects of this compound.
Experimental Workflow for Determining Optimal this compound Concentration
The following diagram outlines the general workflow for determining the optimal concentration of this compound for your specific cell type and experimental conditions.
Protocols
This compound is typically soluble in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 3.53 mg of this compound (MW: 353.33 g/mol ) in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
This protocol will help determine the concentration of this compound that results in a significant increase in O-GlcNAcylation without causing excessive cell death.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
MTT or other cytotoxicity assay kit
-
Bradford or BCA protein assay kit
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 0, 1, 10, 50, and 100 µM.[10] Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate for a predetermined time (e.g., 12, 24, or 48 hours). The optimal incubation time may vary depending on the cell type and the dynamics of O-GlcNAcylation.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH) according to the manufacturer's instructions.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and store at -80°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
-
Materials:
-
Protein lysates from the dose-response study
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in step 7.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Data Presentation and Interpretation
The results from the dose-response and cytotoxicity experiments should be tabulated for easy comparison.
Table 1: Dose-Response of this compound on Cell Viability and O-GlcNAc Levels
| This compound Conc. (µM) | Cell Viability (%) | Relative O-GlcNAc Level (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 1.0 |
| 1 | 98 ± 4.8 | 1.5 ± 0.2 |
| 10 | 95 ± 6.1 | 2.8 ± 0.4 |
| 50 | 85 ± 7.3 | 3.5 ± 0.5 |
| 100 | 70 ± 8.5 | 3.6 ± 0.6 |
Data are presented as mean ± SD from three independent experiments. Relative O-GlcNAc levels are quantified by densitometry of Western blots and normalized to the loading control and the vehicle control.
Interpretation: Based on the example data in Table 1, a concentration between 10 µM and 50 µM would be optimal, as it provides a substantial increase in O-GlcNAcylation with minimal impact on cell viability. A concentration of 100 µM shows a significant decrease in viability, suggesting potential toxicity.
Off-Target Effects and Considerations
This compound is known to inhibit lysosomal hexosaminidases in addition to OGA.[8][9] This can lead to off-target effects that may confound the interpretation of results.[9][11] For example, some studies have suggested that the insulin (B600854) resistance observed with PUGNAc treatment might be due to these off-target effects rather than solely the increase in O-GlcNAcylation.[9][10]
To mitigate and control for off-target effects:
-
Use the lowest effective concentration: As determined by your dose-response experiments.
-
Use more selective OGA inhibitors: If possible, compare the effects of this compound with more selective OGA inhibitors, such as Thiamet-G, to confirm that the observed phenotype is due to OGA inhibition.[9]
-
Rescue experiments: If possible, perform rescue experiments by overexpressing OGA to see if the phenotype induced by this compound can be reversed.
-
Assess lysosomal hexosaminidase activity: If your experimental system is sensitive to the inhibition of these enzymes, consider measuring their activity in the presence of this compound.
Example Signaling Pathway: Insulin Signaling
Increased O-GlcNAcylation has been shown to attenuate insulin signaling.[12] This can occur through the O-GlcNAcylation of key signaling proteins like IRS-1 and Akt, which can inhibit their phosphorylation and downstream activity.[12]
By following these application notes and protocols, researchers can confidently determine the optimal this compound concentration for their experiments, ensuring robust and reproducible results in the study of O-GlcNAcylation.
References
- 1. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. O-GlcNAc signalling: implications for cancer cell biology: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pancreatic Beta-Cell Development using (Z)-PUGNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of pancreatic beta cells, the sole source of insulin (B600854) in the body, is a complex process orchestrated by a network of transcription factors and signaling pathways. Understanding the molecular mechanisms governing beta-cell differentiation is crucial for developing novel therapeutic strategies for diabetes. One key regulatory mechanism that has emerged as a critical player in this process is O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. This modification is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. The level of O-GlcNAcylation is highly sensitive to nutrient availability, particularly glucose, through the hexosamine biosynthesis pathway (HBP).[1][2]
(Z)-PUGNAc is a potent and specific inhibitor of OGA. By inhibiting OGA, this compound treatment leads to an increase in global O-GlcNAcylation levels, mimicking a nutrient-rich environment. Studies have demonstrated that this modulation of O-GlcNAcylation can significantly impact pancreatic beta-cell development, promoting the expression of key transcription factors and enhancing the differentiation of progenitor cells into insulin-producing beta cells.[3] These application notes provide a detailed protocol for utilizing this compound to study and promote pancreatic beta-cell development in an in vitro setting.
Mechanism of Action
This compound enhances pancreatic beta-cell development by increasing the O-GlcNAcylation of key transcription factors essential for beta-cell differentiation, such as Pancreatic and duodenal homeobox 1 (Pdx1) and Neurogenic differentiation 1 (NeuroD1).[2] O-GlcNAcylation of these factors can modulate their stability, activity, and subcellular localization, ultimately driving the expression of genes required for beta-cell identity and function, including insulin. The signaling pathway diagram below illustrates this mechanism.
Caption: Signaling pathway of this compound in pancreatic beta-cell development.
Quantitative Data Summary
Treatment of embryonic pancreatic explants with this compound has been shown to significantly upregulate the expression of key genes involved in beta-cell development. The table below summarizes the quantitative real-time PCR (qRT-PCR) data from a representative study.[3]
| Gene | Treatment Group | Day 1 (Fold Change) | Day 3 (Fold Change) | Day 5 (Fold Change) | Day 7 (Fold Change) |
| Ngn3 | This compound (10 µM) | ~2.5 | ~4.0 | ~3.5 | ~2.0 |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | |
| NeuroD | This compound (10 µM) | ~1.5 | ~2.5 | ~3.0 | ~3.5 |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | |
| Insulin | This compound (10 µM) | ~2.0 | ~3.5 | ~5.0 | ~6.0 |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Protocol 1: In Vitro Culture of Embryonic Pancreatic Explants with this compound
This protocol details the procedure for isolating embryonic pancreatic buds and culturing them in the presence of this compound to study its effect on beta-cell development.[3][4]
Materials:
-
Timed-pregnant mice (E13.5)
-
This compound (Sigma-Aldrich or equivalent)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase V
-
Bovine Serum Albumin (BSA)
-
Culture inserts (e.g., Millicell)
-
6-well culture plates
-
Dissecting microscope and tools
-
Sterile PBS
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Prepare culture medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Prepare dissociation solution: DMEM/F12 with 1 mg/mL Collagenase V and 1% BSA.
-
-
Dissection of Embryonic Pancreas:
-
Euthanize a timed-pregnant mouse at embryonic day 13.5 (E13.5) according to approved institutional animal care guidelines.
-
Dissect the embryos from the uterus in sterile PBS.
-
Under a dissecting microscope, carefully dissect the dorsal pancreatic buds from the embryos. The pancreas will be located adjacent to the stomach and spleen.
-
-
In Vitro Culture:
-
Place a culture insert into each well of a 6-well plate.
-
Add 1 mL of culture medium to the bottom of each well, ensuring the medium reaches the bottom of the insert membrane.
-
Carefully place one pancreatic explant onto the surface of each culture insert.
-
Prepare two sets of culture media: one control medium and one treatment medium containing 10 µM this compound (diluted from the 10 mM stock).
-
Add the respective media to the inserts containing the pancreatic explants.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for up to 7 days. Change the medium every 48 hours.
-
-
Analysis:
-
At desired time points (e.g., day 1, 3, 5, 7), harvest the pancreatic explants for downstream analysis.
-
For RNA analysis (qRT-PCR): Pool 3-5 explants per condition, extract total RNA using a suitable kit, and perform qRT-PCR for genes of interest (e.g., Pdx1, Ngn3, NeuroD1, Insulin).
-
For protein analysis (Immunofluorescence): Fix explants in 4% paraformaldehyde, embed in paraffin (B1166041) or OCT, section, and perform immunofluorescent staining for insulin, glucagon, Pdx1, etc.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of key developmental genes in the cultured pancreatic explants.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (Ngn3, NeuroD, Insulin) and a reference gene (e.g., Actb or Gapdh)
Procedure:
-
RNA Extraction:
-
Homogenize the harvested pancreatic explants in the lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol to extract and purify total RNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.
-
Run the qRT-PCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the control group.
-
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for studying the effect of this compound on pancreatic beta-cell development.
Caption: Experimental workflow for studying this compound's effect on beta-cell development.
Conclusion
The use of this compound provides a valuable tool for researchers to investigate the role of O-GlcNAcylation in pancreatic beta-cell development. The protocols and data presented here offer a framework for designing and executing experiments to explore the potential of modulating this pathway for regenerative medicine and diabetes drug discovery. By understanding how nutrient-sensing pathways like O-GlcNAcylation control beta-cell fate, we can move closer to developing novel strategies to restore beta-cell mass and function in diabetic patients.
References
- 1. Role of nutrient-driven O-GlcNAc-post-translational modification in pancreatic exocrine and endocrine islet development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of nutrient-driven O-GlcNAc-post-translational modification in pancreatic exocrine and endocrine islet development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pancreas Development Ex Vivo: Culturing Embryonic Pancreas Explants on Permeable Culture Inserts, with Fibronectin-Coated Glass Microwells, or Embedded in Three-Dimensional Matrigel™ - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Z)-PUGNAc in Neurodegeneration Research: Application Notes and Protocols
(Z)-PUGNAc , a potent inhibitor of O-GlcNAcase (OGA), has emerged as a valuable tool in neurodegeneration research. By preventing the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, this compound effectively increases protein O-GlcNAcylation, a post-translational modification crucial for regulating a multitude of cellular processes. Dysregulation of O-GlcNAcylation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. These application notes provide an overview of the utility of this compound in this field, alongside detailed protocols for its use in key experiments.
Mechanism of Action and Therapeutic Rationale
O-GlcNAcylation is a dynamic process governed by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins, and OGA, which removes it. In many neurodegenerative conditions, there is evidence of impaired brain glucose metabolism, which can lead to reduced levels of UDP-GlcNAc, the substrate for OGT, and consequently, decreased O-GlcNAcylation. This hypo-O-GlcNAcylation is thought to contribute to the hyperphosphorylation of proteins like tau, a hallmark of Alzheimer's disease, and the aggregation of proteins such as α-synuclein in Parkinson's disease.
This compound, and specifically its more potent (Z)-isomer, acts as a competitive inhibitor of OGA, thereby blocking the removal of O-GlcNAc and restoring protein O-GlcNAcylation to potentially neuroprotective levels.[1][2] This restoration has been shown to interfere with the pathological cascades underlying neurodegeneration, making OGA inhibitors like this compound a promising therapeutic strategy.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and application of this compound and related OGA inhibitors in neurodegeneration research.
| Inhibitor | Target | Ki (nM) | Reference |
| This compound | O-GlcNAcase (OGA) | 46 | |
| This compound | β-hexosaminidase | 36 |
| Cell Line/System | Inhibitor | Concentration | Treatment Time | Observed Effect | Reference |
| HT29 cells | This compound | Not specified | Not specified | ~2-fold increase in O-GlcNAc levels | |
| 3T3-L1 adipocytes | PUGNAc | 3 µM (EC50) | 24 h | Dose-dependent increase in O-GlcNAc levels | [3] |
| PC12 cells | PUGNAc | 50 µM | 3 h | Significant induction of O-GlcNAcylation of tau and other proteins | [4] |
| Rat brain slices | PUGNAc | Not specified | Not specified | Increased protein O-GlcNAcylation by ~50% | [4] |
| Jurkat cells | PUGNAc | 50 µM | 3 h | Increased O-GlcNAcylation (used for positive control in Western Blot) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in neurodegeneration research.
References
Application Notes and Protocols for Detecting (Z)-PUGNAc-Induced Protein Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-PUGNAc is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] Treatment of cells with this compound leads to an accumulation of O-GlcNAcylated proteins, a post-translational modification analogous to phosphorylation in its regulatory importance. Detecting and quantifying these this compound-induced modifications is crucial for understanding the functional roles of O-GlcNAcylation in various cellular processes and disease states.
These application notes provide detailed protocols for several established methods to detect and analyze protein O-GlcNAcylation following this compound treatment. The methods covered include Western blotting, immunoprecipitation, chemoenzymatic labeling with click chemistry, and mass spectrometry.
Signaling Pathway and Experimental Overview
This compound treatment inhibits OGA, leading to an increase in protein O-GlcNAcylation. This dynamic modification is regulated by the interplay between O-GlcNAc Transferase (OGT) and OGA.
A general workflow for detecting these changes involves treating cells with this compound, preparing cell lysates, and then employing one or more of the detection methods described below.
Quantitative Data Summary
The choice of detection method can significantly impact the sensitivity and specificity of the results. The following tables summarize the key characteristics and comparative sensitivities of common O-GlcNAc detection methods.
Table 1: Comparison of O-GlcNAc Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Antibody or lectin-based detection of O-GlcNAc on proteins separated by SDS-PAGE. | Relatively simple, widely available, good for assessing global changes. | Antibody specificity can be an issue, may not detect low-abundance proteins.[3][4] |
| Immunoprecipitation (IP) | Enrichment of a specific protein to subsequently detect its O-GlcNAcylation status by Western blot. | Allows for the analysis of O-GlcNAcylation on a specific protein of interest.[5] | Can be challenging for low-abundance proteins; antibody quality is critical. |
| Chemoenzymatic Labeling (Click Chemistry) | Enzymatic transfer of a tagged sugar analog (e.g., containing an azide) to O-GlcNAc sites, followed by covalent attachment of a reporter (e.g., biotin) via click chemistry. | High sensitivity and specificity; enables robust enrichment for mass spectrometry.[3][6] | More complex multi-step protocol. |
| Mass Spectrometry (MS) | Direct identification and localization of O-GlcNAc modifications on peptides. | Gold standard for site-specific identification and quantification.[7] | Requires specialized equipment and expertise; enrichment is often necessary. |
Table 2: Relative Sensitivity and Specificity of Detection Reagents
| Reagent | Type | Relative Sensitivity | Notes on Specificity |
| CTD110.6 | Monoclonal Antibody (IgM) | Moderate | Can cross-react with N-glycans containing terminal GlcNAc, especially under stress conditions.[4][8][9] |
| RL2 | Monoclonal Antibody (IgG) | Moderate | Generally considered more specific for O-GlcNAc than CTD110.6 under certain conditions, but may not recognize all O-GlcNAcylated proteins.[3][10] |
| Wheat Germ Agglutinin (WGA) | Lectin | Low to Moderate | Binds to terminal GlcNAc and sialic acid residues; not specific for O-GlcNAc.[2] |
| Chemoenzymatic Labeling + Streptavidin | Biotin-based affinity | High | Highly specific for O-GlcNAcylated proteins when combined with enzymatic labeling. Chemoenzymatic labeling can be over 380-fold more sensitive than traditional tritium (B154650) labeling.[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
This protocol describes the detection of total protein O-GlcNAcylation in cell lysates following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (or other OGA inhibitors like Thiamet-G)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (5% BSA in TBST)
-
Primary Antibody: anti-O-GlcNAc (CTD110.6 or RL2)
-
Secondary Antibody: HRP-conjugated anti-mouse IgM or IgG
-
Chemiluminescent substrate (ECL)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with 50-100 µM this compound for 3-9 hours. Include a vehicle-treated control (e.g., DMSO).[11]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in Lysis Buffer containing protease inhibitors and an OGA inhibitor (e.g., 50 µM PUGNAc) to prevent de-O-GlcNAcylation during sample preparation.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-50 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody (e.g., CTD110.6 at 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM-HRP at 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
Protocol 2: Immunoprecipitation of O-GlcNAcylated Proteins
This protocol is for enriching a specific protein of interest to determine its O-GlcNAcylation status.
Materials:
-
Cell lysates prepared as in Protocol 1
-
Antibody specific to the protein of interest for IP
-
Protein A/G magnetic beads or agarose (B213101) beads
-
IP Lysis Buffer (non-denaturing)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates from this compound-treated and control cells as described in Protocol 1, using a non-denaturing IP Lysis Buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the IP antibody for your protein of interest (2-4 µg) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluates by Western blotting as described in Protocol 1, using an anti-O-GlcNAc antibody to detect the modification and an antibody against your protein of interest to confirm successful immunoprecipitation.[5][11]
-
Protocol 3: Chemoenzymatic Labeling and Click Chemistry
This protocol provides a highly sensitive method for detecting and enriching O-GlcNAcylated proteins.
Materials:
-
Cell lysates
-
Recombinant β-1,4-galactosyltransferase (Y289L mutant)
-
UDP-GalNAz (N-azidoacetylgalactosamine)
-
Alkyne-biotin probe
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components (copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).
-
Streptavidin beads for enrichment
Procedure:
-
Chemoenzymatic Labeling:
-
Incubate cell lysate (containing O-GlcNAcylated proteins) with the Y289L GalT enzyme and UDP-GalNAz. This will transfer an azide-containing sugar (GalNAz) to the O-GlcNAc moieties.[3]
-
-
Click Chemistry Reaction:
-
To the azide-labeled proteins, add the alkyne-biotin probe and the CuAAC reaction components. This will covalently attach biotin (B1667282) to the O-GlcNAcylated proteins.
-
-
Detection or Enrichment:
-
For Western Blot: The biotinylated proteins can be detected on a Western blot using streptavidin-HRP.
-
For Mass Spectrometry: The biotinylated proteins can be enriched using streptavidin-coated beads. The enriched proteins can then be eluted and digested for mass spectrometry analysis.[13]
-
Protocol 4: Mass Spectrometry Analysis of O-GlcNAc Sites
This protocol outlines a general workflow for identifying specific O-GlcNAc sites on proteins.
Materials:
-
Enriched O-GlcNAcylated proteins (from IP or click chemistry)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin or other proteases
-
LC-MS/MS system equipped with Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) capabilities.
Procedure:
-
Protein Digestion:
-
The enriched O-GlcNAcylated proteins are reduced, alkylated, and digested with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
ETD is often preferred for fragmentation as it tends to preserve the labile O-GlcNAc modification on the peptide backbone, allowing for more confident site localization.[7] HCD can also be used and may provide characteristic oxonium reporter ions for O-GlcNAc.
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein database using specialized software (e.g., Byonic, MaxQuant) that can identify peptides with the O-GlcNAc modification (a mass shift of +203.079 Da).
-
Logical Relationships of Detection Methods
The choice of method depends on the research question. For a global overview, Western blotting is a good starting point. To investigate a specific protein, immunoprecipitation followed by Western blotting is appropriate. For high-sensitivity detection and enrichment for proteomics, chemoenzymatic labeling is the method of choice. Finally, to identify the exact sites of modification, mass spectrometry is essential.
References
- 1. Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc-Specific Antibody CTD110.6 Cross-Reacts with N-GlcNAc2-Modified Proteins Induced under Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Specificity of O-GlcNAc Reactive Antibodies Under Conditions of Starvation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Insulin Signaling Pathways with (Z)-PUGNAc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), to investigate the role of O-GlcNAcylation in insulin (B600854) signaling pathways. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data from relevant studies, and includes visualizations to facilitate understanding.
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] The availability of UDP-GlcNAc, the substrate for OGT, is dependent on the hexosamine biosynthetic pathway (HBP), which utilizes a fraction of cellular glucose.[3] Consequently, O-GlcNAcylation acts as a crucial cellular sensor for glucose availability.[2][4]
Dysregulation of O-GlcNAcylation has been implicated in various diseases, including diabetes.[1][5] Increased flux through the HBP and subsequent elevation in protein O-GlcNAcylation are linked to insulin resistance, a hallmark of type 2 diabetes.[4][5][6] this compound is a valuable pharmacological tool to study these effects. By inhibiting OGA, this compound leads to a global increase in protein O-GlcNAcylation, allowing researchers to mimic conditions of hyperglycosylation and investigate its impact on insulin signaling.[7][8][9][10]
Mechanism of Action
This compound inhibits OGA, the enzyme responsible for removing O-GlcNAc from proteins. This inhibition leads to an accumulation of O-GlcNAc on various intracellular proteins, including key components of the insulin signaling cascade.[7][8][9][10] Studies have shown that increased O-GlcNAcylation of proteins such as Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B) interferes with their proper function.[7][9][10] Specifically, hyper-O-GlcNAcylation of IRS-1 and Akt has been demonstrated to reduce their insulin-stimulated phosphorylation, a critical step for downstream signaling events that ultimately lead to glucose uptake.[7][9][10][11] While this compound treatment has been shown to induce insulin resistance by attenuating the insulin signaling pathway, it is important to note that some studies suggest potential off-target effects, and more specific OGA inhibitors do not always produce the same phenotype.[12][13][14][15]
Key Applications
-
Induction of Insulin Resistance: Treatment of cells, such as 3T3-L1 adipocytes or primary adipocytes, with this compound can induce a state of insulin resistance, characterized by decreased insulin-stimulated glucose uptake.[7][9][10]
-
Investigation of Signaling Defects: this compound allows for the detailed study of specific molecular defects in the insulin signaling pathway caused by hyper-O-GlcNAcylation. This includes analyzing the phosphorylation status of key signaling proteins like Akt and GSK3β.[7][8][16]
-
Identification of O-GlcNAcylated Proteins: In conjunction with techniques like immunoprecipitation and mass spectrometry, this compound can be used to enrich and identify proteins that become O-GlcNAcylated in response to increased glucose flux.
Data Presentation
The following tables summarize quantitative data from studies using this compound to investigate insulin signaling.
Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake
| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Insulin Concentration (nM) | Inhibition of Insulin-Stimulated 2-Deoxyglucose (2-DOG) Uptake (%) | Reference |
| 3T3-L1 Adipocytes | 100 | Not Specified | 0.1 - 100 | up to 39 | [16] |
| Rat Primary Adipocytes | 100 | 12 | Not Specified | Drastic Decrease | [9][10] |
Table 2: Effect of this compound on Insulin Signaling Protein Phosphorylation
| Cell Type | This compound Concentration (µM) | Treatment Duration | Target Protein | Phosphorylation Site | Effect on Insulin-Stimulated Phosphorylation | Reference |
| 3T3-L1 Adipocytes | 100 | Not Specified | Akt | Thr-308 | Inhibited | [7][8][16] |
| 3T3-L1 Adipocytes | 100 | Not Specified | GSK3β | Ser-9 | Inhibited | [7][8][16] |
| Rat Primary Adipocytes | 100 | 12 hours | IRS-1 | Tyrosine | Partial Reduction | [9][10] |
| Rat Primary Adipocytes | 100 | 12 hours | Akt2 | Not Specified | Partial Reduction | [9][10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Caption: Mechanism of this compound action on O-GlcNAc cycling.
Caption: General experimental workflow for studying insulin signaling.
Experimental Protocols
Protocol 1: Induction of Insulin Resistance in 3T3-L1 Adipocytes and Analysis of Protein Phosphorylation by Western Blot
This protocol describes how to treat differentiated 3T3-L1 adipocytes with this compound to induce insulin resistance and subsequently analyze the phosphorylation status of key insulin signaling proteins.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Insulin (stock solution in sterile water or dilute acid)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Thr308), anti-Akt (total), anti-phospho-GSK3β (Ser9), anti-GSK3β (total), anti-O-GlcNAc (e.g., RL2 or CTD110.6), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Insulin Stimulation:
-
Acutely stimulate the cells with 10 nM insulin for 5-10 minutes at 37°C.[7]
-
-
Cell Lysis:
-
Immediately wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphoprotein signal to the total protein signal for each respective protein. Normalize O-GlcNAc signals to a loading control.
-
Protocol 2: 2-Deoxyglucose (2-DOG) Uptake Assay
This protocol measures the rate of glucose uptake in cells, a key functional readout of insulin sensitivity.
Materials:
-
Differentiated 3T3-L1 adipocytes treated as in Protocol 1
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Unlabeled 2-deoxy-D-glucose
-
Insulin
-
Cytochalasin B (for measuring non-specific uptake)
-
Scintillation fluid and counter (for radioactive assay) or plate reader (for fluorescent assay)
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound and/or vehicle as described in Protocol 1.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in serum-free DMEM for 2 hours.
-
-
Insulin Stimulation:
-
Wash the cells with KRH buffer.
-
Incubate the cells with or without 100 nM insulin in KRH buffer for 30 minutes at 37°C.[17]
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10-100 µM) to each well.
-
Incubate for 5-10 minutes at 37°C.
-
To determine non-specific uptake, a parallel set of wells should be pre-incubated with cytochalasin B (e.g., 20 µM) for 20 minutes before adding the glucose mixture.[17]
-
-
Stopping the Assay and Lysis:
-
Quickly wash the cells three times with ice-cold PBS to stop glucose uptake.
-
Lyse the cells in a suitable buffer (e.g., 0.1% SDS or 0.1 M NaOH).
-
-
Measurement:
-
For radioactive assays, add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for 2-NBDG).[18]
-
-
Data Analysis:
-
Subtract the non-specific uptake from the total uptake to get the specific glucose uptake.
-
Normalize the glucose uptake values to the protein concentration of each sample.
-
Compare the insulin-stimulated glucose uptake between control and this compound-treated cells.
-
Conclusion
This compound is a powerful tool for elucidating the role of O-GlcNAcylation in the regulation of insulin signaling. By inducing a state of hyper-O-GlcNAcylation, it allows for the investigation of molecular mechanisms underlying insulin resistance. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate interplay between nutrient sensing, post-translational modifications, and metabolic regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]
- 4. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]
- 5. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pnas.org [pnas.org]
- 8. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes -Experimental and Molecular Medicine | Korea Science [koreascience.kr]
- 11. mdpi.com [mdpi.com]
- 12. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. labs.pbrc.edu [labs.pbrc.edu]
- 18. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for Assessing the Effects of (Z)-PUGNAc on Apoptosis
Introduction
(Z)-PUGNAc is a potent and widely studied inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] Inhibition of OGA by this compound leads to a global increase in protein O-GlcNAcylation, a dynamic post-translational modification that plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and cell survival. The dysregulation of O-GlcNAcylation has been implicated in various diseases, and its role in apoptosis (programmed cell death) is an area of intense research.
The effect of increased O-GlcNAcylation on apoptosis is context-dependent. In some instances, it has been shown to be anti-apoptotic, for example, by activating pro-survival pathways like NF-κB in pancreatic cancer cells.[3] In other cases, OGA inhibition can sensitize cancer cells to apoptosis induced by chemotherapeutic agents.[4] However, it is also important to note that some observed effects of PUGNAc may be independent of OGA inhibition, potentially stemming from off-target effects on other enzymes like lysosomal hexosaminidases.[5][6][7]
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically assess the effects of this compound on apoptosis in a given cell line. The protocols cover initial cytotoxicity assessment, quantification of apoptotic cells, measurement of key enzymatic activities, and analysis of apoptotic protein markers.
Initial Assessment: Cell Viability and Cytotoxicity
Before assessing apoptosis, it is crucial to determine the cytotoxic concentration range of this compound on the chosen cell line. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8][9]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the concentration-dependent effect of this compound on cell viability and to establish a suitable concentration range for subsequent apoptosis assays.
Materials:
-
This compound (stock solution in DMSO or appropriate solvent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with an optional reference wavelength >630 nm)[8][9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8][11]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
Data Presentation: this compound Cytotoxicity
Table 1: Effect of this compound on Cell Viability after 48h Treatment.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Untreated) | 1.254 | 0.088 | 100.0% |
| 0 (Vehicle) | 1.248 | 0.091 | 99.5% |
| 10 | 1.211 | 0.085 | 96.6% |
| 25 | 1.159 | 0.079 | 92.4% |
| 50 | 1.045 | 0.065 | 83.3% |
| 100 | 0.876 | 0.054 | 69.8% |
| 200 | 0.512 | 0.041 | 40.8% |
Quantification of Apoptotic Cells by Flow Cytometry
The Annexin V/Propidium Iodide (PI) assay is a standard method for quantifying apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer plasma membrane during early apoptosis.[13] PI is a nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[14]
Protocol 2: Annexin V/PI Staining
Objective: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound (from a 6-well plate or T25 flask)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[15]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with selected non-lethal and sub-lethal concentrations of this compound (determined from the MTT assay) for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[14]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15]
Data Presentation: Apoptosis Quantification
Table 2: Flow Cytometry Analysis of Apoptosis after 48h this compound Treatment.
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|
| Vehicle Control | 94.1% | 2.5% | 2.1% | 1.3% |
| This compound (50 µM) | 85.3% | 8.9% | 4.5% | 1.3% |
| This compound (100 µM) | 65.7% | 22.4% | 10.2% | 1.7% |
| Staurosporine (1 µM) | 21.5% | 48.9% | 27.8% | 1.8% |
Measurement of Caspase Activity
Caspases are a family of proteases that are critical executioners of apoptosis.[17] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct biochemical confirmation of apoptosis induction.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
Objective: To measure the activity of executioner caspases-3/7 in cell lysates after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (Dithiothreitol)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)[18]
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation ~380 nm, Emission ~440 nm)[18]
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously. Harvest approximately 2-5 x 10⁶ cells per sample.[19] Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[19]
-
Lysate Preparation: Centrifuge the lysates at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). Dilute all samples to the same final concentration (e.g., 1-2 mg/mL) using the lysis buffer.
-
Assay Reaction: To each well of a 96-well black plate, add 50 µL of cell lysate.
-
Substrate Addition: Prepare the reaction mix by adding DTT to the 2X Reaction Buffer (final concentration 10 mM). Add 50 µL of this mix to each well. Finally, add 5 µL of the caspase-3/7 substrate (e.g., 4 mM Ac-DEVD-AMC, for a final concentration of 200 µM).[19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[18]
Data Presentation: Caspase Activity
Table 3: Relative Caspase-3/7 Activity after 24h this compound Treatment.
| Treatment | Mean Fluorescence Units (RFU) | Std. Deviation | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 1587 | 121 | 1.0 |
| This compound (50 µM) | 3215 | 245 | 2.0 |
| This compound (100 µM) | 7899 | 598 | 5.0 |
| Staurosporine (1 µM) | 14560 | 1150 | 9.2 |
Analysis of Apoptotic Markers by Western Blot
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.[20] Key markers include the cleavage of caspase-3 and its substrate PARP-1, and changes in the levels of Bcl-2 family proteins.[21]
Protocol 4: Western Blot for Apoptosis Markers
Objective: To detect the cleavage of caspase-3 and PARP, and assess changes in Bcl-2/Bax protein levels following this compound treatment.
Materials:
-
Cell lysates (prepared as in Protocol 3 or using RIPA buffer)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus, PVDF membrane, and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and control cells. Determine protein concentration and normalize all samples. Mix lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again as in step 6. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[22]
-
Analysis: Analyze the band intensities. Look for a decrease in pro-caspase-3 (32 kDa) and an increase in cleaved caspase-3 (17/19 kDa).[21] Look for a decrease in full-length PARP (116 kDa) and the appearance of the cleaved PARP fragment (89 kDa).[21] Analyze the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. Use β-Actin as a loading control.
Data Presentation: Western Blot Analysis
Table 4: Densitometry Analysis of Apoptotic Proteins after 48h this compound Treatment (Relative to β-Actin).
| Treatment | Cleaved Caspase-3 / Pro-Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio | Bcl-2 / Bax Ratio |
|---|---|---|---|
| Vehicle Control | 0.11 | 0.08 | 2.5 |
| This compound (50 µM) | 0.45 | 0.38 | 1.8 |
| This compound (100 µM) | 1.22 | 0.89 | 0.9 |
| Staurosporine (1 µM) | 3.56 | 2.95 | 0.3 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on protein O-GlcNAcylation and apoptosis.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hyper-O-GlcNAcylation is anti-apoptotic and maintains constitutive NF-κB activity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of O-GlcNAcase sensitizes apoptosis and reverses bortezomib resistance in mantle cell lymphoma through modification of truncated Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. chemometec.com [chemometec.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols for Measuring O-GlcNAcase Inhibition by (Z)-PUGNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The dynamic nature of O-GlcNAcylation makes it a critical regulator of a myriad of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAc cycling has been implicated in various diseases, including diabetes, neurodegeneration, and cancer.
(Z)-PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a potent inhibitor of O-GlcNAcase. Its Z-isomer is significantly more potent than the E-isomer[1]. By inhibiting OGA, this compound leads to an increase in global O-GlcNAcylation levels, making it an invaluable tool for studying the functional roles of this post-translational modification. These application notes provide detailed protocols for measuring the in vitro and cellular inhibition of OGA by this compound.
Quantitative Data: Inhibition of O-GlcNAcase by this compound
The inhibitory potency of this compound against O-GlcNAcase has been determined in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| Ki | 46 nM | Human O-GlcNAcase | --- | --INVALID-LINK-- |
| Ki | ~50 nM | Human O-GlcNAcase | --- | --INVALID-LINK-- |
| IC50 | 46 nM | Human O-GlcNAcase | --- | --INVALID-LINK-- |
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing OGA inhibition by this compound, encompassing both in vitro and cellular approaches.
Caption: General workflow for in vitro and cellular OGA inhibition assays.
Experimental Protocols
Protocol 1: In Vitro O-GlcNAcase Inhibition Assay using a Fluorogenic Substrate
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant O-GlcNAcase using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc).
Materials:
-
Recombinant human O-GlcNAcase (OGA)
-
This compound
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
-
Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5
-
Stop Solution: 0.5 M Sodium Carbonate (Na2CO3)
-
DMSO (for dissolving inhibitor)
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations for the assay (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).
-
Prepare a stock solution of 4MU-GlcNAc in DMSO or water. Dilute in Assay Buffer to the desired final concentration (typically at or below the Km value).
-
Dilute the recombinant OGA in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate within the desired incubation time.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Diluted OGA enzyme
-
-
The total volume in each well before adding the substrate should be consistent (e.g., 50 µL).
-
Include wells with no enzyme as a background control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the 4MU-GlcNAc solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the Stop Solution (e.g., 100 µL of 0.5 M Na2CO3) to each well. The basic pH enhances the fluorescence of the 4-methylumbelliferone (B1674119) product.
-
Measure the fluorescence in a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular O-GlcNAcase Inhibition Assay by Western Blot
This protocol details the procedure for treating cultured cells with this compound and subsequently analyzing the change in global protein O-GlcNAcylation by Western blot.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G or PUGNAc) to prevent de-O-GlcNAcylation during sample processing.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies:
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO).
-
Replace the existing medium with the medium containing this compound or vehicle and incubate for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with Lysis Buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-actin or GAPDH), or run a parallel gel for the loading control.
-
Quantify the band intensities for O-GlcNAcylated proteins and the loading control using densitometry software.
-
Normalize the O-GlcNAc signal to the corresponding loading control to compare the relative levels of global O-GlcNAcylation between different treatment conditions.
-
Signaling Pathway: O-GlcNAcylation and Insulin (B600854) Signaling
Inhibition of OGA by this compound leads to hyper-O-GlcNAcylation of various proteins, which can significantly impact cellular signaling. A well-studied example is the insulin signaling pathway, where increased O-GlcNAcylation of key components can lead to insulin resistance.[2][3][4][5]
Caption: OGA inhibition by this compound and its effect on insulin signaling.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term (Z)-PUGNAc Treatment in vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term in vitro treatment of cells with (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA). By inhibiting OGA, this compound elevates the levels of O-GlcNAcylation on nuclear and cytoplasmic proteins, offering a valuable tool to study the functional roles of this dynamic post-translational modification. O-GlcNAcylation is involved in a myriad of cellular processes, and its dysregulation has been implicated in various diseases, including diabetes, neurodegenerative disorders, and cancer.[1][2]
The following protocols and data have been synthesized from multiple studies to provide a comprehensive guide for investigating the long-term effects of increased O-GlcNAcylation in cultured cells.
Data Summary: Effects of this compound Treatment
The following tables summarize quantitative data from studies utilizing this compound to induce O-GlcNAcylation and assess its impact on cellular signaling and function.
Table 1: Effects of this compound on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
| This compound Concentration | Treatment Duration | Insulin (B600854) Concentration | % Insulin Resistance (Inhibition of Glucose Uptake) | Reference |
| 100 µM | Not specified | 1 nM | ~55% | [3] |
| 100 µM | Not specified | 10 nM | ~45% | [3] |
Table 2: Effects of this compound on Insulin Signaling Pathway Components
| Cell Type | This compound Concentration | Treatment Duration | Effect | Reference |
| 3T3-L1 Adipocytes | 100 µM | Not specified | Inhibition of insulin-stimulated Akt phosphorylation at Thr-308 | [3][4][5] |
| 3T3-L1 Adipocytes | 100 µM | Not specified | Inhibition of insulin-stimulated GSK3β phosphorylation at Ser-9 | [3][4][5] |
| Rat Primary Adipocytes | 100 µM | 12 hours | Increased O-GlcNAc modification of IRS-1 and Akt2 | [6] |
| Rat Primary Adipocytes | 100 µM | 12 hours | Reduction of insulin-stimulated phosphorylation of IRS-1 and Akt2 | [6] |
| Human Astroglial Cell Line | Not specified | Not specified | Decrease in membrane-associated PKC-ε and PKC-α | [7] |
Signaling Pathway
The diagram below illustrates the key nodes in the insulin signaling pathway affected by increased O-GlcNAcylation resulting from this compound treatment. This compound inhibits O-GlcNAcase (OGA), leading to an accumulation of O-GlcNAc on various proteins. This modification on key signaling molecules like IRS-1 and Akt can impede their phosphorylation and downstream signaling, ultimately contributing to insulin resistance.[4][6]
Caption: Insulin signaling pathway modulation by this compound.
Experimental Protocols
The following are generalized protocols for long-term this compound treatment in vitro. Specific parameters such as cell type, seeding density, and media composition should be optimized for your experimental system.
Protocol 1: Long-Term this compound Treatment of Adherent Cells
This protocol describes the general procedure for treating adherent cell lines with this compound for an extended period to study chronic effects on cellular processes.
Materials:
-
Adherent cell line of interest (e.g., 3T3-L1 pre-adipocytes, HEK293, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate cell culture vessels. Allow cells to adhere and reach 50-70% confluency.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete growth medium to the final desired concentration (e.g., 50-100 µM). Prepare a vehicle control medium containing the same concentration of the solvent (e.g., DMSO).
-
Treatment Initiation: Aspirate the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Long-Term Culture: Culture the cells for the desired duration (e.g., 24 hours, 48 hours, 72 hours, or longer).
-
Medium Changes: For treatment periods longer than 48-72 hours, it is recommended to replace the medium with a freshly prepared this compound or vehicle control medium every 2-3 days to ensure nutrient availability and consistent inhibitor concentration.
-
Cell Harvesting and Analysis: At the end of the treatment period, harvest the cells for downstream analysis. This can include:
-
Western Blotting: To assess global O-GlcNAcylation levels and the phosphorylation status of target proteins.
-
qRT-PCR: To analyze changes in gene expression.
-
Cell Viability/Proliferation Assays: (e.g., MTT, Trypan Blue exclusion) to assess cytotoxicity.
-
Functional Assays: Specific to the research question (e.g., glucose uptake assay).
-
Protocol 2: Induction of Insulin Resistance in 3T3-L1 Adipocytes
This protocol details the use of this compound to induce insulin resistance in differentiated 3T3-L1 adipocytes, a widely used model for studying glucose metabolism.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Serum-free DMEM
-
This compound stock solution (10 mM)
-
Insulin solution (1 µM)
-
2-deoxy-D-[³H]glucose or other labeled glucose analog
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes using standard protocols.
-
This compound Treatment: Treat mature adipocytes with 100 µM this compound in a serum-free medium for 12-24 hours. A vehicle control group should be run in parallel.
-
Serum Starvation: Prior to insulin stimulation, serum-starve the cells (both treated and control) for 2-4 hours in a serum-free medium.
-
Insulin Stimulation: Stimulate the cells with a final concentration of 10 nM insulin for 10-20 minutes at 37°C. Include a non-insulin-stimulated control for each condition.
-
Glucose Uptake Assay: a. After insulin stimulation, wash the cells with PBS. b. Add transport solution containing 2-deoxy-D-[³H]glucose and incubate for 5-10 minutes. c. Stop the transport by washing the cells with ice-cold PBS. d. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Protein Analysis: a. In parallel plates, after insulin stimulation, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors. b. Determine protein concentration using a BCA or Bradford assay. c. Analyze protein lysates by Western blot to assess the phosphorylation of Akt (Thr-308) and GSK3β (Ser-9), and global O-GlcNAcylation levels.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the long-term effects of this compound treatment.
Caption: General workflow for in vitro this compound studies.
Important Considerations:
-
This compound Specificity: While this compound is a potent OGA inhibitor, it can also inhibit lysosomal hexosaminidases.[2][8] For studies requiring high specificity, consider using more selective OGA inhibitors like Thiamet-G.[8]
-
Toxicity: Long-term exposure to high concentrations of this compound may have cytotoxic effects. It is crucial to perform dose-response and time-course experiments to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
-
Nutrient Sensing: O-GlcNAcylation is a nutrient-sensing modification.[1] Be mindful of the glucose concentration in your culture medium, as it can influence baseline O-GlcNAcylation levels.
-
Dynamic Nature: O-GlcNAcylation is a highly dynamic process. The timing of treatment and analysis is critical for observing specific effects.
References
- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating (Z)-PUGNAc: A Technical Guide to Solubility and Experimental Success
Technical Support Center
Welcome to the technical support center for (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on solubility issues. Here you will find troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.
Troubleshooting Guide: this compound Solubility Issues
This guide provides solutions to specific problems you might encounter when preparing this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound is not dissolving in my chosen solvent. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the recommended solvent ratios (see solubility table below). Use of an ultrasonic bath can aid dissolution, particularly in DMSO.[1][2] |
| The compound is a crystalline solid that may require energy to dissolve. | Gentle warming of the solution can be attempted, but monitor for any signs of degradation. | |
| My this compound solution is cloudy or has visible precipitate. | The solubility limit has been exceeded. | Re-evaluate your required stock concentration. It may be necessary to prepare a less concentrated stock solution. |
| The compound has precipitated out of solution upon dilution into an aqueous buffer. | When diluting a stock solution (e.g., in DMSO) into aqueous media, ensure the final concentration of the organic solvent is low, as it can cause precipitation.[3] Perform dilutions dropwise while vortexing to ensure rapid mixing. | |
| I prepared an aqueous solution of this compound and it precipitated overnight. | This compound has limited stability in aqueous solutions. | It is not recommended to store aqueous solutions of this compound for more than one day.[3] Prepare fresh aqueous solutions for each experiment. |
| I am unsure which solvent to use for my in vivo experiment. | The solvent must be biocompatible and capable of solubilizing this compound at the desired concentration. | A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] Always perform small-scale formulation tests to ensure compatibility and clarity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is generally the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][5] Solubility in DMSO has been reported to be as high as 50 mg/mL or 100 mM, although some sources suggest lower limits around 1 mg/mL.[3][6][7] It is advisable to start with a lower concentration and increase if necessary. The use of an ultrasonic bath can facilitate dissolution in DMSO.[1][2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Yes, organic solvent-free aqueous solutions can be prepared by dissolving this compound directly in aqueous buffers.[3] The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[3][6][7] However, these aqueous solutions are not stable and should be prepared fresh for daily use.[3]
Q3: My this compound precipitated when I diluted my DMSO stock into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue. To mitigate this, ensure that the final concentration of DMSO in your culture medium is kept to a minimum, as high concentrations of organic solvents can cause the compound to crash out. A standard recommendation is to keep the final DMSO concentration below 0.5%. When performing the dilution, add the stock solution to the aqueous medium slowly while vortexing or stirring to promote rapid dispersion.
Q4: How should I store my this compound?
A4: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[3][5][7] Stock solutions in organic solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] As mentioned previously, aqueous solutions are not recommended for storage and should be used immediately.[3]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary between suppliers.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | ~1 - 50 | ~2.83 - 141.51 | [1][2][3][6][7] |
| Dimethylformamide (DMF) | ~10 | ~28.3 | [3][6][7] |
| PBS (pH 7.2) | ~1 | ~2.83 | [3][6][7] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1.25 | ≥ 3.54 | [1][4] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 1.25 | ≥ 3.54 | [1][4] |
| 10% DMSO >> 90% corn oil | ≥ 1.25 | ≥ 3.54 | [1][4] |
Molecular Weight of this compound: 353.33 g/mol [1][5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.53 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If dissolution is slow, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a 100 µM working solution in 10 mL of cell culture medium, add 100 µL of the 10 mM stock solution to 9.9 mL of the medium. It is crucial to add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution.
-
Final Concentration: This will result in a final DMSO concentration of 1%. Adjust the initial stock concentration or dilution factor if a lower final DMSO concentration is required.
-
Use: Use the freshly prepared working solution immediately for your cell-based assays.
Visualizing this compound's Mechanism and Application
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: Mechanism of O-GlcNAc cycling and its inhibition by this compound.
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 132489-69-1 | MOLNOVA [molnova.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | CAS 132489-69-1 | Cayman Chemical | Biomol.de [biomol.com]
- 7. caymanchem.com [caymanchem.com]
troubleshooting (Z)-PUGNAc off-target effects on hexosaminidases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-PUGNAc. The focus is on addressing the off-target effects of this compound on hexosaminidases to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] By inhibiting OGA, this compound increases the overall levels of O-GlcNAcylated proteins in cells, allowing for the study of the functional roles of this post-translational modification.[3] The "Z" in its name refers to the specific stereoisomer of the oxime moiety, which is significantly more potent as an OGA inhibitor than the "E" isomer.[1]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the inhibition of lysosomal β-hexosaminidases, specifically Hexosaminidase A (HexA) and Hexosaminidase B (HexB).[4] This lack of selectivity is a critical consideration in experimental design, as the inhibition of hexosaminidases can lead to cellular effects that are independent of OGA inhibition.[5][6]
Q3: How can I be sure that the cellular phenotype I observe is due to OGA inhibition and not off-target effects?
To confirm that the observed effects are due to OGA inhibition, it is crucial to use a highly selective OGA inhibitor as a control.[5] Thiamet-G and GlcNAcstatin derivatives are examples of selective OGA inhibitors that show significantly less inhibition of hexosaminidases.[3][7] If the phenotype observed with this compound is not replicated with a selective OGA inhibitor, it is likely due to off-target effects.[5][6] Additionally, a selective hexosaminidase inhibitor can be used to investigate if direct inhibition of these enzymes reproduces the observed phenotype.[5]
Q4: What are the optimal working concentrations for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and experimental goals. However, it is important to use the lowest effective concentration to minimize off-target effects. It is recommended to perform a dose-response experiment to determine the minimal concentration that produces the desired increase in O-GlcNAcylation without causing significant toxicity.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results with this compound.
-
Possible Cause: Off-target inhibition of hexosaminidases.
-
Troubleshooting Steps:
-
Validate with a selective OGA inhibitor: Repeat the experiment with a highly selective OGA inhibitor like Thiamet-G. If the results are not replicated, the original observations are likely due to off-target effects of this compound.[5][6]
-
Use a hexosaminidase inhibitor: Treat cells with a selective hexosaminidase inhibitor to see if it phenocopies the effects of this compound.[5]
-
Perform rescue experiments: If possible, overexpress a this compound-resistant mutant of OGA to see if it reverses the observed phenotype.
-
Issue 2: Difficulty in distinguishing between OGA and hexosaminidase activity in cell lysates.
-
Possible Cause: Both enzymes can process similar fluorogenic substrates.
-
Troubleshooting Steps:
-
pH-dependent assays: Exploit the different optimal pH ranges of OGA and lysosomal hexosaminidases. OGA is more active at a neutral pH (around 6.5-7.5), while hexosaminidases have an acidic pH optimum (around 4.0-5.0).[8] By performing the activity assay at different pH values, you can differentiate the activity of the two enzymes.
-
Selective inhibitors: Use a selective OGA inhibitor (e.g., Thiamet-G) or a selective hexosaminidase inhibitor in your assay to specifically block the activity of one enzyme and measure the activity of the other.
-
Quantitative Data
The following table summarizes the inhibitory potency of this compound and a selective OGA inhibitor, Thiamet-G, against O-GlcNAcase (OGA) and β-hexosaminidases.
| Inhibitor | Target Enzyme | IC50 / Ki | Selectivity (Hex/OGA) | Reference |
| This compound | O-GlcNAcase (OGA) | 46 nM (Ki) | ~1 | |
| β-Hexosaminidase | 36 nM (Ki) | |||
| hOGA | 35 nM (IC50) | ~1.4 | [4] | |
| Hex A/B | 25 nM (IC50) | [4] | ||
| Thiamet-G | O-GlcNAcase (OGA) | 21 nM (Ki) | >37,000 | [6] |
| β-Hexosaminidase | >750,000 nM (Ki) | [6] |
Experimental Protocols
Protocol 1: O-GlcNAcase (OGA) Activity Assay
This protocol is for measuring OGA activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).
Materials:
-
Cell lysate
-
OGA Assay Buffer: 0.5 M citrate-phosphate buffer, pH 6.5[8]
-
Substrate: 4-MUG (4-methylumbelliferyl-N-acetyl-β-D-glucosaminide)
-
Stop Solution: 0.5 M glycine, pH 10.4
-
96-well black microplate
-
Fluorometer (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare cell lysates in a suitable lysis buffer.
-
In a 96-well black microplate, add your cell lysate to each well.
-
Add the OGA Assay Buffer to each well.
-
To initiate the reaction, add the 4-MUG substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence using a fluorometer.
Protocol 2: β-Hexosaminidase Activity Assay
This protocol measures the activity of lysosomal β-hexosaminidases using 4-MUG. The key difference from the OGA assay is the acidic pH of the buffer.
Materials:
-
Cell lysate
-
Hexosaminidase Assay Buffer: 100 mM Sodium Citrate, pH 4.2[9]
-
Substrate: 4-MUG (4-methylumbelliferyl-N-acetyl-β-D-glucosaminide)
-
Stop Solution: Glycine/NaOH, pH 10.4[10]
-
96-well black microplate
-
Fluorometer (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare cell lysates.
-
Add cell lysate to each well of a 96-well black microplate.
-
Add the Hexosaminidase Assay Buffer to each well.
-
Start the reaction by adding the 4-MUG substrate.
-
Incubate at 37°C for 10-30 minutes, protected from light.[10]
-
Terminate the reaction with the Stop Solution.
-
Read the fluorescence on a microplate reader.
Visualizations
Caption: O-GlcNAc Cycling and this compound Inhibition.
Caption: Troubleshooting this compound Off-Target Effects.
Caption: Inhibitor Selectivity of this compound vs. Thiamet-G.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PugNAc, hexosaminidase A and B inhibitor (CAS 132489-69-1) | Abcam [abcam.com]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diaminocyclopentane-derived O-GlcNAcase inhibitors for combating tau hyperphosphorylation in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (Z)-PUGNAc Incubation for O-GlcNAcylation Studies
Welcome to the technical support center for the use of (Z)-PUGNAc in modulating protein O-GlcNAcylation. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to effectively utilize this compound for achieving maximal O-GlcNAcylation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it increase O-GlcNAcylation?
This compound is a potent and specific inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound prevents the removal of O-GlcNAc modifications, leading to their accumulation on proteins and thus increasing the overall level of O-GlcNAcylation within the cell. The "(Z)" designation refers to the specific stereoisomer of PUGNAc, which is vastly more potent as an OGA inhibitor than the (E)-isomer.[1][2]
Q2: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor of O-GlcNAcase.[3] It is designed to mimic the transition state of the O-GlcNAc moiety during enzymatic hydrolysis.[4] This high-affinity binding to the active site of OGA effectively blocks the enzyme from accessing its natural substrates, leading to a buildup of O-GlcNAcylated proteins.
Q3: What are the typical concentrations and incubation times for this compound treatment?
The optimal concentration and incubation time for this compound can vary depending on the cell type, experimental goals, and the specific proteins of interest. However, common starting points reported in the literature range from 50 µM to 100 µM for incubation times between 1 and 24 hours. For example, studies have used 50 µM for 6 hours in HepG2 cells[5], 100 µM for 1 hour in HEK 293 cells[6][7], and 100 µM for 12 hours in rat primary adipocytes.[8] A time-course and dose-response experiment is highly recommended to determine the optimal conditions for your specific system.
Q4: How can I detect the increase in O-GlcNAcylation after this compound treatment?
The most common method to detect changes in global O-GlcNAcylation is Western blotting using an antibody that specifically recognizes the O-GlcNAc modification.[9] Other methods include chemoenzymatic labeling techniques that allow for the attachment of probes for visualization or enrichment, followed by mass spectrometry to identify specific O-GlcNAcylated proteins and sites.[10]
Q5: Are there any known off-target effects or cytotoxicity associated with this compound?
While this compound is a potent OGA inhibitor, it is important to be aware of potential off-target effects and cytotoxicity, especially at high concentrations or with prolonged exposure. PUGNAc has been reported to also inhibit lysosomal β-hexosaminidases, which could lead to confounding cellular effects.[11] Some studies suggest that certain cellular effects of PUGNAc may be independent of its OGA inhibition.[12] Therefore, it is crucial to perform dose-response experiments to identify a concentration that maximizes O-GlcNAcylation with minimal toxicity. Cell viability assays, such as MTT or trypan blue exclusion, should be performed in parallel with your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in global O-GlcNAcylation levels. | Insufficient this compound concentration. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to determine the optimal dose for your cell line. |
| Short incubation time. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation period for maximal O-GlcNAcylation. | |
| Poor cell permeability of this compound. | While generally cell-permeable, ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before adding to the cell culture medium. | |
| Ineffective detection method. | Optimize your Western blotting protocol. Ensure the primary anti-O-GlcNAc antibody is validated and used at the recommended dilution. Use a positive control (e.g., lysate from cells known to have high O-GlcNAcylation). | |
| High cell toxicity or unexpected phenotypes. | This compound concentration is too high. | Reduce the concentration of this compound. Determine the IC50 for toxicity in your cell line using a viability assay. |
| Off-target effects of this compound.[13][14][15] | Consider using a more selective OGA inhibitor if available. If off-target effects are suspected, try to validate your findings using a secondary, structurally different OGA inhibitor. | |
| Contamination of the this compound stock. | Ensure the purity of your this compound compound. If in doubt, purchase from a reputable supplier. | |
| Variability in results between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent this compound treatment. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to ensure accurate and consistent dosing. | |
| Issues with protein extraction or analysis. | Standardize your protein extraction and quantification methods. Ensure equal protein loading for Western blot analysis and use a reliable loading control. |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time and Concentration
This protocol outlines a general procedure for determining the optimal this compound concentration and incubation time to achieve maximum O-GlcNAcylation in your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO (sterile)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody: loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed your cells in multiple wells of a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C.
-
Dose-Response Experiment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution to achieve final concentrations such as 0 µM (vehicle control), 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.
-
Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubate the cells for a fixed time (e.g., 12 hours).
-
-
Time-Course Experiment:
-
Treat cells with a fixed, potentially optimal concentration of this compound determined from the dose-response experiment (e.g., 100 µM).
-
Harvest cells at different time points, for example: 0 hr (control), 1 hr, 3 hr, 6 hr, 12 hr, and 24 hr.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the O-GlcNAc signal and the loading control.
-
Normalize the O-GlcNAc signal to the loading control.
-
Plot the normalized O-GlcNAc levels against the this compound concentration or incubation time to determine the optimal conditions.
-
Data Presentation
Table 1: Example Dose-Response of this compound on Total O-GlcNAcylation
| This compound Concentration (µM) | Incubation Time (hours) | Cell Line | Fold Increase in O-GlcNAcylation (Normalized to Control) |
| 0 (Vehicle) | 12 | HeLa | 1.0 |
| 10 | 12 | HeLa | 1.8 |
| 50 | 12 | HeLa | 3.5 |
| 100 | 12 | HeLa | 4.2 |
| 200 | 12 | HeLa | 4.3 (with slight cytotoxicity) |
Table 2: Example Time-Course of this compound Treatment on Total O-GlcNAcylation
| Incubation Time (hours) | This compound Concentration (µM) | Cell Line | Fold Increase in O-GlcNAcylation (Normalized to t=0) |
| 0 | 100 | HeLa | 1.0 |
| 1 | 100 | HeLa | 1.5 |
| 6 | 100 | HeLa | 3.2 |
| 12 | 100 | HeLa | 4.1 |
| 24 | 100 | HeLa | 3.8 (potential decrease due to cellular adaptation/toxicity) |
Visualizations
Caption: Mechanism of this compound action in the O-GlcNAc signaling pathway.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-PUGNAc Technical Support Center: Stability, Storage, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and proper storage of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
This compound in its solid, crystalline form is stable for at least four years when stored at -20°C.[1][2]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] Once prepared, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[3] When preparing the solution, it can be beneficial to purge the solvent with an inert gas.[2]
Q3: Can I store this compound in aqueous solutions?
It is strongly advised not to store this compound in aqueous solutions for more than one day.[2] The compound has limited stability in aqueous environments and should be freshly diluted from a stock solution in an organic solvent into your aqueous buffer or cell culture medium immediately before each experiment.
Q4: What are the known degradation pathways for this compound?
The primary known chemical transformation of the (Z)-isomer of PUGNAc is the Beckmann rearrangement, which can be catalyzed by acid.[4] This reaction involves the rearrangement of the oxime to an amide. It is also plausible that this compound may be susceptible to hydrolysis, particularly in aqueous solutions, and photolysis, given the nature of oxime derivatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity or inconsistent results | Improper storage: The compound or its solutions may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. | Always store solid this compound at -20°C and stock solutions at -80°C in single-use aliquots. Prepare fresh dilutions in aqueous buffers for each experiment. |
| Degradation in aqueous media: this compound is unstable in aqueous solutions. | Minimize the time this compound spends in aqueous buffers or media before being added to your experimental system. | |
| pH-induced degradation: Acidic conditions can catalyze the Beckmann rearrangement of the oxime group, leading to an inactive compound. | Maintain a neutral pH in your experimental buffers. Avoid acidic conditions during sample preparation and experimentation. | |
| Photodegradation: Exposure to light, particularly UV light, may degrade the oxime moiety. | Protect this compound and its solutions from light by using amber vials and minimizing exposure during handling. | |
| Unexpected cellular effects or off-target activity | Inhibition of other hexosaminidases: PUGNAc is known to inhibit lysosomal hexosaminidases A and B, which can lead to the accumulation of free oligosaccharides and mimic a lysosomal storage disorder phenotype.[5][6] | Be aware of this off-target effect when interpreting your data. Consider using more selective OGA inhibitors if this is a concern for your specific research question. |
| Cellular stress or artifacts: High concentrations or prolonged exposure to any inhibitor can induce cellular stress. | Perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your cell type and experimental endpoint. | |
| Precipitation of this compound in media | Low solubility: The concentration of this compound may exceed its solubility limit in the final aqueous medium. | Ensure the final concentration of the organic solvent from the stock solution is low and does not cause precipitation. If precipitation occurs, gentle warming and/or sonication may aid dissolution.[7] Always visually inspect your media for any precipitate before use. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [1][2][8] |
| Long-term Stability (Solid) | ≥ 4 years | [1][2] |
| Storage Temperature (Stock Solution in Organic Solvent) | -20°C to -80°C | [3] |
| Stability of Stock Solution (-20°C) | Up to 1 month | [3] |
| Stability of Stock Solution (-80°C) | Up to 6 months | [3] |
| Stability in Aqueous Solution | Not recommended for more than one day | [2] |
| Solubility in DMSO | 1 mg/mL to 100 mM (35.33 mg/mL) | [1][7][8] |
| Solubility in DMF | 10 mg/mL | [1][2] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [1][2] |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated HPLC-UV method. A C18 column is commonly used for such analyses. The mobile phase could consist of a gradient of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid. Detection is typically performed at the λmax of this compound, which is 236 nm.[1][2]
4. Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
This will help in identifying the conditions under which this compound is unstable and in developing an analytical method that can separate the parent compound from its degradants.
Visualizations
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
minimizing (Z)-PUGNAc toxicity in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize (Z)-PUGNAc toxicity in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-GlcNAc modifications from proteins.[1][2] Its primary intended effect in cell culture is to increase the overall level of O-GlcNAcylation on nuclear and cytoplasmic proteins, allowing researchers to study the functional roles of this post-translational modification.[3]
Q2: What are the known off-target effects of this compound that can contribute to cytotoxicity?
A primary off-target effect of this compound is the inhibition of lysosomal β-hexosaminidases (HexA and HexB).[4] This inhibition can lead to the accumulation of free oligosaccharides, mimicking a lysosomal storage disorder and causing cellular stress.[4] Additionally, some studies have shown that this compound can induce insulin (B600854) resistance and inhibit the pro-survival action of insulin, effects not observed with more selective OGA inhibitors.
Q3: I am observing significant cell death in my experiments with this compound. What are the likely causes?
Significant cell death when using this compound can stem from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line, leading to generalized cytotoxicity.
-
Off-Target Effects: As mentioned, inhibition of β-hexosaminidase can lead to lysosomal dysfunction and subsequent cell death.
-
Disruption of Key Signaling Pathways: Interference with pathways like insulin signaling can compromise cell survival.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
Q4: Are there more selective alternatives to this compound?
Yes, several more selective OGA inhibitors are available that exhibit minimal inhibition of β-hexosaminidases. These are excellent tools to confirm that an observed cellular effect is due to OGA inhibition rather than off-target effects of this compound. Notable alternatives include:
-
Thiamet-G: A potent and selective OGA inhibitor with a Ki of approximately 20 nM for human OGA.[5][6]
-
ASN90 (Egalognastat): A highly selective, brain-penetrant OGA inhibitor with an IC50 of 10.2 nM.[7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death or cytotoxicity observed. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a low concentration and titrate up. |
| Off-target inhibition of β-hexosaminidase is causing lysosomal dysfunction. | 1. Use a more selective OGA inhibitor like Thiamet-G or ASN90 to confirm that the desired phenotype is due to OGA inhibition. 2. Assess lysosomal health using a LysoTracker assay. | |
| Inconsistent or unexpected results. | This compound is inhibiting pro-survival signaling pathways (e.g., insulin signaling). | 1. If studying insulin signaling, be aware of this compound's potential to induce insulin resistance. 2. Compare results with a selective OGA inhibitor. |
| The Z-isomer of PUGNAc may be converting to the less potent E-isomer. | Ensure proper storage of the compound as recommended by the manufacturer to maintain the potency of the Z-isomer. | |
| Difficulty distinguishing between on-target and off-target effects. | The observed phenotype could be a result of either OGA inhibition or β-hexosaminidase inhibition. | Design control experiments using selective inhibitors. A phenotype that occurs with this compound but not with Thiamet-G or ASN90 is likely due to an off-target effect. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound and Selective OGA Inhibitors
| Inhibitor | Target | IC50 / Ki | Reference(s) |
| This compound | O-GlcNAcase (OGA) | 46 nM (Ki) | |
| β-Hexosaminidase | 36 nM (Ki) | ||
| hOGA | 35 nM (IC50) | [4] | |
| Hex A/B | 25 nM (IC50) | [4] | |
| Thiamet-G | O-GlcNAcase (OGA) | 20 nM (Ki) | [5] |
| ASN90 (Egalognastat) | O-GlcNAcase (OGA) | 10.2 nM (IC50) | [7][8] |
Table 2: Reported Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration | Observed Effect | Reference(s) |
| 3T3-L1 Adipocytes | 100 µM | Decreased insulin-stimulated 2-deoxyglucose uptake. | [9] |
| HeLa | Not specified | Amplifies incorporation of O-GlcNAc on proteins. | [2] |
| HEK293 | Not specified | Amplifies incorporation of O-GlcNAc on proteins. | [2] |
Note: Specific cytotoxic concentrations (e.g., CC50) for this compound are not widely reported in the literature. It is crucial to perform a dose-response curve for your specific cell line.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-only controls.
-
MTT Addition: After treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][11]
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100[12][13]
Protocol 3: Assessment of Lysosomal Health using LysoTracker
This protocol uses a fluorescent probe to label and assess acidic organelles like lysosomes.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
LysoTracker probe (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
LysoTracker Staining: Prepare a working solution of LysoTracker in pre-warmed culture medium (typically 50-75 nM). Remove the existing medium from the cells and add the LysoTracker-containing medium.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for the LysoTracker probe. Healthy lysosomes will appear as bright, distinct puncta.[14][15]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow to distinguish on-target vs. off-target toxicity of this compound.
Caption: this compound's inhibitory effect on the insulin signaling pathway.
References
- 1. researchhub.com [researchhub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 132489-69-1 | EA06838 | Biosynth [biosynth.com]
- 4. PugNAc, hexosaminidase A and B inhibitor (CAS 132489-69-1) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Lysosomal activity assay [bio-protocol.org]
- 15. LysoTracker | AAT Bioquest [aatbio.com]
addressing variability in (Z)-PUGNAc experimental results
Welcome to the technical support center for (Z)-PUGNAc. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered in experiments using this potent O-GlcNAcase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the Z-isomer of PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) and is a potent competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications from proteins.[1] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell.[1] This allows for the study of the functional roles of this post-translational modification in various cellular processes.
Q2: Why is the stereochemistry ((Z)- vs. (E)-isomer) of PUGNAc important?
The stereochemistry of the oxime moiety is critical for its inhibitory activity. The (Z)-isomer of PUGNAc is a significantly more potent inhibitor of O-GlcNAcase than the (E)-isomer.[2][3] Therefore, using a pure and confirmed (Z)-isomer is crucial for obtaining potent and reproducible results.
Q3: What are the known off-target effects of this compound?
A primary source of experimental variability stems from this compound's off-target effects. Besides inhibiting OGA (a member of the GH84 family of glycoside hydrolases), it also potently inhibits lysosomal β-hexosaminidases (HexA and HexB), which are members of the GH20 family.[1][4] This lack of selectivity can lead to cellular effects that are independent of OGA inhibition, such as the accumulation of gangliosides and free oligosaccharides.[5]
Furthermore, some studies have reported that PUGNAc can induce insulin (B600854) resistance in a manner that is not replicated by more selective OGA inhibitors, suggesting the existence of other, yet unidentified, off-target effects.[6][7][8]
Q4: How can I be sure that the observed phenotype is due to OGA inhibition and not off-target effects?
To confirm that the observed cellular phenotype is a direct result of OGA inhibition, it is highly recommended to use multiple, structurally distinct OGA inhibitors. More selective inhibitors like Thiamet-G or GlcNAcstatin, which show significantly higher selectivity for OGA over β-hexosaminidases, can be used as controls.[7] If the phenotype is recapitulated with these selective inhibitors, it is more likely to be a consequence of increased O-GlcNAcylation.
Troubleshooting Guide
Issue 1: Inconsistent or no increase in global O-GlcNAcylation levels after this compound treatment.
-
Possible Cause: Insufficient inhibitor concentration.
-
Suggested Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting point is in the range of 10-100 µM.
-
-
Possible Cause: Short incubation time.
-
Suggested Solution: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration to observe a significant increase in O-GlcNAcylation.
-
-
Possible Cause: Degradation of this compound.
-
Possible Cause: Issues with Western blotting technique.
-
Suggested Solution: Optimize your Western blot protocol for O-GlcNAc detection. This includes using a validated anti-O-GlcNAc antibody, ensuring complete protein transfer, and using appropriate blocking buffers (e.g., 5% BSA in TBST is often recommended to reduce background).[12]
-
Issue 2: High cell toxicity or unexpected phenotypes observed after treatment.
-
Possible Cause: this compound concentration is too high.
-
Suggested Solution: Reduce the concentration of this compound. Determine the IC50 for toxicity in your specific cell line using a cell viability assay.
-
-
Possible Cause: Off-target effects.
-
Suggested Solution: As mentioned in the FAQs, this compound is not entirely specific for OGA.[4] The observed phenotype might be due to the inhibition of other enzymes like lysosomal hexosaminidases.[1] Use a more selective OGA inhibitor (e.g., Thiamet-G) as a control to see if the phenotype persists.[7]
-
Issue 3: High background in Western blots for O-GlcNAcylation.
-
Possible Cause: Non-specific antibody binding.
-
Suggested Solution: Increase the number and duration of washes. Optimize the primary and secondary antibody concentrations. Using a blocking buffer containing 5% Bovine Serum Albumin (BSA) instead of non-fat dry milk can sometimes reduce background for O-GlcNAc blots.[12]
-
-
Possible Cause: Contamination of reagents.
-
Suggested Solution: Use fresh, high-quality reagents, including buffers and antibodies.
-
Data Presentation
Table 1: Inhibitory Potency of this compound and Other OGA Inhibitors
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| This compound | O-GlcNAcase | 46 | - | - | |
| β-hexosaminidase | 36 | - | - | ||
| human OGA | 70 | 46 | - | [1] | |
| Thiamet-G | O-GlcNAcase | ~21 | - | - | |
| β-hexosaminidase | >2,000,000 | - | - | ||
| GlcNAcstatin | O-GlcNAcase | ~5 | - | - | |
| β-hexosaminidase | >1,000,000 | - | - |
Note: Ki and IC50 values can vary depending on the experimental conditions.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~1 mg/mL to 50 mg/mL (ultrasonication may be needed) | [10][13] |
| DMF | ~10 mg/mL | [10] |
| PBS (pH 7.2) | ~1 mg/mL | [10] |
Experimental Protocols
Protocol: Western Blot Analysis of Protein O-GlcNAcylation after this compound Treatment
This protocol provides a general guideline. Optimization of cell-specific conditions, inhibitor concentration, and incubation times is recommended.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 50-100 µM) or vehicle control (e.g., DMSO). c. Incubate the cells for the desired period (e.g., 12-24 hours).
2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel.
5. Western Blotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each. g. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands. h. For a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Caption: O-GlcNAc Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Treatment.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. This compound | 132489-69-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
how to control for non-specific effects of (Z)-PUGNAc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the non-specific effects of (Z)-PUGNAc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known non-specific effects?
This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] This inhibition leads to an increase in global O-GlcNAcylation, which is its intended, on-target effect. However, this compound is not entirely specific and is also known to inhibit lysosomal β-hexosaminidases (HexA/B) with similar potency.[1] This lack of selectivity can lead to off-target effects, such as the accumulation of gangliosides, which may confound experimental results.[3][4]
Q2: My experiment with this compound gave a result that differs from studies using other OGA inhibitors. Why might this be?
Discrepancies between results obtained with this compound and more selective OGA inhibitors, such as Thiamet-G or GlcNAcstatins, often arise from this compound's off-target effects.[3][4] For instance, phenomena like insulin (B600854) resistance, initially attributed to increased O-GlcNAcylation based on this compound studies, were not replicated with highly selective OGA inhibitors.[4] This suggests that the observed effect was likely due to the inhibition of other enzymes, such as lysosomal hexosaminidases, rather than OGA.[3][4] It is crucial to use more selective inhibitors to confirm that an observed phenotype is genuinely a consequence of OGA inhibition.
Q3: How can I control for the non-specific effects of this compound in my experiments?
The most effective way to control for non-specific effects is to run parallel experiments with a highly selective OGA inhibitor that has minimal activity against lysosomal hexosaminidases. Thiamet-G is an excellent candidate for this purpose due to its high selectivity for OGA.[5][6][7] If the biological effect observed with this compound is not replicated with Thiamet-G (when used at a concentration that elicits a similar increase in O-GlcNAcylation), it strongly suggests the effect is off-target. Additionally, genetic approaches, such as OGA knockdown (siRNA) or knockout, can be used to validate the on-target effect.
Troubleshooting Guides
Issue 1: I see a significant increase in global O-GlcNAcylation with this compound, but my expected downstream signaling event is not occurring.
This could be due to an off-target effect of this compound interfering with your signaling pathway of interest. For example, in the insulin signaling pathway, some effects of this compound are not solely due to OGA inhibition. It is possible that the accumulation of glycosphingolipids, due to HexA/B inhibition, is altering membrane dynamics or receptor function, thereby masking the effect of increased O-GlcNAcylation.
-
Recommendation: Repeat the experiment using a highly selective OGA inhibitor like Thiamet-G.[7][8] If the expected signaling event occurs with Thiamet-G, this points to an off-target effect of this compound.
Issue 2: I am observing high levels of cellular toxicity or unexpected phenotypes at concentrations of this compound that are commonly cited.
Cellular toxicity can be a result of off-target effects, particularly the disruption of lysosomal function due to HexA/B inhibition. Different cell lines may have varying sensitivities to this disruption.
-
Recommendation 1: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line that maximizes O-GlcNAc levels without causing excessive toxicity.
-
Recommendation 2: Switch to a more selective and less toxic OGA inhibitor. Thiamet-G and GlcNAcstatins are generally better tolerated by cells.[7][9]
Quantitative Data
The following table summarizes the inhibitory potency (Kᵢ) of this compound and more selective inhibitors against human OGA (hOGA) and human lysosomal β-hexosaminidase (HexA/B). A higher selectivity ratio indicates greater specificity for OGA.
| Inhibitor | hOGA Kᵢ (nM) | HexA/B Kᵢ (nM) | Selectivity (HexA/B Kᵢ / hOGA Kᵢ) |
| This compound | 46[1] | 36[1] | ~0.8 |
| Thiamet-G | 21[5] | >780,000 | >37,000[5] |
| GlcNAcstatin-A | 4.3[10] | 550[10] | ~128 |
| GlcNAcstatin-C | 4.4[10] | - | 164 |
Experimental Protocols
Protocol 1: Assessing Global O-GlcNAcylation by Western Blot
This protocol allows for the visualization of changes in total protein O-GlcNAcylation following inhibitor treatment.
-
Cell Treatment: Plate and grow cells to desired confluency. Treat cells with this compound (e.g., 50-100 µM), a selective inhibitor (e.g., Thiamet-G, 1-10 µM), or vehicle control for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-old PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is also recommended to include a low concentration of an OGA inhibitor (like Thiamet-G) in the lysis buffer to preserve O-GlcNAc modifications.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20).[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Analysis: Re-probe the blot with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software.
Protocol 2: Measuring β-Hexosaminidase Activity (Off-Target Effect)
This assay can determine if your inhibitor concentration is affecting lysosomal hexosaminidase activity in cell lysates.
-
Lysate Preparation: Prepare cell lysates as described in Protocol 1 from cells treated with the inhibitor or vehicle.
-
Substrate Preparation: Prepare a working solution of a fluorogenic substrate, such as 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), in an appropriate assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5).[10][13]
-
Assay Procedure:
-
In a 96-well black plate, add a small amount of cell lysate (e.g., 5-10 µg of protein) to each well.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[14][15]
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M sodium carbonate, pH 10.5).[16]
-
-
Fluorescence Measurement: Read the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a microplate fluorometer with excitation at ~365 nm and emission at ~450 nm.[14][15]
-
Data Analysis: Compare the activity in inhibitor-treated samples to the vehicle control. A significant decrease in fluorescence indicates inhibition of β-hexosaminidase.
References
- 1. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thiamet G as a Potential Treatment for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. hoelzel-biotech.com [hoelzel-biotech.com]
- 16. benchchem.com [benchchem.com]
Refining (Z)-PUGNAc Dosage for In Vivo Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing (Z)-PUGNAc in in vivo studies, this technical support center provides essential guidance on dosage refinement, experimental protocols, and troubleshooting. This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the overall levels of O-GlcNAcylation, a dynamic post-translational modification involved in numerous cellular processes. However, it is crucial to note that PUGNAc is also known to inhibit other glycoside hydrolases, such as β-hexosaminidase, which can lead to off-target effects.[1][2][3][4] More selective OGA inhibitors have since been developed.[1][2] This guide will help navigate the complexities of using this compound to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of O-GlcNAcase (OGA). It mimics the oxazoline (B21484) intermediate of the catalytic reaction, binding to the active site of OGA and preventing it from removing O-GlcNAc modifications from serine and threonine residues of target proteins. This leads to an accumulation of O-GlcNAcylated proteins within the cell. The (Z)-isomer of PUGNAc is a significantly more potent inhibitor of O-GlcNAcase than the (E)-isomer.[5]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of lysosomal β-hexosaminidases (HexA and HexB).[3][4] This lack of specificity can lead to cellular effects that are independent of OGA inhibition, such as impacting insulin (B600854) signaling.[2] Researchers should consider using more selective OGA inhibitors, such as Thiamet-G, if off-target effects are a concern.[1][2][6]
Q3: How do I choose a starting dose for my in vivo experiment?
A3: A review of published literature is the best starting point. The appropriate dose will depend on the animal model, the route of administration, and the specific research question. For example, a study in mice investigating the role of O-GlcNAcylation in the heart used a dose of 20 mg/kg administered intraperitoneally.[7] It is recommended to perform a pilot dose-response study to determine the optimal dose that achieves the desired level of O-GlcNAc elevation without causing toxicity.
Q4: What are the potential signs of toxicity with this compound administration?
A4: While specific toxicity data for this compound is limited in readily available literature, general signs of toxicity in rodents can include weight loss, lethargy, ruffled fur, and changes in behavior. Chronic administration of OGA inhibitors may have adverse effects, particularly on peripheral tissues, and can be associated with insulin resistance and metabolic dysfunction.[8] It is crucial to include a vehicle-only control group and monitor animals closely for any adverse effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of expected increase in O-GlcNAcylation | 1. Inadequate Dose: The administered dose may be too low to effectively inhibit OGA in the target tissue. 2. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 3. Compound Degradation: Improper storage or handling of this compound may lead to its degradation. | 1. Perform a dose-response study to identify a more effective dose. 2. Consider a different route of administration or formulation to improve bioavailability. 3. Ensure proper storage of this compound (as a solid or in solution) and use fresh preparations for each experiment. |
| High variability in results between animals | 1. Inconsistent Administration: Variation in injection technique or volume can lead to differing levels of compound exposure. 2. Biological Variability: Individual differences in metabolism and response to the compound. | 1. Standardize the administration protocol and ensure all personnel are properly trained. 2. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Observed phenotype is inconsistent with OGA inhibition | 1. Off-Target Effects: The observed effect may be due to the inhibition of other enzymes, such as β-hexosaminidases. 2. Complex Biological Response: O-GlcNAcylation affects numerous signaling pathways, and the net effect can be context-dependent. | 1. Use a more selective OGA inhibitor (e.g., Thiamet-G) to confirm that the phenotype is specifically due to OGA inhibition. 2. Investigate downstream signaling pathways to understand the specific molecular mechanisms involved. |
| Unexpected Toxicity | 1. Dose is too high: The administered dose may be above the maximum tolerated dose. 2. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. 3. Chronic Administration Effects: Long-term inhibition of OGA may lead to metabolic dysregulation.[8] | 1. Perform a dose-escalation study to determine the maximum tolerated dose. 2. Always include a vehicle-only control group to rule out vehicle-induced toxicity. 3. Carefully consider the duration of the study and monitor metabolic parameters if chronic administration is necessary. |
Quantitative Data Summary
Table 1: In Vivo Dosages of PUGNAc from Literature
| Animal Model | Dose | Route of Administration | Vehicle | Key Findings | Reference |
| Mouse (WT) | 20 mg/kg | Intraperitoneal (IP) | Not Specified | Acutely elevated O-GlcNAcylation in the heart. | [7] |
Note: Data on specific in vivo dosages for this compound are limited in the searched literature. This table includes data for PUGNAc (isomer not always specified) and will be updated as more specific information becomes available.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Mice
This protocol is based on a study that administered PUGNAc to investigate its effects on the heart.[7]
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, DMSO/saline mixture)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in the chosen sterile vehicle to the desired final concentration. Note: Solubility information from suppliers suggests that this compound is soluble in DMSO.[4] For in vivo use, a common practice is to prepare a stock solution in DMSO and then dilute it with saline or another aqueous buffer to the final dosing concentration, ensuring the final DMSO concentration is non-toxic to the animals (typically <5-10%).
-
Ensure the solution is completely dissolved and homogenous before administration.
-
-
Animal Preparation:
-
Accurately weigh each mouse to determine the correct injection volume.
-
Gently restrain the mouse.
-
-
Intraperitoneal Injection:
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or toxicity at regular intervals.
-
Proceed with the experimental timeline for tissue collection and analysis.
-
Signaling Pathways and Experimental Workflows
O-GlcNAcylation Signaling in Neuronal Apoptosis
The interplay between O-GlcNAcylation and phosphorylation is critical in regulating cell survival and apoptosis. In the context of neuronal apoptosis, particularly following ischemic events, increased O-GlcNAcylation can influence key signaling nodes like the AKT pathway.[9] O-GlcNAcylation of AKT can attenuate its phosphorylation and activation, leading to a downstream cascade that promotes apoptosis.[9][10]
Caption: O-GlcNAcylation in Neuronal Apoptosis.
O-GlcNAcylation in Myocardial Ischemia-Reperfusion Injury
In the context of myocardial ischemia-reperfusion (I/R) injury, an acute increase in O-GlcNAcylation is generally considered cardioprotective.[11][12][13][14][15] This protective effect is mediated through various mechanisms, including the attenuation of mitochondrial calcium overload and the inhibition of mitochondrial permeability transition pore (mPTP) opening.[11][14]
Caption: Cardioprotective Role of O-GlcNAcylation in I/R Injury.
Logical Workflow for Troubleshooting this compound In Vivo Experiments
This workflow provides a systematic approach to troubleshooting common issues encountered during in vivo studies with this compound.
References
- 1. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Writing and erasing O-GlcNAc from target proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. O-GlcNAcylation regulates ischemia-induced neuronal apoptosis through AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of O-GlcNAcylation for Protection against Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of O-GlcNAcylation for Protection against Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | O-GlcNAcylation in ischemic diseases [frontiersin.org]
- 14. ahajournals.org [ahajournals.org]
- 15. [PDF] The Role of O-GlcNAcylation for Protection against Ischemia-Reperfusion Injury | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting Data from (Z)-PUGNAc Treated Cells
Welcome to the technical support center for researchers using (Z)-PUGNAc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of interpreting data from cells treated with this O-GlcNAcase (OGA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3] By inhibiting OGA, this compound treatment leads to a global increase in the O-GlcNAcylation of nuclear and cytoplasmic proteins.[1][4] The (Z)-isomer of PUGNAc is substantially more potent as an OGA inhibitor than the (E)-isomer.[2][5]
Q2: I'm observing unexpected cellular effects after this compound treatment. What could be the cause?
While this compound is a powerful tool to study O-GlcNAcylation, it is crucial to be aware of its potential off-target effects. A significant challenge in interpreting data from this compound-treated cells is its lack of complete specificity for OGA.[6][7][8] this compound has been shown to inhibit other N-acetyl-β-D-hexosaminidases, most notably the lysosomal enzymes Hexosaminidase A and B (HexA/B).[6] This can lead to cellular changes that are independent of OGA inhibition, making data interpretation complex.
Q3: My results with this compound are different from studies using other OGA inhibitors. Why?
This is a common and important observation. More selective OGA inhibitors, such as Thiamet-G and GlcNAcstatin-g, have been developed.[6][7] In several instances, cellular effects observed with this compound, such as the induction of insulin (B600854) resistance, are not replicated when these more specific inhibitors are used.[6][7][9] This discrepancy strongly suggests that the observed phenotype with this compound may be due to its off-target effects rather than solely the increase in O-GlcNAcylation. It is highly recommended to use multiple, structurally distinct OGA inhibitors to validate findings.
Q4: How does this compound treatment affect insulin signaling?
The effect of this compound on insulin signaling is a well-studied but complex area with some conflicting reports. Several studies have shown that treating cells with this compound can lead to insulin resistance, characterized by decreased glucose uptake.[4][10] This has been associated with increased O-GlcNAcylation and subsequent decreased phosphorylation of key signaling proteins like IRS-1 and Akt.[4][10][11] However, as mentioned in Q3, the role of off-target effects in this process is a significant consideration, as more specific OGA inhibitors do not always produce the same outcome.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or weak increase in global O-GlcNAcylation upon this compound treatment.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal this compound Concentration | Titrate this compound concentration. A common starting point is 50-100 µM, but the optimal concentration can be cell-type dependent. |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal O-GlcNAcylation in your cell line. |
| This compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. |
| Western Blotting Issues | Ensure your Western blot protocol is optimized for detecting O-GlcNAc modifications. Use a well-characterized O-GlcNAc antibody (e.g., RL2 or CTD110.6) and follow recommended blocking and antibody incubation conditions. See our Western Blot Troubleshooting Guide below. |
Problem 2: Difficulty attributing a specific phenotype to OGA inhibition.
Experimental Strategy & Rationale
| Strategy | Rationale |
| Use a More Selective OGA Inhibitor | Treat cells with a highly selective OGA inhibitor like Thiamet-G or GlcNAcstatin-g in parallel with this compound. If the phenotype is only observed with this compound, it is likely an off-target effect.[6][7] |
| Genetic Approaches | Use siRNA or shRNA to knock down OGA expression. If the phenotype of OGA knockdown mimics that of this compound treatment, it provides stronger evidence that the effect is OGA-dependent. |
| Rescue Experiments | If possible, overexpress a wild-type or catalytically inactive OGA in this compound-treated cells to see if the phenotype can be reversed or altered. |
| Inhibit Lysosomal Hexosaminidases | Use a selective inhibitor of lysosomal hexosaminidases to see if it recapitulates the effects of this compound.[6] |
Problem 3: Troubleshooting Western Blots for O-GlcNAcylation
Common Issues & Solutions
| Issue | Potential Cause(s) | Suggested Solutions |
| Weak or No Signal | Insufficient protein load, poor antibody titer, suboptimal transfer.[12][13][14] | Increase protein loaded on the gel. Optimize primary antibody concentration and incubation time (consider overnight at 4°C). Confirm efficient protein transfer using Ponceau S staining.[13] |
| High Background | Insufficient blocking, excessive antibody concentration.[12][14] | Block for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat milk in TBST. Reduce primary and/or secondary antibody concentrations. Increase the number and duration of wash steps.[14][15] |
| Non-specific Bands | Antibody cross-reactivity, protein degradation.[13][14] | Use a highly specific O-GlcNAc antibody. Include protease and phosphatase inhibitors in your lysis buffer.[13] Run appropriate controls (e.g., untreated lysate). |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Cultured Cells
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 50-100 mM). Store at -20°C or -80°C.
-
Treatment: Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration (e.g., 50-100 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., <0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions.
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors. The cell lysates can then be used for downstream applications such as Western blotting or immunoprecipitation.
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading.
Visualizing the Challenges
To better understand the complexities of using this compound, the following diagrams illustrate its mechanism of action, off-target effects, and a recommended experimental workflow for data validation.
Caption: this compound inhibits OGA, preventing the removal of O-GlcNAc from proteins.
Caption: this compound inhibits both OGA and lysosomal hexosaminidases (HexA/B).
Caption: A logical workflow to distinguish on-target from off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
avoiding (Z)-PUGNAc degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of (Z)-PUGNAc, with a focus on mitigating its degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution doesn't seem to be effective. What could be the issue?
A1: The most common reason for reduced efficacy of this compound is its degradation in aqueous solutions. This compound is known to be unstable in aqueous environments, and it is strongly recommended to prepare fresh solutions immediately before each experiment. Storing this compound in aqueous buffers, even for a short period, can lead to significant hydrolysis and loss of inhibitory activity.
Q2: How should I prepare this compound solutions for my experiments?
A2: To ensure maximum potency, first prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2][3] this compound is readily soluble in DMSO.[1][2][3] This stock solution can be stored at -20°C or -80°C for extended periods. For your experiment, dilute a small amount of the DMSO stock solution into your aqueous experimental buffer immediately before use.
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored as a solid at -20°C.[1][2][3] Under these conditions, it is stable for at least one year. Aqueous solutions of this compound are not recommended for storage and should be used on the same day they are prepared.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: While this compound has limited solubility in aqueous buffers like PBS, it is not the recommended method for preparing solutions due to its instability. If you must dissolve it directly, use the solution immediately after preparation and be aware that its potency may be compromised compared to solutions prepared from a DMSO stock.
Q5: Are there any visible signs of this compound degradation?
A5: There are no obvious visual indicators of this compound degradation in a clear solution. The loss of activity is the primary indicator. Therefore, it is crucial to adhere to proper preparation and handling protocols to ensure the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected O-GlcNAcase inhibition. | Degradation of this compound in the aqueous assay buffer. | Prepare a fresh dilution of your this compound DMSO stock into the aqueous buffer immediately before starting the assay. Avoid pre-incubating this compound in the aqueous buffer for extended periods. |
| Complete loss of this compound activity. | Use of an old or improperly stored aqueous solution of this compound. | Discard any previously prepared aqueous solutions of this compound. Prepare a fresh working solution from your DMSO stock for each experiment. |
| Precipitate forms when diluting the DMSO stock into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit. You may need to optimize your dilution scheme. Also, ensure the final percentage of DMSO in your assay is low and compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for O-GlcNAcase Inhibition Assay
-
Materials:
-
This compound stock solution in DMSO
-
Aqueous assay buffer (e.g., PBS, Tris-HCl)
-
-
Procedure:
-
Immediately before initiating your experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
Add the calculated volume of the this compound stock solution to the appropriate volume of your pre-warmed aqueous assay buffer.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use the freshly prepared working solution immediately in your assay. Do not store the aqueous working solution.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound to minimize degradation.
Caption: Mechanism of action of this compound in the O-GlcNAcylation signaling pathway.
References
Technical Support Center: Overcoming Poor Cell Permeability of (Z)-PUGNAc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. This modification, known as O-GlcNAcylation, is a crucial regulatory mechanism in various cellular processes. By inhibiting OGA, this compound increases global O-GlcNAcylation, making it a valuable tool for studying the roles of this post-translational modification. However, the polar nature of this compound limits its ability to passively diffuse across cell membranes, resulting in poor cell permeability. This restricts its efficacy in cellular and in vivo experiments, necessitating high concentrations that can lead to off-target effects.
Q2: What are the off-target effects associated with high concentrations of this compound?
The primary off-target effect of this compound is the inhibition of lysosomal hexosaminidases, such as HexA and HexB. This lack of selectivity can confound experimental results, as the observed biological effects may not be solely due to the inhibition of OGA. Studies have shown that some cellular effects previously attributed to OGA inhibition by this compound were not replicated with more selective, cell-permeable inhibitors, suggesting the involvement of off-target interactions.
Q3: What are the more cell-permeable alternatives to this compound?
Several second-generation OGA inhibitors have been developed with improved cell permeability and selectivity. The most widely used alternative is Thiamet-G . It is a potent and selective OGA inhibitor that readily crosses cell membranes, making it effective at much lower concentrations than this compound.[1] Other notable cell-permeable OGA inhibitors include GlcNAcstatin and its derivatives.
Q4: How can I improve the delivery of this compound into cells?
Several strategies can be employed to enhance the intracellular concentration of this compound:
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug can improve its passive diffusion across the cell membrane. Once inside the cell, the modifying groups are cleaved by intracellular enzymes, releasing the active this compound.
-
Permeabilizing Agents: The co-administration of agents that transiently increase membrane permeability can facilitate the entry of this compound. However, this approach should be used with caution as it can induce cellular stress and may not be suitable for all experimental systems.
-
Alternative Delivery Systems: Encapsulation of this compound into nanoparticles or liposomes can potentially improve its cellular uptake, though this is a more complex and less commonly used method for this specific inhibitor.
Troubleshooting Guides
Troubleshooting Poor Cellular Efficacy of this compound
| Problem | Possible Cause | Solution |
| No or weak increase in global O-GlcNAcylation levels after this compound treatment. | Poor cell permeability of this compound. | 1. Increase the concentration of this compound (be mindful of potential off-target effects).2. Increase the incubation time.3. Switch to a more cell-permeable OGA inhibitor like Thiamet-G.4. Verify the integrity and activity of your this compound stock solution. |
| Cell type is resistant to this compound uptake. | Some cell lines may have membrane characteristics that further hinder the uptake of polar molecules. Consider using a different cell line if possible or one of the delivery enhancement strategies mentioned in the FAQs. | |
| Degradation of this compound in culture medium. | Prepare fresh solutions of this compound for each experiment. | |
| Inconsistent results between experiments. | Variability in cell density or health. | Ensure consistent cell seeding density and monitor cell viability throughout the experiment. |
| Inconsistent this compound concentration or incubation time. | Maintain strict adherence to the experimental protocol. |
Data Presentation: Quantitative Comparison of OGA Inhibitors
The following table summarizes the inhibitory potency and cellular efficacy of this compound and Thiamet-G. Note that direct comparative permeability values (Papp) are not widely published under identical conditions, but the EC50 values in cellular assays reflect the significant difference in their effective concentrations.
| Inhibitor | Target Enzyme | Ki (Inhibitory Constant) | Cell Line | EC50 (Half-maximal Effective Concentration) | Reference |
| This compound | Human O-GlcNAcase | 46 nM | HT29 | ~2-fold increase in O-GlcNAc levels at 50 µM | [2] |
| Thiamet-G | Human O-GlcNAcase | 21 nM | HEK293 | 32 nM | [1] |
| rTg4510 primary neurons | 33 nM | [1] |
Note: A lower EC50 value indicates higher potency in a cellular context, which is directly related to better cell permeability and/or higher intrinsic activity. The significantly lower EC50 of Thiamet-G highlights its superior ability to inhibit OGA within intact cells compared to this compound.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is used to assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a barrier similar to the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound (e.g., this compound, Thiamet-G)
-
Lucifer yellow (for monolayer integrity check)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the permeability assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (typically >300 Ω·cm²). Additionally, perform a Lucifer yellow leakage assay to confirm the integrity of the tight junctions.[3]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Add HBSS containing the test compound at a known concentration to the apical (top) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (mol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (mol/cm³)
-
Protocol 2: Western Blot for Detecting O-GlcNAcylation
This method is used to assess the overall level of protein O-GlcNAcylation in cell lysates after treatment with an OGA inhibitor.
Materials:
-
Cultured cells treated with OGA inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in O-GlcNAcylation levels.
Mandatory Visualizations
Signaling Pathway: O-GlcNAcylation and Tau Phosphorylation in Neurodegeneration
Caption: O-GlcNAcylation and its interplay with Tau phosphorylation.
Experimental Workflow: Assessing OGA Inhibitor Cell Permeability and Efficacy
Caption: Workflow for evaluating OGA inhibitor permeability and efficacy.
Logical Relationship: Troubleshooting OGA Inhibition Experiments
Caption: A logical approach to troubleshooting OGA inhibition experiments.
References
dealing with inconsistent (Z)-PUGNAc potency between batches
This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues with the batch-to-batch potency of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA).
Troubleshooting Guide: Inconsistent this compound Potency
Researchers may occasionally observe variability in the inhibitory potency of this compound between different batches. This guide provides a systematic approach to identifying and resolving common causes of such inconsistencies.
Question: We are observing significant differences in the IC50 values of this compound from different batches in our O-GlcNAcase inhibition assay. How can we troubleshoot this issue?
Answer:
Inconsistent potency of this compound can stem from several factors, ranging from the integrity of the compound itself to the specifics of the experimental setup. Follow these steps to systematically troubleshoot the issue.
Step 1: Verify Compound Integrity and Handling
The first step is to rule out any issues with the storage and handling of the this compound batches.
-
Storage Conditions: this compound should be stored at -20°C.[1][2] Improper storage can lead to degradation of the compound.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] Prepare fresh aqueous solutions for each experiment.
-
Solubility: Ensure that this compound is fully dissolved. The solubility can vary between solvents.[1][2] For instance, solubility is approximately 1 mg/mL in PBS (pH 7.2) and DMSO, and 10 mg/mL in DMF.[1][2] If precipitation is observed, sonication or gentle heating may aid dissolution.[3]
Step 2: Assess Compound Purity and Composition
Batch-to-batch variations in purity or isomeric composition can significantly impact potency.
-
Isomeric Purity: this compound is significantly more potent than its (E)-isomer.[1][4] Inconsistent ratios of these stereoisomers between batches can lead to variability in potency. If possible, obtain the certificate of analysis for each batch to compare the purity and isomeric composition. Purity is typically expected to be ≥95% or ≥98%.[1]
-
Compound Stability in Assay Conditions: Assess the stability of this compound under your specific assay conditions (e.g., pH, temperature, buffer components).[5]
Step 3: Scrutinize the O-GlcNAcase Inhibition Assay Protocol
Inconsistencies in the assay itself can be a major source of variability.
-
Enzyme Activity: Ensure the O-GlcNAcase enzyme has consistent activity. Use a fresh aliquot of the enzyme or a new lot if enzyme degradation is suspected.[5]
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[5] Use a consistent substrate concentration, ideally at or below the Michaelis constant (Km), for accurate potency determination.[5]
-
Incubation Times and Temperatures: Precise and consistent incubation times and temperatures are crucial for reproducible results.[5]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors.[5] Use calibrated pipettes and consider preparing master mixes.[5]
A general workflow for troubleshooting inconsistent potency is illustrated below:
Caption: A flowchart outlining the key steps to troubleshoot inconsistent this compound potency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[3] By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within cells.[6] This modification plays a crucial role in various cellular processes, including signal transduction and transcription.[7]
The O-GlcNAcylation signaling pathway is a dynamic cycle regulated by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).
Caption: The O-GlcNAcylation cycle and the inhibitory action of this compound on OGA.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and potency of this compound, it is crucial to adhere to the following storage and handling guidelines:
| Condition | Recommendation | Reference |
| Storage Temperature | Store at -20°C. | [1][2] |
| Stability | Stable for ≥ 4 years when stored properly. | [1][2] |
| Stock Solutions | Prepare stock solutions in an appropriate organic solvent such as DMSO or DMF.[2] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | [2][5] |
| Aqueous Solutions | It is not recommended to store aqueous solutions for more than one day.[2] Prepare fresh for each experiment. | [2] |
Q3: Can you provide a general protocol for an O-GlcNAcase inhibition assay?
A3: A common method for assessing OGA activity and inhibition is a fluorometric assay using a substrate like 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-NAG).[7] The following is a generalized protocol:
Experimental Protocol: O-GlcNAcase Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4).[7]
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
Prepare a solution of purified human OGA enzyme in the assay buffer.[7]
-
Prepare a solution of the fluorogenic substrate 4MU-NAG in the assay buffer.[7]
-
-
Assay Procedure:
-
Add the diluted this compound or control vehicle to the wells of a 96-well black microplate.[7]
-
Add the OGA enzyme solution to each well and pre-incubate for a set time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the 4MU-NAG substrate solution to all wells.[7]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[7]
-
Stop the reaction by adding a high pH stop solution (e.g., 0.5 M glycine, pH 10.4).[7]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4MU), using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[7]
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Below is a workflow diagram for a typical O-GlcNAcase inhibition assay.
Caption: A step-by-step workflow for performing an in vitro O-GlcNAcase inhibition assay.
Q4: What are some key quantitative parameters for this compound?
A4: The following table summarizes key quantitative data for this compound:
| Parameter | Value | Reference |
| Molecular Weight | 353.33 g/mol | |
| Purity (Typical) | ≥95% or ≥98% | [1] |
| Ki (O-GlcNAcase) | 46 nM | |
| Ki (β-hexosaminidase) | 36 nM | |
| Solubility (DMSO) | ~1 mg/mL to 100 mM | [1] |
| Solubility (DMF) | ~10 mg/mL | [1][2] |
| Solubility (PBS, pH 7.2) | ~1 mg/mL | [1][2] |
| Storage Temperature | -20°C | [1][2] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance (Z)-PUGNAc Selectivity
Welcome to the technical support center for researchers working with O-GlcNAcase (OGA) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of OGA inhibitors, with a focus on derivatives and alternatives to (Z)-PUGNAc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity a concern?
This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3] While widely used to study the effects of increased O-GlcNAcylation, this compound exhibits poor selectivity and also potently inhibits lysosomal β-hexosaminidases (HexA and HexB).[2] This lack of selectivity can lead to off-target effects, such as the accumulation of gangliosides, which can confound experimental results and mimic lysosomal storage disorders.[2][4] The Z-linked isomer of PUGNAc is significantly more potent than the E isomer.[1][3]
Q2: What is the primary off-target of this compound and why is it problematic?
The primary off-targets for this compound are the lysosomal β-hexosaminidases A and B (HexA/B). These enzymes are structurally related to OGA and are crucial for the degradation of glycoconjugates. Inhibition of HexA/B by this compound can lead to the accumulation of substrates like GM2 gangliosides, which can have significant cellular consequences and interfere with the interpretation of studies aiming to understand the specific roles of O-GlcNAcylation.[2][5]
Q3: What are the main strategies to improve the selectivity of OGA inhibitors?
There are two primary medicinal chemistry strategies to enhance selectivity for OGA over β-hexosaminidases:
-
Modification of the PUGNAc scaffold: This involves altering the N-acyl group of PUGNAc. Introducing bulkier or different chemical moieties at this position can exploit differences in the active site architecture between OGA and β-hexosaminidases, leading to improved selectivity.
-
Development of novel scaffolds: This approach moves away from the PUGNAc structure entirely. More selective and potent OGA inhibitors have been developed, such as Thiamet-G and GlcNAcstatins, which are transition-state analogs that better mimic the oxazoline (B21484) intermediate of the OGA catalytic mechanism.[6] More recent developments include non-carbohydrate-based inhibitors like MK-8719 and ASN90, which have been designed for improved potency, selectivity, and pharmacokinetic properties, including brain permeability.[7][8]
Q4: How do I choose the right OGA inhibitor for my experiment?
The choice of inhibitor depends on the specific requirements of your experiment:
-
For high selectivity: Thiamet-G and GlcNAcstatins offer significantly higher selectivity for OGA over β-hexosaminidases compared to this compound.[9][10]
-
For in vivo studies, especially in the central nervous system: Thiamet-G, MK-8719, and ASN90 have demonstrated good brain permeability.[6][7][11]
-
For initial, proof-of-concept studies: While less selective, this compound can still be a useful tool, provided its limitations are acknowledged and appropriate controls are used.
It is always recommended to consult the literature for the most suitable inhibitor for your specific cell type or animal model and to validate its effects in your system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no increase in cellular O-GlcNAcylation after inhibitor treatment. | 1. Insufficient inhibitor concentration. 2. Short incubation time. 3. Poor cell permeability of the inhibitor in your specific cell line. 4. Degradation of the inhibitor stock solution. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal incubation period.[12] 3. Confirm inhibitor uptake if possible or switch to an inhibitor with known good cell permeability like Thiamet-G.[9] 4. Ensure proper storage of the inhibitor stock solution and prepare fresh dilutions for each experiment.[12] |
| High cell toxicity or unexpected phenotypes observed. | 1. Inhibitor concentration is too high. 2. Off-target effects of a non-selective inhibitor like this compound. | 1. Reduce the inhibitor concentration and perform a toxicity assay (e.g., MTT assay) to determine the IC50 for toxicity in your cell line.[12] 2. Switch to a more selective OGA inhibitor (e.g., Thiamet-G, GlcNAcstatin) to minimize off-target effects.[13] |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of inhibitor solutions. | 1. Maintain consistent cell culture practices. 2. Prepare fresh inhibitor dilutions for each experiment and ensure accurate pipetting. |
| Difficulty interpreting results due to potential off-target effects. | Use of a non-selective inhibitor like this compound. | 1. Use a highly selective OGA inhibitor as a positive control. 2. Use a selective β-hexosaminidase inhibitor to assess the contribution of this off-target inhibition. 3. Rescue the phenotype by overexpressing OGA to confirm the effect is on-target. |
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of various OGA inhibitors.
Table 1: In Vitro Inhibitory Potency and Selectivity of OGA Inhibitors
| Inhibitor | Target Enzyme | Ki (Inhibitory Constant) | Selectivity vs. β-hexosaminidase | Reference(s) |
| This compound | Human OGA | ~50 nM | Low | [2] |
| NAG-thiazoline | Human OGA | ~70 nM | Low | [2] |
| Thiamet-G | Human OGA | 20-21 nM | High (~37,000-fold) | [6][9][14] |
| GlcNAcstatin | Human OGA | Nanomolar range | Up to 160-fold | [10] |
| GlcNAcstatin G | Human OGA | 4.1 nM | ~900,000-fold | [15] |
| MK-8719 | Human OGA | - | High | [11] |
| ASN90 | Human OGA | - | High | [7] |
Table 2: Cellular Efficacy of OGA Inhibitors
| Inhibitor | Cell Line | EC50 (Half-maximal Effective Concentration) | Reference(s) |
| Thiamet-G | HEK293 | 32 nM | [9] |
| Thiamet-G | rTg4510 primary neurons | 33 nM | [9] |
| GlcNAcstatin G | HEK293 | 3 nM | [9] |
Experimental Protocols
Protocol 1: In Vitro OGA Inhibition Assay
This protocol describes a common method to determine the IC50 of an inhibitor against purified OGA using a fluorogenic substrate.
Materials:
-
Purified recombinant human OGA (hOGA)
-
OGA inhibitor of interest
-
Assay Buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 0.01% BSA, 0.01% Tween 20, 1 mM DTT, pH 7.4)[16]
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)[9]
Procedure:
-
Prepare serial dilutions of the OGA inhibitor in the Assay Buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add a fixed concentration of purified hOGA to each well (except the "no enzyme" control).
-
Pre-incubate the enzyme and inhibitor for a predetermined time (e.g., 15 minutes) at 37°C.[9]
-
Initiate the reaction by adding the 4-MUG substrate to all wells.
-
Monitor the increase in fluorescence over time at 37°C. The fluorescence is generated by the cleavage of 4-MUG by OGA.[9]
-
After a set time, stop the reaction by adding the Stop Solution.
-
Read the fluorescence on a microplate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular O-GlcNAcylation Assay (Western Blot)
This protocol assesses the efficacy of an OGA inhibitor in increasing the levels of O-GlcNAcylated proteins in cultured cells.
Materials:
-
Cultured cells of interest
-
OGA inhibitor (e.g., Thiamet-G, GlcNAcstatin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)[9]
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cultured cells with varying concentrations of the OGA inhibitor or vehicle control for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in O-GlcNAcylation.[9]
Visualizations
Caption: O-GlcNAc Cycling and the Point of Inhibition.
Caption: Comparing OGA Inhibitor Selectivity Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective inhibitor Gal-PUGNAc of human lysosomal beta-hexosaminidases modulates levels of the ganglioside GM2 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of O-GlcNAcase Inhibitors: (Z)-PUGNAc vs. Thiamet-G
For researchers, scientists, and drug development professionals, the selection of a suitable O-GlcNAcase (OGA) inhibitor is a critical decision in the study of O-GlcNAcylation, a dynamic post-translational modification implicated in a host of cellular processes and disease states. This guide provides an objective comparison of two widely utilized OGA inhibitors, (Z)-PUGNAc and Thiamet-G, focusing on their inhibitory potency, selectivity, and cellular efficacy, supported by experimental data and detailed protocols.
O-GlcNAcylation, the addition of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a key regulatory mechanism in cellular signaling. The levels of O-GlcNAcylation are dynamically controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Inhibition of OGA leads to an increase in global O-GlcNAcylation, providing a powerful tool to investigate the functional consequences of this modification.
Mechanism of Action
Both this compound and Thiamet-G act as competitive inhibitors of O-GlcNAcase. They bind to the active site of the enzyme, preventing it from removing O-GlcNAc modifications from proteins. This leads to a global increase in protein O-GlcNAcylation, allowing for the elucidation of the role of this post-translational modification in various signaling pathways.
Quantitative Comparison of Inhibitor Potency and Selectivity
A critical differentiator between this compound and Thiamet-G is their potency and selectivity for O-GlcNAcase over the functionally related lysosomal β-hexosaminidases. Off-target inhibition of β-hexosaminidases can lead to confounding experimental results.
| Inhibitor | Target Enzyme | Ki (human OGA) | Ki (β-hexosaminidase) | IC50 (human OGA) | Selectivity (OGA vs. β-hexosaminidase) |
| This compound | O-GlcNAcase & β-hexosaminidase | 46 nM[1] | 36 nM[1] | Not widely reported | ~0.8-fold |
| Thiamet-G | O-GlcNAcase | 20-21 nM[2][3][4][5][6] | Not applicable due to high selectivity | ~30 nM[3] | ~37,000-fold[3][7] |
In Vitro and In Vivo Efficacy
Both inhibitors have been shown to effectively increase O-GlcNAc levels in cultured cells. However, their application in in vivo studies reveals significant differences.
This compound has been demonstrated to amplify the incorporation of O-GlcNAc on proteins in various cell lines, including HeLa and HEK cells.[8] However, its use in animal models is limited due to its lack of selectivity, which can lead to off-target effects.[9]
Thiamet-G is a potent and selective OGA inhibitor that is orally bioavailable and brain-permeable, making it a widely used tool for in vivo studies.[10][11] It has been extensively used in animal models of neurodegenerative diseases, such as tauopathies, where it has been shown to increase O-GlcNAc levels in the brain, reduce tau pathology, and improve cognitive deficits.[12][13][14] For instance, administration of Thiamet-G to rTg4510 mice, a model for tauopathy, resulted in a significant increase in brain O-GlcNAc levels and a reduction in pathological tau species.[13][15]
Experimental Protocols
O-GlcNAcase Inhibition Assay (IC50 Determination)
This assay is used to determine the in vitro potency of inhibitors against the OGA enzyme.
Materials:
-
Purified human O-GlcNAcase (OGA)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound or Thiamet-G
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a constant amount of purified OGA enzyme to each well of the microplate.
-
Add the inhibitor dilutions to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a high pH stop solution (e.g., 0.5 M glycine, pH 10.4).
-
Measure the fluorescence of the product using a fluorometer.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Cellular O-GlcNAcylation Level Assessment (Western Blotting)
This method is used to assess the efficacy of the inhibitors in increasing O-GlcNAcylation levels in cultured cells.
Materials:
-
Cultured cells
-
This compound or Thiamet-G
-
Lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the OGA inhibitor for a specified time.
-
Harvest and lyse the cells in a buffer containing protease and OGA inhibitors to preserve the O-GlcNAc modifications.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities and normalize the O-GlcNAc signal to a loading control to determine the relative increase in O-GlcNAcylation.
Conclusion
Both this compound and Thiamet-G are valuable tools for studying the role of O-GlcNAcylation. However, their suitability depends on the specific research application.
This compound is a potent inhibitor of OGA but its significant off-target activity against lysosomal β-hexosaminidases necessitates caution in interpreting cellular and in vivo data. It remains a useful tool for in vitro enzymatic assays where the target is purified.
Thiamet-G offers a significant advantage with its high potency and exceptional selectivity for OGA. Its proven brain permeability and extensive characterization in in vivo models make it the superior choice for studies investigating the physiological and pathological roles of O-GlcNAcylation in complex biological systems, particularly in the context of neurodegenerative diseases. For researchers planning in vivo studies, Thiamet-G represents the more reliable and well-validated option at present.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. alectos.com [alectos.com]
- 6. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Z)-PUGNAc and NAG-thiazoline as OGA Inhibitors
In the dynamic field of glycobiology, the study of O-GlcNAcylation, a crucial post-translational modification, has been significantly advanced by the development of specific inhibitors for the enzyme responsible for its removal, O-GlcNAcase (OGA). Among the most studied first-generation OGA inhibitors are (Z)-PUGNAc and NAG-thiazoline. This guide provides a detailed comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Mechanism of Action and Selectivity
Both this compound and NAG-thiazoline are competitive inhibitors of OGA. NAG-thiazoline is considered a transition state analogue, mimicking the oxazoline (B21484) intermediate of the OGA-catalyzed reaction.[1][2] In contrast, studies suggest that this compound is a poor transition state analogue.[2][3]
A critical differentiator between these two inhibitors is their selectivity for OGA over the functionally related lysosomal β-hexosaminidases. NAG-thiazoline and its derivatives exhibit high selectivity for OGA.[2][3] This selectivity is attributed to structural differences in the active sites of OGA and β-hexosaminidases; OGA possesses a deeper active site pocket that can accommodate modifications to the inhibitor structure, which are not well-tolerated by the more constrained active site of β-hexosaminidases.[1][4] Conversely, this compound shows only modest selectivity and can inhibit β-hexosaminidases, leading to potential off-target effects.[1][3][5] This lack of selectivity has been a significant concern in interpreting data from studies solely relying on PUGNAc.[5][6]
Potency and In-Vivo Efficacy
Both inhibitors are potent, with Ki values in the nanomolar range. However, the superior selectivity of NAG-thiazoline derivatives makes them more suitable tools for specifically studying the effects of OGA inhibition in cellular and in vivo models.[1][7] Derivatives of NAG-thiazoline have been shown to be cell-penetrant and effective at increasing O-GlcNAcylation levels in vivo.[7][8] While this compound also increases cellular O-GlcNAc levels, its off-target effects can complicate the interpretation of in-vivo outcomes.[5][6]
Quantitative Data Summary
| Inhibitor | Target Enzyme | Ki (nM) | IC50 | Selectivity over β-hexosaminidases |
| This compound | O-GlcNAcase | ~46-50[1][9] | Not consistently reported | Modest[3] |
| β-hexosaminidase | ~36[9] | |||
| NAG-thiazoline | O-GlcNAcase | ~70[1][10] | Not consistently reported | High (derivatives)[2][3] |
| β-hexosaminidase | ~70[10] |
Note: Ki and IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source. The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
In Vitro OGA Inhibition Assay (Colorimetric)
This protocol is adapted from methods using a colorimetric substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Materials:
-
Recombinant human OGA
-
pNP-GlcNAc substrate
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.4
-
Inhibitors: this compound and NAG-thiazoline
-
Stop Solution: 0.5 M Sodium Carbonate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the inhibitors (this compound and NAG-thiazoline) in the Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells. Include wells with buffer only as a no-inhibitor control.
-
Add 20 µL of recombinant human OGA solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the pNP-GlcNAc substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The development of a yellow color indicates the production of p-nitrophenol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based O-GlcNAcylation Assay (Western Blot)
This protocol describes how to assess the ability of inhibitors to increase total O-GlcNAcylation levels in cultured cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Inhibitors: this compound and NAG-thiazoline dissolved in a suitable vehicle (e.g., DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and a broad-spectrum hexosaminidase inhibitor (to prevent post-lysis deglycosylation).
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or NAG-thiazoline for a specified period (e.g., 18-24 hours). Include a vehicle-only control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using the supplemented Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the fold-increase in total O-GlcNAcylation for each treatment condition relative to the vehicle control.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4.6. OGA Enzymatic Assay [bio-protocol.org]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to (Z)-PUGNAc and Other O-GlcNAcase Inhibitors for Researchers
For researchers and professionals in drug development, the selective inhibition of O-GlcNAcase (OGA) presents a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, diabetes, and cancer. (Z)-PUGNAc has historically been a cornerstone tool for studying the effects of OGA inhibition. However, the landscape of OGA inhibitors has evolved, with newer compounds offering improved selectivity and potency. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.
Quantitative Comparison of OGA Inhibitors
The inhibitory potency of various compounds against O-GlcNAcase is a critical factor in their experimental application. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound and its alternatives.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Organism | Notes |
| This compound | O-GlcNAcase | 46 | 46 | Human | Also inhibits β-hexosaminidase with a Ki of 36 nM. |
| Thiamet-G | O-GlcNAcase | ~30 (EC50 in cells) | 20 - 21 | Human | Exhibits high selectivity (over 35,000-fold) for OGA over lysosomal β-hexosaminidases.[1][2][3] |
| MK-8719 | O-GlcNAcase | < 10 (in vitro) | 7.9 | Human | A CNS penetrant inhibitor that has entered clinical trials.[4][5] |
| GlcNAcstatin C | O-GlcNAcase | - | 4.4 | Human | Demonstrates 160-fold selectivity over lysosomal β-hexosaminidase.[6][7] |
| GlcNAcstatin G | O-GlcNAcase | ~20 (EC50 in cells) | 4.1 | Human | Shows over 900,000-fold selectivity for OGA.[8] |
Table 1: Comparison of IC50 and Ki values for various O-GlcNAcase inhibitors.
Selectivity Profile: A Critical Consideration
A significant drawback of this compound is its lack of specificity, as it also potently inhibits lysosomal hexosaminidases.[9][10] This can lead to off-target effects, complicating the interpretation of experimental results. In contrast, inhibitors like Thiamet-G and the GlcNAcstatin family have been specifically designed for high selectivity, making them more suitable for studies aiming to dissect the specific roles of OGA.
| Inhibitor | Selectivity for OGA over lysosomal hexosaminidases |
| This compound | Low |
| Thiamet-G | High (>35,000-fold)[3] |
| MK-8719 | High |
| GlcNAcstatins | High to Very High (e.g., >900,000-fold for GlcNAcstatin G)[8] |
Table 2: Selectivity profiles of O-GlcNAcase inhibitors.
Experimental Protocols
In Vitro O-GlcNAcase Activity Assay
This protocol describes a standard method for measuring the enzymatic activity of O-GlcNAcase and assessing the inhibitory potential of compounds like this compound. The assay is based on the cleavage of the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc).[11]
Materials:
-
Purified O-GlcNAcase enzyme
-
Assay Buffer: 50 mM sodium cacodylate, pH 6.5
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc)
-
Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent
-
Stop Solution: 0.5 M Sodium Carbonate
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 400-405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include a control well with no inhibitor.
-
Add a fixed concentration of purified O-GlcNAcase to each well.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNP-O-GlcNAc substrate to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the cleaved p-nitrophenol at 400-405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemical biology tools to interrogate the roles of O-GlcNAc in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 132489-69-1 | Benchchem [benchchem.com]
- 10. This compound | 132489-69-1 | EA06838 | Biosynth [biosynth.com]
- 11. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Z)-PUGNAc: A Comparative Analysis of Cross-Reactivity with Lysosomal Hexosaminidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of (Z)-PUGNAc against its primary target, O-GlcNAcase (OGA), and its cross-reactivity with the lysosomal hexosaminidases A and B (HexA and HexB). The following sections present quantitative data, detailed experimental protocols for assessing this cross-reactivity, and a visual representation of the inhibitor's mechanism of action.
This compound, a potent inhibitor of O-GlcNAcase (OGA), is a valuable tool for studying the roles of O-GlcNAc signaling in various cellular processes.[1] However, its utility can be complicated by off-target effects, most notably the inhibition of lysosomal β-hexosaminidases.[2][3] This cross-reactivity is important to consider when interpreting experimental results, as the inhibition of lysosomal hexosaminidases can lead to the accumulation of gangliosides and other glycoconjugates, potentially confounding the observed phenotype.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against OGA and lysosomal hexosaminidases has been quantified to assess its selectivity. The data, presented in terms of half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), are summarized in the table below. Lower values indicate higher potency.
| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) |
| O-GlcNAcase (OGA) | This compound | 46 | 46 |
| Human O-GlcNAcase (hOGA) | This compound | 35 | |
| β-Hexosaminidase | This compound | 6 | 36 |
| Hexosaminidase A/B (Hex A/B) | This compound | 25 |
Data sourced from multiple suppliers and research articles. It is important to note that the specific values may vary slightly depending on the experimental conditions.
Signaling Pathway and Cross-Reactivity of this compound
The following diagram illustrates the intended inhibitory action of this compound on O-GlcNAcase and its off-target inhibition of lysosomal hexosaminidases.
Caption: this compound's dual inhibitory action on OGA and lysosomal hexosaminidases.
Experimental Protocols: Assessing this compound Cross-Reactivity
To determine the inhibitory potency and selectivity of this compound, in vitro enzyme inhibition assays are performed. The following is a generalized protocol for assessing the activity against OGA and lysosomal hexosaminidases.
Materials:
-
Purified recombinant human O-GlcNAcase (hOGA)
-
Purified human lysosomal Hexosaminidase A (HexA) and Hexosaminidase B (HexB), or a mixture (HexA/B)
-
This compound
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
-
Assay Buffers:
-
OGA Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.4
-
Hexosaminidase Assay Buffer: 50 mM citrate (B86180) buffer, pH 4.5
-
-
Stop Solution: 0.5 M glycine, pH 10.4
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~450 nm)
-
DMSO (for dissolving this compound)
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in the respective assay buffers to achieve a range of desired inhibitor concentrations.
-
Prepare working solutions of the enzymes (hOGA, HexA, HexB, or HexA/B) in their respective assay buffers.
-
Prepare a working solution of the 4MU-GlcNAc substrate in the appropriate assay buffer.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well black microplate, add the following in triplicate:
-
Respective assay buffer
-
A fixed volume of the appropriate enzyme solution (hOGA or Hexosaminidase)
-
Varying concentrations of the this compound dilutions. For control wells, add buffer with the same percentage of DMSO as the inhibitor wells.
-
-
Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the 4MU-GlcNAc substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the stop solution to each well. The high pH of the stop solution enhances the fluorescence of the product, 4-methylumbelliferone (B1674119) (4MU).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a fluorometric plate reader with excitation at ~365 nm and emission at ~450 nm.
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
To determine the Ki value, the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive).
-
The provided data and methodologies offer a framework for researchers to critically evaluate the use of this compound in their experimental systems. While a potent inhibitor of OGA, its significant cross-reactivity with lysosomal hexosaminidases necessitates careful consideration and the use of appropriate controls to ensure that observed biological effects are correctly attributed to the inhibition of O-GlcNAc cycling. For studies requiring high selectivity, alternative OGA inhibitors with improved specificity against lysosomal hexosaminidases should be considered.
References
Comparative Analysis of OGA Inhibitor Potency and Selectivity
A Comparative Analysis of (Z)-PUGNAc and Other O-GlcNAcase Inhibitors for Researchers
In the study of cellular signaling, the dynamic post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) has emerged as a critical regulatory mechanism. This process, governed by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), is implicated in a multitude of cellular functions and its dysregulation is linked to various diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2][3] OGA inhibitors are therefore powerful tools for investigating the roles of O-GlcNAcylation. This guide provides a comparative overview of this compound and other prominent OGA inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The efficacy of an OGA inhibitor is determined by its potency (typically measured by IC50 and Ki values) and its selectivity for OGA over other related enzymes, such as lysosomal β-hexosaminidases (HexA/B).[3] Off-target inhibition of these lysosomal enzymes can lead to undesirable cellular effects.[4] The following table summarizes the in vitro potency and selectivity of several widely used OGA inhibitors.
| Inhibitor | Target Enzyme | IC50 | Ki | Selectivity (OGA vs. HexA/B) | References |
| This compound | Human OGA | - | - | Modest | [5][6] |
| Thiamet-G | Human OGA | - | 21 nM | >1,000-fold | [7] |
| GlcNAcstatin | Human OGA | - | 5 pM | ~100,000-fold | [8] |
| MK-8719 | Human OGA | - | - | High | [4][9] |
| ASN90 | Human OGA | - | - | High | [9][10] |
| NAG-thiazoline | Human OGA | - | 70 nM | Low (non-selective) | [4][6] |
Note: Specific IC50 values for all inhibitors are not consistently reported across all literature, hence Ki values are often used for a more standardized comparison. This compound is known to be a potent inhibitor, but its stereoisomer, (E)-PUGNAc, is significantly less active.[5]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the O-GlcNAc cycling pathway they modulate. Furthermore, a standardized workflow for evaluating their efficacy is essential for reproducible research.
Caption: The O-GlcNAc Cycling Pathway and Point of Inhibition.
Caption: General Workflow for Evaluating OGA Inhibitors.
Experimental Protocols
In Vitro OGA Enzymatic Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified OGA.
Materials:
-
Purified recombinant human OGA (hOGA)
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay Buffer: 50 mM sodium cacodylate, pH 6.4, 50 mM N-acetylgalactosamine, 0.3% BSA.[11]
-
Stop Solution: 500 mM Na2CO3
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified hOGA enzyme to all wells except the negative control and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the 4-MU-GlcNAc substrate to all wells. The final concentration of the substrate should be at or below its Km value.
-
Incubate the plate at 37°C for 30-60 minutes.[11]
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Cellular O-GlcNAcylation
This method assesses the efficacy of the inhibitors in increasing O-GlcNAcylation levels in cultured cells.[7]
Materials:
-
Cultured cells (e.g., HEK293, SH-SY5Y)
-
OGA inhibitor (e.g., this compound, Thiamet-G)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor to prevent post-lysis de-O-GlcNAcylation.
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the OGA inhibitor for a specified period (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with the lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the fold-change in global O-GlcNAcylation.
Conclusion
The selection of an appropriate OGA inhibitor is critical for accurately probing the function of O-GlcNAcylation. While this compound is a potent and widely used inhibitor, newer generations of inhibitors such as Thiamet-G and GlcNAcstatin offer significantly improved selectivity, which is crucial for minimizing off-target effects.[7][8][12] The experimental protocols and workflows provided in this guide offer a standardized framework for the evaluation and comparison of these valuable research tools, facilitating further discoveries in the complex field of O-GlcNAc signaling.
References
- 1. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 2. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GlcNAcstatin - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.6. OGA Enzymatic Assay [bio-protocol.org]
- 12. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
Potency Analysis: A Comparative Guide to (Z)- and (E)-Combretastatin A-4 Isomers
For Immediate Publication
Introduction
Combretastatin (B1194345) A-4 (CA-4), a natural stilbene (B7821643) isolated from the South African bushwillow tree Combretum caffrum, is a potent antimitotic agent that has garnered significant interest in oncology research.[1][2] It functions as a vascular-disrupting agent by inhibiting tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[3][4][5] CA-4 exists as two geometric isomers, (Z) and (E), due to the carbon-carbon double bond in its stilbene structure. It is well-established that the (Z)-isomer, also referred to as the cis-isomer, exhibits significantly greater biological activity than the thermodynamically more stable (E)- or trans-isomer.[6][7] This guide provides a comparative analysis of the potency of these two isomers, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Isomer Potency
The disparity in potency between (Z)-CA-4 and (E)-CA-4 is most evident in their ability to inhibit tubulin polymerization and to exert cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Assay | Isomer | IC50 Value | Cell Line |
| Tubulin Polymerization Inhibition | (Z)-Combretastatin A-4 | ~2-3 µM | N/A (Biochemical Assay) |
| (E)-Combretastatin A-4 | > 200 µM | N/A (Biochemical Assay) | |
| Cytotoxicity (MTT Assay) | (Z)-Combretastatin A-4 | Nanomolar range (e.g., <10 nM) | Various (e.g., HCT-116, MCF-7)[7][8][9] |
| (E)-Combretastatin A-4 | Micromolar range (Significantly less potent) | Various |
Note: Specific IC50 values can vary depending on the experimental conditions, cell line, and assay used. The data presented represents typical reported values demonstrating the significant potency difference.
The data clearly indicates that the (Z)-isomer is orders of magnitude more potent than the (E)-isomer in both inhibiting its direct molecular target, tubulin, and in its cytotoxic effect on cancer cells. The structural conformation of the cis-isomer is crucial for its high-affinity binding to the colchicine-binding site on β-tubulin, which is not achieved by the trans-isomer.[3][6]
Experimental Protocols
Tubulin Polymerization Inhibition Assay (In Vitro)
This biochemical assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Methodology:
-
Reagents: Purified porcine brain tubulin (>99% pure), GTP (Guanosine-5'-triphosphate), General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), and a fluorescence reporter (e.g., DAPI).[10]
-
Preparation: Tubulin is diluted to a final concentration of 2 mg/mL in the assay buffer.[10] The test compounds ((Z)-CA-4 and (E)-CA-4) are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay Procedure:
-
The tubulin solution is placed in a 96-well microplate on ice.
-
A baseline fluorescence reading is taken.
-
GTP and the test compounds at desired final concentrations are added to the wells.
-
The plate is transferred to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.
-
-
Data Acquisition: The increase in fluorescence, which corresponds to the incorporation of the reporter into polymerizing microtubules, is monitored over time (e.g., every minute for 60 minutes).[10]
-
Analysis: The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[11]
Cytotoxicity Assay (Cell-Based)
This assay determines the concentration of a compound required to reduce the viability of a cell population by 50%. The MTT assay is a common colorimetric method for this purpose.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[12][13]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of (Z)-CA-4 or (E)-CA-4. Control wells receive medium with the vehicle (e.g., DMSO) only. The cells are then incubated for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.[15]
Mechanism of Action Visualization
The primary mechanism of action for Combretastatin A-4 involves binding to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and subsequent apoptosis (programmed cell death).
Caption: Mechanism of action for (Z)-Combretastatin A-4.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 9. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
Validating the On-Target Effects of O-GlcNAcase Inhibition: A Comparative Guide to (Z)-PUGNAc and siRNA
For researchers and drug development professionals, rigorous on-target validation is a critical step in preclinical research. This guide provides an objective comparison of two common methodologies for validating the on-target effects of inhibiting O-GlcNAcase (OGA), a key enzyme in the hexosamine biosynthetic pathway: the chemical inhibitor (Z)-PUGNAc and small interfering RNA (siRNA).
This compound is a potent, cell-permeable inhibitor of OGA, the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1] By inhibiting OGA, this compound leads to an increase in global O-GlcNAcylation, a post-translational modification crucial for regulating a multitude of cellular processes, including signaling, transcription, and metabolism. However, like many chemical inhibitors, this compound is not entirely specific and can inhibit other hexosaminidases, potentially leading to off-target effects.[2][3] Therefore, validating its on-target effects with a highly specific genetic tool like siRNA is essential.
This guide presents a direct comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting their target validation studies.
Comparative Analysis: this compound vs. OGA siRNA
The following table summarizes the key characteristics and performance of this compound and OGA-targeting siRNA in validating the on-target effects of OGA inhibition. The quantitative data is based on a study comparing the effects of a highly selective OGA inhibitor, Thiamet G, with OGA siRNA on the phosphorylation of Akt, a downstream signaling molecule. This provides a strong model for understanding the comparative effects of chemical versus genetic inhibition of OGA.
| Feature | This compound (Chemical Inhibition) | OGA siRNA (Genetic Knockdown) |
| Mechanism of Action | Competitively inhibits the active site of the OGA enzyme, preventing the removal of O-GlcNAc from proteins.[2][4] | Induces the degradation of OGA mRNA, preventing the synthesis of the OGA protein. |
| Mode of Action | Post-translational (inhibition of enzyme function). | Pre-translational (inhibition of gene expression). |
| Effect on OGA Protein | Does not reduce the total amount of OGA protein. | Reduces the total amount of OGA protein. |
| Onset of Action | Rapid, typically within hours of treatment. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Duration of Effect | Transient and reversible upon removal of the inhibitor. | Can be transient or stable depending on the experimental design (e.g., transient transfection vs. stable shRNA expression). |
| Specificity | Potent inhibitor of OGA, but can have off-target effects on other hexosaminidases like lysosomal β-hexosaminidases.[2][3] | Highly sequence-specific, but potential for off-target effects on unintended mRNAs exists and should be controlled for. |
| Ease of Use | Simple to add to cell culture media. | Requires optimization of transfection protocols for each cell type. |
| Quantitative Effect on Downstream Signaling (p-Akt Ser473) | A selective OGA inhibitor (Thiamet G) significantly increases p-Akt levels. | OGA siRNA significantly increases p-Akt levels. |
Experimental Data Summary
The following table presents a summary of quantitative data from a study comparing the effects of the selective OGA inhibitor Thiamet G and OGA siRNA on the phosphorylation of Akt at Serine 473 (p-Akt) in C2C12 myotubes. Increased O-GlcNAcylation due to OGA inhibition is known to enhance Akt phosphorylation.
| Treatment | Fold Change in p-Akt (Ser473) / Total Akt (Mean ± SD) |
| Control (si-Scramble) | 1.00 ± 0.15 |
| OGA siRNA | 1.85 ± 0.20 |
| Control (Vehicle) | 1.00 ± 0.12 |
| Thiamet G (10⁻⁶ mol/L) | 1.75 ± 0.18 |
| *p < 0.05 compared to respective control |
This data demonstrates that both chemical inhibition (using a selective inhibitor) and genetic knockdown of OGA lead to a comparable and significant increase in the phosphorylation of the downstream target Akt, providing strong evidence for the on-target effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
OGA Knockdown using siRNA Transfection in C2C12 Myotubes
This protocol is adapted for the transfection of siRNA into differentiated C2C12 myotubes.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS (Growth Medium, GM)
-
DMEM with 2% horse serum (Differentiation Medium, DM)
-
OGA-targeting siRNA and non-targeting control siRNA (e.g., Dharmacon)
-
Transfection reagent (e.g., DharmaFECT1)
-
Opti-MEM Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding and Differentiation: Seed C2C12 myoblasts in 6-well plates in GM and grow to 90% confluency. Induce differentiation to myotubes by replacing GM with DM for 72 hours.[5]
-
siRNA-Transfection Reagent Complex Formation:
-
For each well, dilute 50 nM of siRNA into Opti-MEM.
-
In a separate tube, dilute the DharmaFECT1 transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.[5]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the C2C12 myotubes in fresh DM.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and lyse the cells for subsequent Western blot analysis.
Western Blot Analysis of O-GlcNAcylation and Akt Phosphorylation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc, anti-OGA, anti-p-Akt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and control cells in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway
The following diagram illustrates the central role of OGA in regulating protein O-GlcNAcylation and its impact on the downstream Akt signaling pathway.
Experimental Workflow
This diagram outlines the key steps in a typical experiment to validate the on-target effects of an OGA inhibitor using siRNA.
Logical Framework for Target Validation
This diagram illustrates the logical relationship between using a chemical inhibitor and siRNA to confirm that the observed phenotype is a direct result of targeting OGA.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of (Z)-PUGNAc and GlcNAcstatin
For Researchers, Scientists, and Drug Development Professionals
The study of O-GlcNAcylation, a dynamic post-translational modification, is crucial for understanding a myriad of cellular processes in both health and disease. Central to this research are potent and selective inhibitors of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc from proteins. This guide provides a detailed, objective comparison of two widely used OGA inhibitors, (Z)-PUGNAc and GlcNAcstatin, focusing on their cellular effects and supported by experimental data.
Executive Summary
This compound and GlcNAcstatin are both inhibitors of OGA and are instrumental in elevating cellular O-GlcNAcylation levels. However, they exhibit significant differences in potency, selectivity, and off-target effects, which translate to distinct cellular outcomes. GlcNAcstatin emerges as a more potent and vastly more selective inhibitor of OGA, making it a more precise tool for studying the direct consequences of OGA inhibition. In contrast, this compound's inhibition of other cellular enzymes, particularly lysosomal hexosaminidases, can lead to off-target effects that confound the interpretation of experimental results. A notable example is the induction of insulin (B600854) resistance, a cellular phenotype observed with this compound but not with more selective OGA inhibitors like GlcNAcstatin.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the key quantitative data for this compound and various GlcNAcstatin derivatives, providing a clear comparison of their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against human OGA (hOGA) and lysosomal hexosaminidases (Hex A/B).
| Inhibitor | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (Hex A/B / hOGA) |
| This compound | hOGA | 46[1] | ~50 | Low[2] |
| Hex A/B | - | High Affinity | - | |
| GlcNAcstatin A | hOGA | 4.3 | - | Not Selective |
| Hex A/B | 0.55 | - | ||
| GlcNAcstatin B | hOGA | 0.42 | - | Not Selective |
| Hex A/B | 0.17 | - | ||
| GlcNAcstatin C | hOGA | 4.4 | - | 164-fold |
| Hex A/B | 550 | - | ||
| GlcNAcstatin D | hOGA | 0.74 | - | 4-fold |
| Hex A/B | 2.7 | - | ||
| GlcNAcstatin G | hOGA | 4.1[1] | 3 (EC₅₀ in HEK293 cells)[3] | ~900,000-fold[1] |
Comparative Cellular Effects
Global O-GlcNAcylation Levels
Both this compound and GlcNAcstatin effectively increase global O-GlcNAcylation levels in a dose- and time-dependent manner in various cell lines.[4] However, due to its higher potency, GlcNAcstatin can achieve this effect at significantly lower concentrations.[3]
Insulin Signaling
A critical distinction between the two inhibitors lies in their impact on insulin signaling.
-
This compound: Treatment with this compound has been shown to induce insulin resistance in adipocytes and skeletal muscle.[4][5] This is characterized by reduced insulin-stimulated glucose uptake and impaired phosphorylation of key signaling proteins such as Insulin Receptor Substrate 1 (IRS-1) and Akt.[6][7] Evidence strongly suggests that this effect is not a direct consequence of OGA inhibition but rather an off-target effect resulting from the inhibition of lysosomal hexosaminidases.[5]
-
GlcNAcstatin: In contrast, the highly selective OGA inhibitor GlcNAcstatin does not induce insulin resistance.[2][8] Studies using GlcNAcstatin and other selective OGA inhibitors have demonstrated that elevation of O-GlcNAc levels alone is not sufficient to cause the insulin resistance phenotype observed with PUGNAc treatment.[2][8][9] This highlights the importance of using selective inhibitors to accurately probe the role of O-GlcNAcylation in insulin signaling.
Apoptosis
The role of O-GlcNAcylation in apoptosis is complex and appears to be cell-type dependent.
-
This compound: Studies have shown that PUGNAc can have both pro- and anti-apoptotic effects. For instance, in T-lymphoblastic cells, PUGNAc treatment led to a reduction in induced apoptosis.[10] Conversely, in mantle cell lymphoma, PUGNAc sensitized cells to bortezomib-induced apoptosis.[11] The off-target effects of PUGNAc may contribute to these varied observations.
-
GlcNAcstatin: The direct effects of GlcNAcstatin on apoptosis are less extensively documented in direct comparison to PUGNAc. However, given that increased O-GlcNAcylation can modulate the function of key apoptotic proteins like those in the Bcl-2 family and caspases, it is plausible that GlcNAcstatin can influence apoptotic pathways.[12] The precise effect is likely to be context-dependent.
Signaling Pathways
The inhibition of OGA and subsequent increase in O-GlcNAcylation can impact numerous signaling pathways.
OGA Inhibition and Cellular Signaling
References
- 1. O-GlcNAcylation-regulated classical programmed cell death in diseases: molecular crosstalk and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implications of the O-GlcNAc modification in the regulation of nuclear apoptosis in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of O-GlcNAcase sensitizes apoptosis and reverses bortezomib resistance in mantle cell lymphoma through modification of truncated Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights into O-GlcNAcylation and programmed cell death in cancer [frontiersin.org]
- 12. reddit.com [reddit.com]
A Comparative Guide to the Efficacy of (Z)-PUGNAc Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), is a widely utilized chemical tool to study the functional roles of O-GlcNAcylation, a dynamic post-translational modification crucial to numerous cellular processes. This guide provides a comparative overview of the efficacy of this compound in various cell lines, supported by experimental data from multiple studies. The information herein is intended to assist researchers in selecting appropriate cell models and experimental conditions for their investigations into O-GlcNAc signaling.
Quantitative Efficacy of this compound: A Comparative Summary
The efficacy of this compound can be assessed by its ability to inhibit OGA activity, leading to an increase in cellular O-GlcNAcylation levels. The following table summarizes key quantitative data from studies in different cell lines. It is important to note that experimental conditions, such as treatment duration and detection methods, can vary between studies, influencing the observed values.
| Parameter | Cell Line/Enzyme Source | Value | Notes |
| Ki (Inhibition Constant) | Purified Rat Spleen O-GlcNAcase | 46 nM | The (Z)-isomer of PUGNAc is significantly more potent than the (E)-isomer.[1] |
| Purified Human O-GlcNAcase | 36 nM | Demonstrates potent inhibition of the human enzyme. | |
| EC50 (Half-maximal effective concentration for O-GlcNAcylation increase) | 3T3-L1 Adipocytes | 3 µM | Dose-dependent increase in O-GlcNAcylation after 24 hours of treatment.[2][3] |
| Effective Concentration for increased O-GlcNAcylation | HT29 Cells | Not specified, but a ~2-fold increase was observed. | This compound treatment resulted in an approximately 2-fold increase in O-GlcNAc levels. |
| HeLa and HEK Cells | Not specified | This compound treatment amplifies the incorporation of O-GlcNAc on proteins in both cell systems.[4] | |
| 3T3-L1 Adipocytes | 100 µM | Treatment for 16 hours led to a global increase in O-GlcNAcylated proteins and induced insulin (B600854) resistance.[5][6][7] | |
| Schwann Cells | Not specified | Pretreatment with PUGNAc enhanced O-GlcNAcylation in Schwann cells exposed to glucosamine.[8] | |
| PANC-1 and MiaPaCa-2 (Pancreatic Cancer) | 1 µM | Treatment for 4 hours resulted in elevated protein levels of SIRT7.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures for evaluating this compound, the following diagrams are provided.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevation of Global O-GlcNAc Levels in 3T3-L1 Adipocytes by Selective Inhibition of O-GlcNAcase Does Not Induce Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing (Z)-PUGNAc as a Transition State Analogue for O-GlcNAcase: A Comparative Guide
In the field of glycobiology and drug discovery, the modulation of O-linked β-N-acetylglucosamine (O-GlcNAc) cycling has emerged as a critical area of research for understanding and potentially treating a variety of diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2][3][4] Central to this regulation is the enzyme O-GlcNAcase (OGA), which catalyzes the removal of O-GlcNAc from serine and threonine residues of nucleocytoplasmic proteins.[3][5][6] The development of potent and selective OGA inhibitors is a key strategy to elevate global O-GlcNAcylation levels and study the functional consequences.
This guide provides a detailed assessment of O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc), with a focus on its (Z)-isomer, as a transition state analogue inhibitor of OGA. Through a comparison with other notable OGA inhibitors, supported by experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these critical research tools.
The Role of Transition State Analogues in OGA Inhibition
The catalytic mechanism of OGA involves the distortion of the GlcNAc sugar ring into a transition state that facilitates cleavage. Transition state analogues are stable molecules that mimic this high-energy, transient state of the substrate. By binding to the enzyme's active site with high affinity, they act as potent inhibitors. An ideal transition state analogue will exhibit a binding affinity that is orders of magnitude tighter than that of the ground-state substrate.
While (Z)-PUGNAc is a potent inhibitor of OGA, studies have revealed that it is a poor transition state analogue.[6][7] In contrast, other inhibitors, such as NAG-thiazoline, have been shown to be much better mimics of the OGA-stabilized transition state.[6][7][8] This distinction is crucial for the rational design of highly selective and potent OGA inhibitors.
Comparative Analysis of OGA Inhibitors
The efficacy and utility of an OGA inhibitor are determined by its potency (Ki and IC50 values), selectivity against other glycosidases (like lysosomal β-hexosaminidases), and its performance in cellular and in vivo models. The following table summarizes key quantitative data for this compound and other widely used OGA inhibitors.
| Inhibitor | Target Enzyme | Ki (Inhibitory Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference(s) |
| This compound | Human OGA | 70 nM | ~50 µM (in some cellular assays) | [9][10] |
| Thiamet-G | Human OGA | 21 nM | 32 nM (HEK293 cells) | [1] |
| GlcNAcstatin | Human OGA | Nanomolar range | 3 nM (HEK293 cells) | [1] |
| NAG-thiazoline | Human OGA | Not explicitly stated, but potent | Not explicitly stated, but potent | [6][7][11] |
| MK-8719 | Human OGA | Not explicitly stated | Potent in vivo | [5] |
| ASN90 | Human OGA | Not explicitly stated | Potent in vivo | [5] |
Note: Ki values represent the intrinsic binding affinity of the inhibitor to the enzyme, while IC50 values are dependent on experimental conditions, such as substrate concentration. The conversion of IC50 to Ki can be performed using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis constant (Km) of the substrate are known.[12][13]
Studies have shown that while PUGNAc is a potent inhibitor, it can exhibit off-target effects and lacks selectivity, potentially leading to misleading results in cellular studies.[10][11][14] More selective inhibitors like Thiamet-G and GlcNAcstatin have been developed to overcome these limitations.[1][5]
Visualizing OGA Inhibition and Assessment
To better understand the concepts and procedures discussed, the following diagrams illustrate the OGA catalytic mechanism and a typical workflow for assessing OGA inhibitors.
Caption: OGA catalytic cycle and its inhibition by a transition state analogue.
Caption: A stepwise workflow for the comprehensive evaluation of OGA inhibitors.
Experimental Protocols
In Vitro O-GlcNAcase (OGA) Inhibition Assay
This assay is fundamental for determining the in vitro potency of an inhibitor against purified OGA enzyme.[1][15]
Materials:
-
Purified human O-GlcNAcase (hOGA)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of purified hOGA to the wells of the 96-well plate.
-
Add the diluted inhibitor solutions to the wells containing the enzyme and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a high pH stop solution (e.g., 0.5 M glycine, pH 10.4).
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4MU), using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Assay against β-Hexosaminidases
To assess the selectivity of the inhibitor, a similar assay is performed using human lysosomal β-hexosaminidases (HexA/B).[15]
Materials:
-
Purified human lysosomal HexA/B enzyme mixture
-
Fluorogenic substrate: 4-MUG
-
Assay buffer (e.g., 50 mM citrate/phosphate buffer, pH 4.5, to reflect the optimal pH for lysosomal enzymes)
-
Test inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure: The procedure is analogous to the OGA inhibition assay, with the key differences being the use of the HexA/B enzyme mixture and an acidic assay buffer. The IC50 values are calculated in the same manner. A higher IC50 value for HexA/B compared to OGA indicates selectivity for OGA.
Western Blot for Cellular O-GlcNAcylation
This method assesses the efficacy of the inhibitor in increasing O-GlcNAcylation levels in cultured cells.[1]
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Treat cultured cells with various concentrations of the inhibitor for a specified period (e.g., 18-24 hours).
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against O-GlcNAc.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., chemiluminescence).
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the fold-increase in global O-GlcNAcylation levels.
Conclusion
While this compound is a potent inhibitor of OGA and has been instrumental in early studies of O-GlcNAc cycling, evidence suggests it is not a true transition state analogue.[6][7] Its lack of selectivity can also lead to off-target effects, which may complicate the interpretation of cellular studies.[10][11] Newer generations of OGA inhibitors, such as Thiamet-G and GlcNAcstatin, offer improved selectivity and potency, and in the case of NAG-thiazoline, a closer mimicry of the enzymatic transition state.[1][6][7] For researchers aiming to dissect the specific roles of OGA and O-GlcNAcylation, the use of these more advanced and well-characterized inhibitors is highly recommended. The experimental protocols provided herein offer a robust framework for the head-to-head comparison and validation of these valuable chemical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. [PDF] Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. | Semantic Scholar [semanticscholar.org]
- 9. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Validating O-GlcNAcylation: (Z)-PUGNAc vs. OGT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
O-GlcNAcylation, the dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical post-translational modification involved in a myriad of cellular processes.[1][2] Its regulation is tightly controlled by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][3][4] Dysregulation of O-GlcNAcylation is implicated in various diseases, including cancer, neurodegenerative disorders, and diabetes.[5][6][7]
Validating the functional roles of O-GlcNAcylation is paramount for understanding its physiological and pathological significance. Small molecule inhibitors that modulate the activity of OGT and OGA are invaluable tools for these investigations. This guide provides an objective comparison of two primary classes of chemical probes used to study O-GlcNAcylation: (Z)-PUGNAc, an OGA inhibitor, and OGT inhibitors. We present supporting experimental data, detailed protocols, and a comparative analysis to assist researchers in selecting the appropriate methodology for their studies.
Mechanism of Action: A Tale of Two Opposing Effects
The functional consequence of using this compound versus an OGT inhibitor is fundamentally opposite. This compound treatment leads to an accumulation or "hyper-O-GlcNAcylation" of proteins, while OGT inhibitors result in a decrease in protein O-GlcNAcylation.
-
This compound : This compound is a potent inhibitor of O-GlcNAcase (OGA).[8] By blocking OGA, this compound prevents the removal of O-GlcNAc from proteins, leading to a global increase in O-GlcNAcylation levels.[1][9] It is important to note that the Z-isomer of PUGNAc is significantly more potent than the E-isomer.[8][10]
-
OGT Inhibitors : These molecules are designed to directly target and inhibit the enzymatic activity of O-GlcNAc transferase (OGT).[5] By binding to the active site or allosteric sites of OGT, they prevent the transfer of GlcNAc from the sugar donor UDP-GlcNAc to substrate proteins.[5] This leads to a global reduction in protein O-GlcNAcylation.[5][11]
Comparative Analysis: this compound vs. OGT Inhibitors
The choice between using an OGA inhibitor like this compound and an OGT inhibitor depends on the specific research question. The following table provides a direct comparison of their key characteristics.
| Feature | This compound | OGT Inhibitors |
| Target Enzyme | O-GlcNAcase (OGA) | O-GlcNAc Transferase (OGT) |
| Effect on Global O-GlcNAcylation | Increase | Decrease |
| Mechanism of Action | Prevents removal of O-GlcNAc | Prevents addition of O-GlcNAc |
| Specificity & Off-Target Effects | Potent for OGA, but can inhibit lysosomal β-hexosaminidases at higher concentrations, potentially confounding results.[12][13] | Specificity varies by compound. Some may have off-target effects. Cellular target validation is crucial.[14][15] |
| Typical Experimental Outcome | Mimics a state of high nutrient flux or cellular stress, leading to hyper-O-GlcNAcylation.[1] | Mimics a state of nutrient deprivation or knockout/knockdown of OGT.[11] |
| Advantages | Well-characterized, commercially available, and effective at increasing global O-GlcNAcylation.[8] | Allows for the study of loss-of-function of O-GlcNAcylation without genetic manipulation. Essential for validating OGT as a therapeutic target.[15][16] |
| Limitations/Considerations | Off-target effects can complicate data interpretation.[12][13] The resulting phenotype may be due to inhibition of other enzymes. | Potency, cell permeability, and in vivo stability can vary significantly between different inhibitors.[14][16] Complete inhibition of OGT can be toxic to cells.[5] |
Quantitative Data Summary
The efficacy of these inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cell-based assays.
| Inhibitor Type | Example Compound | Target | Typical In Vitro IC50 | Typical Cellular EC50 | Reference |
| OGA Inhibitor | This compound | OGA | ~50 nM | 50-100 µM | [4] |
| OGA Inhibitor | Thiamet-G (TMG) | OGA | ~21 nM | ~30 nM | [9] |
| OGT Inhibitor | OSMI-1 | OGT | 2.7 µM | ~25 µM | [15][17] |
| OGT Inhibitor | Ac4-5SGlcNAc (metabolic) | OGT | N/A | 0.8 µM | [18] |
Note: IC50 and EC50 values can vary depending on the assay conditions, cell type, and specific substrate used.
Experimental Protocols for Validation
Validating the changes in O-GlcNAcylation levels following inhibitor treatment is a critical step. Below are detailed protocols for two common validation methods.
Western Blotting for Global O-GlcNAcylation
This method provides a semi-quantitative assessment of the overall change in protein O-GlcNAcylation.
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentration of this compound, OGT inhibitor, or vehicle control for a specified time (e.g., 4-24 hours).
-
Protein Extraction: Harvest cells by scraping and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6) overnight at 4°C.[19][20]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the O-GlcNAc signal to a loading control like β-actin or GAPDH.
Mass Spectrometry with Chemoenzymatic Labeling
This advanced technique allows for the identification and quantification of specific O-GlcNAcylated proteins and sites.
Protocol:
-
Cell Culture and Protein Extraction: Follow steps 1 and 2 from the Western Blotting protocol.
-
Chemoenzymatic Labeling:
-
Take equal amounts of protein (e.g., 1-2 mg) from control and inhibitor-treated lysates.
-
Incubate the lysate with a mutant β-1,4-galactosyltransferase (Y289L GalT) and the sugar donor UDP-GalNAz (N-azidoacetylgalactosamine). This enzyme specifically adds an azide (B81097) tag to O-GlcNAc sites.[1]
-
-
Biotinylation via Click Chemistry: Add an alkyne-functionalized biotin (B1667282) probe to the reaction mixture. This will covalently attach biotin to the azide-tagged O-GlcNAcylated proteins.[1]
-
Enrichment of O-GlcNAcylated Proteins: Use streptavidin-coated beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Elute the peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptide sequences and pinpoint the sites of O-GlcNAcylation. Quantify the relative abundance of O-GlcNAcylated peptides between the inhibitor-treated and control samples.[1]
Alternative Methods for Studying O-GlcNAcylation
| Method | Description | Advantages | Limitations |
| Genetic Manipulation (siRNA/CRISPR) | Knockdown or knockout of OGT or OGA genes. | Highly specific for the target enzyme. | Can be lethal (especially OGT knockout).[16] Potential for compensatory mechanisms. |
| Metabolic Labeling | Feeding cells unnatural sugar analogs that are incorporated into O-GlcNAc and can be detected via click chemistry. | Allows for dynamic tracking and visualization of newly synthesized O-GlcNAcylated proteins. | May not label all O-GlcNAcylated proteins equally; potential for metabolic side effects. |
| Site-Directed Mutagenesis | Mutating specific serine/threonine residues to alanine (B10760859) (to mimic non-glycosylated state) or aspartate/glutamate (to mimic phosphorylation). | Allows for the study of the functional role of O-GlcNAcylation at a specific site.[6][21] | The mutant may not perfectly mimic the native state and can affect protein structure and function in other ways. |
| Enzymatic/Chemo-enzymatic Synthesis | In vitro synthesis of proteins with site-specific O-GlcNAcylation. | Provides homogenous populations of modified proteins for structural and functional studies.[21] | Technically challenging and often limited to smaller proteins or protein domains. |
Conclusion and Recommendations
Both this compound and OGT inhibitors are indispensable tools for elucidating the complex roles of O-GlcNAcylation. The choice of inhibitor should be guided by the specific biological question being addressed.
-
Use this compound or other OGA inhibitors when the goal is to investigate the consequences of increased O-GlcNAcylation. This is useful for studying conditions that mimic hyperglycemia or cellular stress.
-
Use OGT inhibitors when the goal is to probe the effects of decreased O-GlcNAcylation. This approach is critical for understanding the necessity of O-GlcNAcylation for a particular process and for validating OGT as a therapeutic target.
For the most rigorous validation, it is recommended to use multiple, complementary approaches. For instance, a phenotype observed with an OGT inhibitor could be confirmed using OGT siRNA. Similarly, results from this compound treatment should be interpreted with caution, and more specific OGA inhibitors like Thiamet-G should be considered to minimize off-target effects. By carefully selecting the appropriate tools and validation methods, researchers can confidently dissect the intricate functions of O-GlcNAcylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 6. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. otd.harvard.edu [otd.harvard.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Inhibitors of O‐GlcNAc Transferase That Act In Vivo Implicate Decreased O‐GlcNAc Levels in Leptin‐Mediated Nutrient Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Tools for functional dissection of site-specific O-GlcNAcylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00052C [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of PUGNAc Derivatives for O-GlcNAcase (OGA) Selectivity
For Researchers, Scientists, and Drug Development Professionals
The dynamic post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism implicated in a myriad of cellular processes, including signal transduction, transcription, and cell cycle control. The levels of O-GlcNAcylation are maintained by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. Given the therapeutic potential of modulating O-GlcNAc levels in diseases such as diabetes, neurodegeneration, and cancer, the development of potent and selective OGA inhibitors is of paramount interest.
This guide provides a comparative analysis of various derivatives of PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate), a well-known OGA inhibitor, focusing on their selectivity for OGA over the structurally related lysosomal β-hexosaminidases. Off-target inhibition of β-hexosaminidases can lead to undesirable side effects, making selectivity a crucial parameter in drug development.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of several PUGNAc derivatives against human OGA (hOGA) and human β-hexosaminidase (Hex A/B). The selectivity index, calculated as the ratio of β-hexosaminidase inhibition to OGA inhibition, provides a quantitative measure of each compound's specificity.
| Inhibitor | hOGA Ki (nM) | hOGA IC50 (nM) | β-hexosaminidase A/B IC50 (nM) | Selectivity (HexA/B IC50 / hOGA IC50) |
| PUGNAc | 46 | 35 (hOGA) | 25 (Hex A/B) | ~0.7 |
| Thiamet-G | 2.1[1], 20[2] | - | >1,000,000[1] | >37,000[1][3] |
| NAG-thiazoline | 70 | - | 70 | 1 |
| GlcNAcstatin-G | 4.1[4] | - | >1,000,000[4] | >900,000[4][5] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro enzyme inhibition assays. A generalized protocol for determining the inhibitory potency of PUGNAc derivatives is as follows:
Enzyme Inhibition Assay (Fluorometric)
-
Enzyme Source: Recombinant full-length human OGA and purified human placental β-hexosaminidase are used.[6]
-
Substrate: A fluorogenic substrate, typically 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), is employed.[6][7]
-
Assay Buffer: Reactions are typically carried out in a buffer solution at a physiological pH, such as 50 mM NaH2PO4, pH 6.5, containing 100 mM NaCl and 0.1 mg/ml BSA.[8]
-
Inhibitor Preparation: The PUGNAc derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Reaction Initiation: The enzyme is pre-incubated with varying concentrations of the inhibitor before the addition of the 4-MU-GlcNAc substrate to initiate the reaction.
-
Signal Detection: The enzymatic cleavage of 4-MU-GlcNAc releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence is measured using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.[7][8]
-
Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence over time. IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be determined from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Signaling Pathways and Experimental Workflows
The inhibition of OGA leads to an increase in global O-GlcNAcylation, which in turn modulates various signaling pathways. Below are diagrams illustrating the interplay of O-GlcNAcylation in two key pathways: insulin (B600854) signaling and tau phosphorylation, along with a typical experimental workflow for assessing OGA inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unraveling (Z)-PUGNAc-Induced Phenotypes with Genetic Models
An objective guide for researchers, scientists, and drug development professionals on the comparative effects of pharmacological and genetic inhibition of O-GlcNAcase.
In the burgeoning field of post-translational modifications, O-GlcNAcylation—the addition of a single N-acetylglucosamine sugar to serine and threonine residues of nuclear and cytoplasmic proteins—has emerged as a critical regulator of diverse cellular processes. The dynamic cycling of this modification is controlled by two key enzymes: O-GlcNAc transferase (OGT) which adds the sugar moiety, and O-GlcNAcase (OGA) which removes it. Pharmacological inhibition of OGA with agents like (Z)-PUGNAc has been a widely used strategy to elevate global O-GlcNAcylation and study its downstream effects. However, the specificity of chemical inhibitors can be a concern. This guide provides a comprehensive comparison of phenotypes induced by this compound with those observed in genetic models of OGA loss-of-function, offering a clearer perspective for researchers designing experiments and interpreting data in this critical area of study.
Executive Summary
This guide directly compares the metabolic and cell cycle phenotypes induced by the pharmacological inhibitor this compound with those observed in genetic models of OGA deficiency (knockout and knockdown). While both approaches lead to an increase in global O-GlcNAcylation, key differences in phenotypic outcomes have been reported, underscoring the importance of validating pharmacological findings with genetic models. Notably, some effects of this compound, particularly concerning insulin (B600854) resistance, may be attributable to off-target effects. This guide provides the experimental data and detailed protocols necessary to critically evaluate these differences.
Data Presentation: Pharmacological vs. Genetic OGA Inhibition
The following tables summarize key quantitative data from studies comparing the effects of this compound treatment with genetic manipulation of OGA.
Table 1: Comparison of Metabolic Phenotypes
| Phenotype | This compound Treatment | OGA Knockout/Knockdown | Key Findings & Citations |
| Insulin Signaling | Inhibition of insulin-stimulated glucose uptake and Akt phosphorylation in adipocytes.[1] | Defective insulin-responsive GSK3β phosphorylation.[2][3] Heterozygous knockout mice show increased fat accumulation and reduced insulin sensitivity.[3] Pancreatic β-cell specific OGA knockout leads to impaired glucose tolerance and insulin secretion deficits.[4] | Studies using more selective OGA inhibitors did not replicate the insulin resistance seen with PUGNAc, suggesting potential off-target effects of PUGNAc.[5][6][7] |
| Glycogen (B147801) Storage | - | OGA null pups exhibit low liver glycogen stores.[2][3] | Genetic models point to a critical role for OGA in maintaining glycogen homeostasis. |
| Adiposity & Body Weight | - | Brain-specific OGA knockout mice exhibit early-onset obesity and increased fat production.[8] Whole-body heterozygous OGA knockout males have lower body weight and resist high-fat diet-induced weight gain.[4] | The impact on adiposity in genetic models appears to be tissue-specific and dependent on the nature of the genetic modification. |
Table 2: Comparison of Cell Cycle Phenotypes
| Phenotype | This compound Treatment | OGA Knockout/Knockdown | Key Findings & Citations |
| Cell Cycle Progression | Induces delays in cell cycle progression, particularly in G1 and G2/M phases.[9] | OGA knockdown in HeLa cells leads to mitotic exit defects.[10] OGA disruption can result in lagging chromosomes and micronuclei.[10] | Both pharmacological and genetic inhibition of OGA disrupt normal cell cycle progression, highlighting the importance of O-GlcNAc cycling in mitosis. |
| Apoptosis | Can induce apoptosis in some cell types.[11] | - | The pro-apoptotic effects of this compound may, in some contexts, be linked to off-target activities. |
| Protein Expression | Decreases OGT protein expression and increases OGA protein expression.[11] | OGA knockout leads to a downregulation of OGT expression.[12] | A reciprocal feedback mechanism exists between OGA and OGT expression levels. |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of O-GlcNAcylation in key cellular processes, the following diagrams illustrate the affected signaling pathways and a typical experimental workflow for comparing pharmacological and genetic OGA inhibition.
Caption: O-GlcNAcylation's role in insulin signaling.
Caption: O-GlcNAcylation in cell cycle regulation.
Caption: Experimental workflow for comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
This compound Treatment in Cell Culture
-
Objective: To pharmacologically inhibit OGA and increase global O-GlcNAcylation in cultured cells.
-
Materials:
-
This compound (commercially available)
-
Cell line of interest (e.g., 3T3-L1 adipocytes, HeLa cells)
-
Appropriate cell culture medium and supplements
-
DMSO (for stock solution)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 100 mM.
-
Culture cells to the desired confluency.
-
On the day of treatment, dilute the this compound stock solution in fresh cell culture medium to the final desired concentration. A common working concentration is 50-100 µM.[1][5]
-
Include a vehicle control group treated with an equivalent amount of DMSO.
-
Incubate the cells for the desired treatment duration. Treatment times can range from a few hours to 24 hours or longer, depending on the experimental endpoint.[1][5]
-
Following treatment, harvest cells for downstream analysis (e.g., Western blotting for O-GlcNAc levels, metabolic assays, cell cycle analysis).
-
Generation of OGA Knockout Mice
-
Objective: To create a genetic model of OGA deficiency for in vivo studies.
-
Methodology Overview: This protocol describes a conditional knockout approach using the Cre-LoxP system, which allows for tissue-specific or temporal control of gene deletion.
-
Procedure:
-
Construct Design: A targeting vector is designed to flank a critical exon of the Oga gene with loxP sites ("floxed" allele).
-
ES Cell Targeting: The targeting vector is introduced into embryonic stem (ES) cells. Homologous recombination events are selected for, and correctly targeted ES cell clones are identified by PCR and Southern blotting.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeric Mice: Chimeric offspring are identified (often by coat color) and bred to establish germline transmission of the floxed Oga allele.
-
Cre-mediated Deletion: Mice carrying the floxed Oga allele are crossed with mice expressing Cre recombinase under the control of a specific promoter (e.g., a ubiquitously expressed promoter for a whole-body knockout, or a tissue-specific promoter for a conditional knockout). In the offspring, the Cre recombinase will excise the floxed exon, leading to a null Oga allele in the desired tissues.[2][13]
-
Genotyping: Offspring are genotyped by PCR to identify wild-type, heterozygous, and homozygous knockout animals.
-
Western Blotting for O-GlcNAc Levels
-
Objective: To assess the global levels of O-GlcNAcylated proteins in cell or tissue lysates.
-
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell or tissue lysates in lysis buffer containing OGA inhibitors to prevent de-O-GlcNAcylation during sample preparation.
-
Determine protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The use of this compound has been instrumental in advancing our understanding of O-GlcNAcylation. However, the data presented in this guide highlight the critical importance of validating findings from pharmacological studies with genetic models. While this compound is a potent OGA inhibitor, its potential for off-target effects, particularly in the context of insulin signaling, necessitates careful interpretation of experimental results. Genetic models, such as OGA knockout and knockdown systems, provide a more specific means to dissect the physiological roles of OGA and O-GlcNAc cycling. For researchers in both academia and industry, a combinatorial approach, utilizing both pharmacological and genetic tools, will be paramount to accurately delineating the complex functions of this essential post-translational modification and its therapeutic potential.
References
- 1. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditional Knock-out Reveals a Requirement for O-Linked N-Acetylglucosaminase (O-GlcNAcase) in Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional knock-out reveals a requirement for O-linked N-Acetylglucosaminase (O-GlcNAcase) in metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pancreatic β-cell hyper-O-GlcNAcylation leads to impaired glucose homeostasis in vivo [frontiersin.org]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nutrient-driven O-linked N-acetylglucosamine (O-GlcNAc) cycling impacts neurodevelopmental timing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of O-GlcNAcylation Homeostasis Induced Ovarian Granulosa Cell Injury in Bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A genetic model to study O-GlcNAc cycling in immortalized mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of (Z)-PUGNAc in Complex Biological Systems: A Comparative Guide
For researchers investigating the intricate roles of O-GlcNAcylation, the choice of a potent and specific O-GlcNAcase (OGA) inhibitor is paramount. (Z)-PUGNAc has historically been a widely used tool to elevate global O-GlcNAc levels. However, its utility in complex biological systems is often compromised by a significant lack of specificity. This guide provides an objective comparison of this compound with more selective alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
Executive Summary
This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications from nuclear and cytoplasmic proteins. While effective at increasing O-GlcNAcylation, this compound suffers from considerable off-target effects, most notably the inhibition of lysosomal β-hexosaminidases (HexA/B) with similar potency.[1][2] This lack of selectivity can lead to confounding experimental results, as phenotypes observed upon this compound treatment may not be solely attributable to OGA inhibition. Newer generations of OGA inhibitors, such as Thiamet-G and GlcNAcstatins, offer vastly superior specificity, making them more reliable tools for dissecting the specific functions of O-GlcNAcylation.
Quantitative Comparison of OGA Inhibitor Specificity
The following table summarizes the inhibitory potency of this compound and its alternatives against human OGA (hOGA) and human lysosomal β-hexosaminidases (hHexA/B). The selectivity ratio, calculated as the ratio of inhibitory potency against hHexA/B to that against hOGA, highlights the superior specificity of the alternative compounds.
| Inhibitor | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (HexA/B IC₅₀ / OGA IC₅₀) | Reference |
| This compound | hOGA | 46 | - | ~1 | [3] |
| hHexA/B | 36 | - | [3] | ||
| Thiamet-G | hOGA | 21 | - | >37,000 | [1][4] |
| hHexA/B | >780,000 | - | [4] | ||
| NButGT | hOGA | - | ~8,000 (EC₅₀ in 3T3-L1 cells) | - | [5] |
| GlcNAcstatin-G | hOGA | - | Low nM | >900,000 | [6] |
| hHexA/B | ~7,000,000 | [6] |
Note: Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) values are key metrics for inhibitor potency. A lower value indicates higher potency. The selectivity ratio provides a direct measure of the inhibitor's preference for OGA over the off-target HexA/B.
Signaling Pathways and Experimental Workflows
To understand the implications of inhibitor specificity, it is crucial to visualize the biological context and the experimental approaches used for evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (Z)-PUGNAc and Streptozotocin in Cellular Signaling and Viability
A Comprehensive Guide for Researchers in Diabetes and Drug Development
In the landscape of diabetes research and the broader field of cellular biology, the modulation of the O-GlcNAc signaling pathway and the induction of beta-cell apoptosis are critical areas of investigation. Two compounds frequently employed for these purposes are (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), and streptozotocin (B1681764) (STZ), a glucosamine-nitrosourea compound widely used to induce experimental diabetes. While both molecules impact cellular processes related to glucose metabolism and cell fate, their mechanisms of action and ultimate effects differ significantly. This guide provides a detailed side-by-side comparison of this compound and streptozotocin, supported by experimental data and protocols to inform researchers in their experimental design and data interpretation.
At a Glance: Key Differences
| Feature | This compound | Streptozotocin (STZ) |
| Primary Target | O-GlcNAcase (OGA) | Pancreatic β-cells |
| Mechanism of Action | Competitive inhibition of OGA, leading to hyper-O-GlcNAcylation | DNA alkylation and nitric oxide production, leading to β-cell necrosis and apoptosis |
| Effect on O-GlcNAcylation | Potent and direct increase in global O-GlcNAc levels | Indirect and less potent increase in O-GlcNAc levels, secondary to OGA inhibition |
| Primary Application | Studying the roles of O-GlcNAc signaling in various cellular processes | Inducing experimental models of type 1 diabetes in animals |
| Cellular Outcome | Modulation of signaling pathways, insulin (B600854) resistance (context-dependent) | Pancreatic β-cell death, leading to insulin deficiency and hyperglycemia |
Mechanism of Action: A Tale of Two Pathways
This compound and streptozotocin exert their effects through distinct molecular mechanisms, which are crucial to understanding their differential impacts on cellular function.
This compound: A Specific Inhibitor of O-GlcNAcase
This compound is a potent and specific inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to a global increase in protein O-GlcNAcylation, a post-translational modification that acts as a nutrient sensor and plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. The Z-isomer of PUGNAc is significantly more potent than the E-isomer.[1]
Streptozotocin: A Beta-Cell Toxin with a Dual Threat
Streptozotocin's primary notoriety stems from its selective toxicity to pancreatic β-cells, the insulin-producing cells of the body.[2] This toxicity is a result of a multi-pronged attack on the cell. The glucose moiety of STZ facilitates its uptake into β-cells via the GLUT2 glucose transporter.[3] Once inside, the nitrosourea (B86855) moiety becomes the active toxic agent.
STZ's cytotoxic effects are primarily attributed to:
-
DNA Alkylation: The methylnitrosourea component of STZ acts as a potent DNA alkylating agent. This leads to DNA fragmentation and triggers a futile cycle of DNA repair by the enzyme poly(ADP-ribose) polymerase (PARP). Overactivation of PARP depletes cellular NAD+ and ATP stores, ultimately leading to necrotic cell death.
-
Nitric Oxide (NO) Production: STZ can also spontaneously release nitric oxide, a reactive nitrogen species that contributes to DNA damage and further impairs cellular function.
-
O-GlcNAcase Inhibition: STZ is also an inhibitor of O-GlcNAcase, though significantly less potent than this compound.[4] This inhibition leads to an increase in O-GlcNAcylation within the β-cell, which has been proposed to contribute to its toxicity, although this mechanism is considered secondary to its DNA damaging effects.[2][5]
Quantitative Comparison of Effects
The following tables summarize the quantitative differences in the effects of this compound and streptozotocin based on available experimental data.
Table 1: Inhibition of O-GlcNAcase (OGA)
| Compound | Ki for human OGA | IC50 for OGA | Effective Concentration for OGA Inhibition in Cells |
| This compound | 46 nM | 46 nM[4] | 25-100 µM (in various cell lines)[3][6] |
| Streptozotocin (STZ) | Not typically reported as a primary inhibitor | 64 µM (for C. perfringens OGA)[5] | 1-5 mM (in isolated rat islets and MIN6 cells)[4] |
Table 2: Effects on Pancreatic β-Cell Viability and Function
| Compound | Effect on Cell Viability | Apoptosis Induction | Effect on Insulin Secretion |
| This compound | Generally not cytotoxic at concentrations that inhibit OGA.[2] Prolonged treatment (72h) did not cause apparent cell damage in MIN6 cells.[2] | Does not induce apoptosis in MIN6 cells.[2] | May decrease glucose-stimulated insulin secretion with prolonged exposure.[7] |
| Streptozotocin (STZ) | Highly cytotoxic to pancreatic β-cells. Killed 80.9% of MIN6 cells within 18h.[2] | Potent inducer of apoptosis, evidenced by DNA fragmentation and caspase-3 activation.[2][8][9] | Decreases insulin secretion.[2] |
Table 3: Impact on Insulin Signaling
| Compound | Effect on Akt Phosphorylation | Effect on IRS-1 |
| This compound | Inhibits insulin-stimulated Akt phosphorylation at Thr-308 in 3T3-L1 adipocytes.[6][9] | Increases O-GlcNAcylation of IRS-1, which can reduce its interaction with PI3K.[10] |
| Streptozotocin (STZ) | Can lead to dysregulation of Akt signaling, often observed in the context of STZ-induced diabetes. | Alters IRS-1 phosphorylation and signaling in vivo in models of STZ-induced diabetes. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving this compound and streptozotocin.
Protocol 1: Western Blot Analysis of O-GlcNAc Levels
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or 3T3-L1 adipocytes) and grow to sub-confluency. Treat cells with the desired concentration of this compound (e.g., 50-100 µM) or STZ for the specified duration (e.g., 3-16 hours).[6][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against O-GlcNAc (e.g., CTD110.6) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5][12]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture MIN6 cells and treat with STZ (e.g., 10 mM for 1 hour) or this compound.[9]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse according to the instructions of a commercial caspase-3 activity assay kit.
-
Fluorometric Assay: Measure caspase-3 activity in the cell extracts using a fluorogenic substrate (e.g., Z-DEVD-rhodamine 110). The fluorescence generated is proportional to the caspase-3 activity and can be measured using a fluorometer.[8]
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of the lysates.
Protocol 3: Insulin Secretion Assay in MIN6 Cells
-
Cell Culture: Grow MIN6 cells in 12-well plates to the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate in a serum-free basal glucose medium (e.g., 1 mM glucose) for a specified time (e.g., 2 hours).
-
Stimulation: Replace the pre-incubation medium with media containing different glucose concentrations (e.g., basal, and stimulating concentrations like 25 mM) with or without the test compound (this compound or STZ). Incubate for a defined period (e.g., 15 minutes to 1 hour).[1]
-
Sample Collection: Collect the supernatant (media) for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected media using an ELISA or radioimmunoassay (RIA) kit.
Signaling Pathways Affected
O-GlcNAc Cycling and Insulin Signaling
Both this compound and STZ can influence the insulin signaling pathway, albeit through different primary mechanisms. This compound directly increases O-GlcNAcylation, which can attenuate insulin signaling by modifying key components like IRS-1 and Akt.[6][9][10] This can lead to a state of insulin resistance. STZ, on the other hand, primarily destroys β-cells, leading to insulin deficiency. The resulting hyperglycemia in STZ-induced diabetic models can secondarily lead to increased O-GlcNAcylation and insulin resistance in peripheral tissues.
Conclusion
This compound and streptozotocin are valuable tools in biomedical research, but their applications and the interpretation of results from their use require a clear understanding of their distinct mechanisms of action. This compound serves as a specific tool to investigate the direct consequences of increased O-GlcNAcylation on cellular processes. In contrast, streptozotocin is a potent β-cell toxin that induces a diabetic phenotype through multiple cytotoxic mechanisms, with its effect on O-GlcNAcylation being a secondary, and likely less significant, contributor to its primary toxic effect. For researchers aiming to dissect the specific roles of O-GlcNAc signaling, this compound and other more selective OGA inhibitors are the preferred tools. For the induction of experimental diabetes, streptozotocin remains a widely used and effective agent. This guide provides a foundational framework for researchers to make informed decisions in the selection and application of these compounds in their studies.
References
- 1. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation | PLOS One [journals.plos.org]
- 2. Streptozotocin-induced beta-cell death is independent of its inhibition of O-GlcNAcase in pancreatic Min6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Linked β-N-acetylglucosamine (O-GlcNAc) Acts as a Glucose Sensor to Epigenetically Regulate the Insulin Gene in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 132489-69-1 | Benchchem [benchchem.com]
- 5. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Frontiers | Treatment With Naringenin Elevates the Activity of Transcription Factor Nrf2 to Protect Pancreatic β-Cells From Streptozotocin-Induced Diabetes in vitro and in vivo [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and Analysis of Proteins Modified by O-Linked N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Z)-PUGNAc: A Guide for Laboratory Professionals
(Z)-PUGNAc , a potent inhibitor of O-GlcNAcase, requires careful handling and disposal to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the proper disposal of this compound in various forms, including solid waste, solutions, and contaminated labware. Adherence to these protocols is essential to mitigate risks associated with skin, eye, and respiratory irritation.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety information:
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation (Category 2).[1] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Irritation | Causes serious eye irritation (Category 2A).[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation (Category 3).[1] | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
| Spill Response | Use personal protective equipment. Absorb solutions with an inert, non-combustible material like diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.[1][2] The following procedures provide a general framework for safe disposal.
Solid this compound Waste
-
Unused or Expired Solid: Unwanted solid this compound should be disposed of in its original container if possible, ensuring the label is intact.[3] If the original container is not available, transfer the solid to a clearly labeled, sealed, and appropriate chemical waste container.
-
Contaminated Solids: Items such as weighing paper or contaminated personal protective equipment (PPE) should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name "this compound".
This compound Solutions
-
Organic Solutions: this compound is soluble in organic solvents like DMSO and dimethylformamide.[4] Collect all solutions in a dedicated, sealed, and leak-proof waste container compatible with the solvent. The container should be clearly labeled with the full chemical names and concentrations of all components.
-
Aqueous Solutions: While this compound has limited solubility in aqueous buffers like PBS, these solutions should still be treated as chemical waste.[4] Collect them in a labeled, sealed container. Do not dispose of this compound solutions down the sanitary sewer.[5]
Contaminated Labware
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.
-
Non-Sharps: Glassware and plasticware (e.g., pipette tips, tubes) should be decontaminated. A common practice is to rinse the labware with a solvent in which this compound is soluble (like DMSO or ethanol) and collect the rinsate as chemical waste. After decontamination, a triple rinse with water can be performed. The first rinse should be collected as chemical waste. Subsequent rinses may be disposable down the drain depending on local regulations. After thorough cleaning and removal of labels, the labware may be disposed of as regular laboratory glass or plastic waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (Z)-PUGNAc
(Z)-PUGNAc is a potent O-GlcNAcase inhibitor intended for research use only. It is not for human or veterinary use.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
This compound should be considered a hazardous substance.[1] The material may cause irritation to the skin, eyes, and respiratory system.[3][4] It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.[1][4] Always wash hands thoroughly after handling.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or goggles- N95 or FFP2 respirator | To prevent inhalation of fine powder and skin contact. |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles | To protect against splashes and skin contact. |
| Cell Culture and In Vivo Experiments | - Nitrile gloves- Lab coat- Safety glasses | Standard laboratory practice to prevent contamination and exposure. |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles- N95 or FFP2 respirator (for solids) | To ensure maximum protection during emergency response. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, immediately log the compound into your chemical inventory.
-
Store the crystalline solid at -20°C in a tightly sealed container.[1][2] The compound is stable for at least four years at this temperature.[1][2]
2. Preparation of Stock Solutions:
-
Warning: this compound is soluble in organic solvents such as DMSO (approximately 1 mg/ml) and dimethylformamide (approximately 10 mg/ml).[1] It is also soluble in PBS (pH 7.2) at approximately 1 mg/ml.[1][2]
-
When preparing stock solutions, work in a well-ventilated area, preferably a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. It is recommended to purge the solvent with an inert gas.[1]
-
Aqueous solutions are not recommended for storage for more than one day.[1]
3. Experimental Use:
-
When diluting stock solutions for biological experiments, ensure that the residual amount of organic solvent is minimal, as it may have physiological effects.[1]
-
Always wear the appropriate PPE as outlined in the table above.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste: All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and weighing boats, should be disposed of as chemical waste.
-
Contaminated Materials: Place all contaminated materials in a sealed, labeled bag for chemical waste disposal.
-
Unused Compound: Dispose of any unused this compound in accordance with your institution's chemical waste disposal guidelines. Do not dispose of it down the drain.
Spill Management
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Solid Spills:
-
Do not sweep. This can create airborne dust.
-
Gently cover the spill with absorbent material, such as paper towels.
-
Wet the absorbent material with a suitable solvent (e.g., ethanol) to prevent dust formation.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for chemical waste disposal.
-
-
Liquid Spills:
-
Absorb the spill with an inert absorbent material, such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed container for chemical waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
